Product packaging for Paliperidone(Cat. No.:CAS No. 144598-75-4)

Paliperidone

Numéro de catalogue: B000428
Numéro CAS: 144598-75-4
Poids moléculaire: 426.5 g/mol
Clé InChI: PMXMIIMHBWHSKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is a member of the class of pyridopyrimidines that is 9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one carrying an additional 2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl group at position 2. It is a member of 1,2-benzoxazoles, a heteroarylpiperidine, an organofluorine compound, a pyridopyrimidine and a secondary alcohol.
Paliperidone is the primary active metabolite of risperidone. The mechanism of action is unknown but it is likely to act via a similar pathway to risperidone. It has been proposed that the drug's therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism. This compound is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, which may explain some of the other effects of the drug. This compound was approved by the FDA for treatment of schizophrenia on December 20, 2006. It is available as an extended-release tablet, a once-monthly intramuscular injection, an every-three-month intramuscular injection, and a twice-yearly gluteal injection.
This compound is an Atypical Antipsychotic.
This compound is a second generation (atypical) antipsychotic agent that is available in both oral and long acting parenteral forms and is used in the treatment of schizophrenia and schizoaffective disorder. This compound is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 3 approved and 6 investigational indications. This drug has a black box warning from the FDA.
See also: this compound Palmitate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27FN4O3 B000428 Paliperidone CAS No. 144598-75-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXMIIMHBWHSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049059
Record name Paliperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Paliperidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water, Slightly soluble in dimethylformide; sparingly soluble in 0.1 N HCl, methylene chloride; practically insoluble in water, hexane, 0.1 N NaOH, 2.97e-01 g/L
Record name Paliperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paliperidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8148
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Paliperidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from 2-propanol

CAS No.

144598-75-4
Record name Paliperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144598-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paliperidone [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144598754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paliperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paliperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALIPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/838F01T721
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Paliperidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8148
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Paliperidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179.8 °C
Record name Paliperidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8148
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Preclinical Pharmacokinetic Profile of Paliperidone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the pharmacokinetics of paliperidone, an atypical antipsychotic, in key preclinical animal models. This compound, the primary active metabolite of risperidone, is utilized in the treatment of schizophrenia and schizoaffective disorder.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) in animals is crucial for the non-clinical development and successful translation of this drug to human use. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual workflows.

Overview of this compound's Pharmacokinetics

This compound is a benzisoxazole derivative that acts as a central dopamine D2 and serotonin 5-HT2A receptor antagonist.[1][3][4] In preclinical species such as rats and dogs, this compound demonstrates effective oral absorption, although its penetration across the blood-brain barrier is somewhat limited due to its lower lipophilicity compared to its parent drug, risperidone. The drug undergoes extensive biotransformation, primarily through hydroxylation, N-dealkylation, and benzisoxazole scission, with feces being the major route of excretion. Notably, the metabolic pathways observed in animals are similar to those in humans.

Long-acting injectable (LAI) formulations of this compound palmitate have been developed to improve patient compliance, offering sustained release over extended periods.[5][6] Preclinical studies on these formulations are essential for understanding their in vivo release characteristics and establishing a reliable model for human pharmacokinetic predictions.[5][7]

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. The following sections outline typical experimental protocols for evaluating this compound in preclinical models.

Animal Models and Dosing
  • Species: Wistar rats, Sprague-Dawley (SD) rats, Beagle dogs, and mice are commonly used models.[5][8][9][10]

  • Oral Administration:

    • In rats, this compound can be administered orally at doses such as 20 mg/kg.[8]

    • For metabolic studies in rats, doses of 0.1, 0.5, 1, 2, and 6 mg/kg have been used.[11][12][13]

  • Intramuscular Administration (Long-Acting Formulations):

    • This compound palmitate is administered via intramuscular injection, often in the thigh muscle.[5]

    • Doses in rats have been around 16 mg/kg, while in rabbits, a dose of 4.5 mg/kg has been used.[5][9] In other rat studies, doses of 20 mgEq./kg for a 1-month depot and 70 mgEq./kg for a 3-month depot have been evaluated.[7]

    • In dogs, monthly intramuscular injections of 5, 10, and 40 mg eq./kg have been studied.[14]

Sample Collection and Processing
  • Blood Sampling:

    • In rats, blood samples can be collected via the retro-orbital sinus.[5] A sparse sampling or composite study design is often employed.[5]

    • In rabbits, the central ear artery is a common site for serial blood sampling.[5]

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Blood samples are centrifuged to separate the plasma.

    • The resulting plasma is stored, typically at -20°C or lower, until analysis.[15]

  • Tissue Distribution:

    • For tissue distribution studies, animals are euthanized at various time points post-dose.

    • Tissues of interest (e.g., brain, heart, spleen, kidney, lung, liver) are harvested, homogenized, and processed to extract the drug for quantification.[8]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of this compound in biological matrices due to its high sensitivity and specificity.[5]

  • Sample Preparation:

    • Solid-phase extraction (SPE) is a common technique for extracting this compound and an internal standard (e.g., this compound-D4) from plasma.[16][17]

    • The extracted samples are then reconstituted in the mobile phase for injection into the LC-MS/MS system.[18]

  • Chromatographic Conditions:

    • A C18 column (e.g., Thermo Betabasic-8, Zorbax SB C18) is typically used for separation.[16][18]

    • The mobile phase often consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[16][17][18]

  • Mass Spectrometric Detection:

    • Detection is performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • The MRM transitions for this compound are typically m/z 427.2 > 207.2, and for the internal standard (this compound-D4), m/z 431.2 > 211.2.[16][17]

  • Validation:

    • The method is validated for linearity, accuracy, precision, and recovery.[16][17] A typical linear range is 0.200 to 55.00 ng/mL, with a lower limit of quantitation of 0.200 ng/mL.[16]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical animal models.

Table 1: Pharmacokinetics of Oral this compound in Rats

ParameterValueConditionsReference
AUC6102 ± 900.9 ng·h/mL20 mg/kg oral dose, with ILE infusion[8]
3407 ± 992.1 ng·h/mL20 mg/kg oral dose, with AR infusion[8]
4.1 ± 0.9 h20 mg/kg oral dose, with ILE infusion[8]
2.2 ± 0.4 h20 mg/kg oral dose, with AR infusion[8]

ILE: Intravenous lipid emulsion; AR: Acetated Ringer's solution

Table 2: Pharmacokinetics of Intramuscular this compound Palmitate

SpeciesDoseCmax (ng/mL)Tmax (days)AUC (0-28 days) (ng·h/mL)t½ (days)Reference
Wistar Rat16 mg/kg51 ± 29718,597~8[5][9]
SD Rat16 mg/kg95 ± 28721,865~8[5][9]
Rabbit4.5 mg/kg39 ± 12718,120~10[5][9]

Table 3: Plasma Protein Binding of this compound

SpeciesThis compound (% bound)Risperidone (% bound)Reference
Human77.490.0[19]
Rat74.788.2[19]
Dog79.791.7[19]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for preclinical pharmacokinetic studies of this compound.

oral_pk_workflow cluster_prestudy Pre-study Phase cluster_study Study Phase cluster_analysis Analytical Phase animal_acclimatization Animal Acclimatization (e.g., Rats) dosing Oral Gavage (Single Dose) animal_acclimatization->dosing dose_preparation Dose Formulation (this compound in Vehicle) dose_preparation->dosing blood_collection Serial Blood Sampling (e.g., Retro-orbital Sinus) dosing->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep sample_storage Sample Storage (-20°C or colder) plasma_prep->sample_storage extraction Solid-Phase Extraction (SPE) sample_storage->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing & PK Analysis lcms_analysis->data_processing

Workflow for an oral this compound pharmacokinetic study.

im_pk_workflow cluster_prestudy Pre-study Phase cluster_study Study Phase (Long-term) cluster_analysis Analytical Phase animal_acclimatization Animal Acclimatization (e.g., Rats, Rabbits) dosing Intramuscular Injection (e.g., Thigh Muscle) animal_acclimatization->dosing dose_preparation Dose Formulation (this compound Palmitate Suspension) dose_preparation->dosing blood_collection Sparse/Serial Blood Sampling (Over several weeks) dosing->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep sample_storage Sample Storage (-20°C or colder) plasma_prep->sample_storage extraction Solid-Phase Extraction (SPE) sample_storage->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing & PK Analysis lcms_analysis->data_processing

Workflow for an intramuscular long-acting this compound study.

Discussion and Conclusion

The preclinical pharmacokinetic data for this compound reveal several key characteristics. Following oral administration in rats, the drug is absorbed, and its elimination half-life is in the range of a few hours.[8] For the long-acting intramuscular formulations of this compound palmitate, the absorption is slow and gradual, with Tmax occurring around 7 days post-injection in both rats and rabbits.[5][9] This extended-release profile results in a long apparent half-life of 8-10 days in these species.[5][9]

The plasma protein binding of this compound is moderate and relatively consistent across species, ranging from 74.7% in rats to 79.7% in dogs.[19] This is lower than the protein binding of its parent compound, risperidone.[19]

References

Paliperidone as an Active Metabolite of Risperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of paliperidone, the primary active metabolite of the atypical antipsychotic risperidone. It delves into the core aspects of its pharmacology, from the metabolic conversion of the parent drug to its distinct pharmacokinetic and pharmacodynamic profiles. This document is intended to be a comprehensive resource, offering detailed experimental protocols for key analytical and in-vitro studies, alongside a thorough comparison of the receptor binding affinities and signaling pathways of both risperidone and this compound. Quantitative data are presented in structured tables for ease of comparison, and complex biological and experimental workflows are visualized using Graphviz diagrams.

Introduction

Risperidone, a widely prescribed second-generation antipsychotic, undergoes extensive metabolism in the liver to form its principal active metabolite, 9-hydroxyrisperidone, now known as this compound.[1][2] this compound itself is a marketed antipsychotic agent, and understanding its relationship with risperidone is crucial for drug development, clinical pharmacology, and personalized medicine.[2] This guide elucidates the key differences and similarities between these two compounds, providing a technical foundation for researchers in the field.

Metabolic Conversion of Risperidone to this compound

The primary metabolic pathway for risperidone is hydroxylation at the 9-position of the pyrimidinone moiety to form this compound.[3] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP3A4.[3][4] The genetic polymorphism of the CYP2D6 gene leads to significant inter-individual variability in the rate of this conversion, categorizing individuals into poor, intermediate, extensive, and ultrarapid metabolizers.[1][5]

  • Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity exhibit slower conversion of risperidone to this compound, leading to higher plasma concentrations of the parent drug and lower concentrations of the metabolite.[5][6]

  • Extensive Metabolizers (EMs): These individuals have normal CYP2D6 function and represent the most common phenotype.

  • Ultrarapid Metabolizers (UMs): Characterized by multiple copies of the CYP2D6 gene, these individuals metabolize risperidone more rapidly, resulting in lower risperidone and higher this compound plasma levels.[7]

The metabolic ratio of risperidone to this compound in plasma can serve as a phenotypic marker for CYP2D6 activity.[8]

Risperidone Risperidone This compound This compound (9-hydroxyrisperidone) Risperidone->this compound Hydroxylation (Major Pathway) Inactive_Metabolites Inactive Metabolites Risperidone->Inactive_Metabolites N-dealkylation (Minor Pathway) CYP2D6 CYP2D6 CYP2D6->this compound CYP3A4 CYP3A4 CYP3A4->Inactive_Metabolites

Metabolic pathway of risperidone to this compound.

Comparative Pharmacokinetics

The pharmacokinetic profiles of risperidone and this compound exhibit key differences that are influenced by formulation and the patient's CYP2D6 genotype. While the half-life of risperidone is relatively short in extensive metabolizers (around 3 hours), the "active moiety" (the sum of risperidone and this compound) has a much longer half-life of approximately 20 hours in both poor and extensive metabolizers.[9]

ParameterRisperidone (Oral)This compound (Oral ER)Notes
Tmax (hours) 1-2~24Time to reach maximum plasma concentration.
Half-life (hours) ~3 (EMs); ~20 (PMs)~23In extensive metabolizers (EMs), risperidone's half-life is short, while in poor metabolizers (PMs) it is significantly longer. The active moiety half-life is around 20 hours for both.
Metabolism Primarily hepatic (CYP2D6, CYP3A4)Limited hepatic metabolismThis compound is mainly eliminated unchanged by the kidneys.
Renal Excretion Minor (as unchanged drug)Major (59% as unchanged drug)
Protein Binding (%) ~90~74
Bioavailability (%) ~70~28This compound's oral bioavailability is lower due to its formulation.

Table 1: Comparative Pharmacokinetic Parameters of Oral Risperidone and this compound.

Comparative Pharmacodynamics and Receptor Binding

Both risperidone and this compound are potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, which is believed to be the primary mechanism of their antipsychotic action.[2] However, they exhibit subtle but potentially significant differences in their receptor binding affinities. Notably, some studies suggest that this compound has a higher affinity for D2 receptors compared to risperidone.[2] The ratio of 5-HT2A to D2 receptor antagonism is a key characteristic of atypical antipsychotics, and differences in this ratio between risperidone and this compound may contribute to variations in their clinical profiles.[2]

ReceptorRisperidone Ki (nM)This compound Ki (nM)
Dopamine D1 9.916
Dopamine D2 3.13 - 4.20.86 - 5.9
Dopamine D3 10.47.3
Dopamine D4 7.27.3
Serotonin 5-HT1A 330550
Serotonin 5-HT2A 0.16 - 0.390.25 - 0.61
Serotonin 5-HT2C 5.130
Serotonin 5-HT7 2.11.1
α1-Adrenergic 0.81.1
α2-Adrenergic 1.93.3
Histamine H1 2.97.3
Muscarinic M1 >10,000>10,000

Table 2: Comparative Receptor Binding Affinities (Ki) of Risperidone and this compound. Data compiled from multiple sources. Lower Ki values indicate higher binding affinity.

Signaling Pathways

The therapeutic and adverse effects of risperidone and this compound are mediated through their interaction with G-protein coupled receptors (GPCRs), primarily D2 and 5-HT2A receptors.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are coupled to inhibitory G-proteins (Gi/o). Antagonism of these receptors by risperidone and this compound blocks the downstream signaling cascade that normally leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Risperidone_this compound Risperidone/ This compound Risperidone_this compound->D2R Blocks PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 receptor signaling pathway antagonism.
Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are coupled to Gq/G11 proteins. Their antagonism by risperidone and this compound inhibits the activation of phospholipase C (PLC), which in turn reduces the production of the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).

cluster_membrane Cell Membrane HT2AR 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin Serotonin->HT2AR Activates Risperidone_this compound Risperidone/ This compound Risperidone_this compound->HT2AR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Altered Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Phosphorylates Targets

Serotonin 5-HT2A receptor signaling pathway antagonism.

Experimental Protocols

Quantification of Risperidone and this compound in Human Plasma by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of risperidone and this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Start Plasma Sample (with internal standard) SPE Solid-Phase Extraction (e.g., C8 or mixed-mode) Start->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (C18 column, gradient elution) Reconstitution->LC_MS Quantification Quantification (based on calibration curve) LC_MS->Quantification

Experimental workflow for LC-MS/MS quantification.

Materials:

  • Human plasma samples

  • Risperidone and this compound analytical standards

  • Internal standard (e.g., a deuterated analog)

  • Solid-phase extraction (SPE) cartridges (e.g., C8 or mixed-mode)

  • Methanol, acetonitrile, formic acid, ammonium acetate (LC-MS grade)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 50 µL of internal standard solution.

    • Vortex mix for 30 seconds.

    • Add 1 mL of water to dilute the sample.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the diluted plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

    • Detect and quantify risperidone, this compound, and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentrations of risperidone and this compound in the plasma samples from the calibration curve.

In Vitro Metabolism of Risperidone using Human Liver Microsomes

This protocol describes a method to study the in vitro metabolism of risperidone to this compound using pooled human liver microsomes.[4][10]

Materials:

  • Pooled human liver microsomes

  • Risperidone

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (to stop the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare a pre-incubation mixture containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL protein), and risperidone (at various concentrations).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the terminated reaction mixture to precipitate the proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant for the concentrations of risperidone and this compound using a validated LC-MS/MS method as described in section 6.1.

  • Data Analysis:

    • Plot the concentration of this compound formed over time to determine the rate of metabolism.

    • Calculate kinetic parameters such as Km and Vmax by performing the assay with varying concentrations of risperidone.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol provides a general procedure for determining the binding affinity (Ki) of risperidone and this compound for the dopamine D2 receptor using a competitive radioligand binding assay.[11][12]

Materials:

  • Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [3H]-Spiperone)

  • Risperidone and this compound

  • Non-specific binding agent (e.g., Butaclamol)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

  • Total Binding Wells:

    • Add assay buffer, a fixed concentration of [3H]-Spiperone (at its Kd), and the D2 receptor membrane preparation.

  • Non-specific Binding Wells:

    • Add assay buffer, [3H]-Spiperone, the D2 receptor membrane preparation, and a high concentration of the non-specific binding agent (e.g., 10 µM Butaclamol).

  • Competitive Binding Wells:

    • Add assay buffer, [3H]-Spiperone, the D2 receptor membrane preparation, and serial dilutions of either risperidone or this compound.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is the pharmacologically active metabolite of risperidone, and its formation is a critical determinant of the overall clinical effect of the parent drug. While sharing a primary mechanism of action through dopamine D2 and serotonin 5-HT2A receptor antagonism, risperidone and this compound exhibit distinct pharmacokinetic and pharmacodynamic profiles. These differences, largely driven by the influence of CYP2D6 metabolism and variations in receptor binding affinities, have important implications for drug development and clinical practice. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the nuanced relationship between these two important antipsychotic agents. A thorough understanding of the principles outlined herein is essential for the continued advancement of pharmacotherapy for psychotic disorders.

References

A Technical Guide to the Central Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism of Paliperidone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paliperidone (9-hydroxyrisperidone) is a second-generation (atypical) antipsychotic agent widely utilized in the management of schizophrenia and schizoaffective disorder. Its therapeutic efficacy is primarily attributed to a combination of potent antagonism at central dopamine D2 and serotonin 5-HT2A receptors.[1] This dual-receptor blockade is a hallmark of atypical antipsychotics, believed to contribute to a favorable efficacy and side-effect profile, particularly concerning a reduced propensity for extrapyramidal symptoms (EPS) compared to first-generation agents. This document provides a detailed examination of this compound's interaction with these two critical receptor systems, presenting quantitative binding and occupancy data, outlining the experimental protocols used to derive this data, and visualizing the associated molecular signaling pathways.

In Vitro Receptor Binding Affinity

This compound demonstrates high-affinity binding to both human dopamine D2 and serotonin 5-HT2A receptors. The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity. This compound's high affinity for the 5-HT2A receptor relative to the D2 receptor is a key characteristic of its pharmacological profile.[2]

Table 1: In Vitro Binding Affinity (Ki) of this compound

Receptor Target Binding Affinity (Ki) in nM
Serotonin 5-HT2A 0.4 - 0.8 nM[3][4][5]

| Dopamine D2 | ~1.4 nM[3] |

Data derived from in vitro studies using cloned human receptors.

Central Receptor Occupancy in Humans

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the in vivo occupancy of neuroreceptors by a drug. Studies with this compound have established a clear relationship between oral dose, plasma concentration, and the degree of D2 and 5-HT2A receptor blockade in the human brain. A therapeutic window for D2 receptor occupancy of 65-80% is generally considered optimal for antipsychotic efficacy while minimizing the risk of EPS.

Dopamine D2 Receptor Occupancy

PET studies demonstrate that this compound achieves dose-dependent occupancy of D2 receptors in the striatum and cortex. The extended-release (ER) formulation provides stable plasma concentrations, leading to consistent D2 receptor occupancy over the dosing interval.

Table 2: Dopamine D2 Receptor Occupancy by this compound ER in Patients with Schizophrenia

Daily Dose (ER) Brain Region D2 Occupancy Range Reference
3 mg Striatum & Temporal Cortex 54.2% - 85.5% [6]
6 mg Striatum ~64% (at 22h post-dose) [2]
9 mg Striatum & Temporal Cortex 54.2% - 85.5% [6]

| 15 mg | Striatum & Temporal Cortex | 54.2% - 85.5% |[6] |

ER: Extended-Release. Occupancy values can vary based on individual patient pharmacokinetics and time of measurement.

Serotonin 5-HT2A Receptor Occupancy

This compound exhibits robust occupancy of 5-HT2A receptors, often at levels substantially higher than D2 receptor occupancy at therapeutic doses. This high 5-HT2A/D2 occupancy ratio is theorized to contribute to its atypical profile.

Table 3: Serotonin 5-HT2A and Dopamine D2 Receptor Occupancy in Healthy Subjects

Formulation (Single Dose) Plasma Concentration Time Post-Dose Receptor Occupancy
1 mg IR 5.1 - 6.0 ng/mL 4.5 h 5-HT2A ~65%
1 mg IR - 2.5 h D2 ~48%

| 6 mg ER | - | 22 h | D2 | ~64% |

IR: Immediate-Release; ER: Extended-Release. Data from a single-dose study in healthy volunteers.

Plasma Concentration and D2 Occupancy Relationship

A direct correlation exists between this compound plasma concentration and D2 receptor occupancy. An Emax model estimated that a plasma concentration of 4.9 ng/mL is associated with 50% of the maximal D2 receptor occupancy (KDapp).[2] Plasma concentrations of 10-17 ng/mL are estimated to achieve the therapeutic target of 70-80% D2 occupancy.[5]

Experimental Protocols

The quantitative data presented are derived from standardized preclinical and clinical experimental methodologies.

Protocol: In Vitro Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand of known affinity from a specific receptor.

Key Methodological Steps:

  • Receptor Preparation: Homogenized cell membranes from cell lines engineered to express high densities of human D2 or 5-HT2A receptors are prepared and quantified.

  • Assay Incubation: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the receptor preparation in the presence of various concentrations of the unlabeled test drug (this compound).

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., CHO-hD2 cells) Incubation Incubate to Equilibrium Receptor->Incubation Radioligand Radioligand (e.g., [3H]-spiperone) Radioligand->Incubation This compound Unlabeled this compound (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50 Determine IC50 Value Counting->IC50 ChengPrusoff Calculate Ki Value (Cheng-Prusoff Eq.) IC50->ChengPrusoff

Workflow for an in vitro competitive binding assay.
Protocol: In Vivo Receptor Occupancy via PET Imaging

This protocol outlines the measurement of central D2/5-HT2A receptor occupancy by this compound in human subjects.

Key Methodological Steps:

  • Subject Enrollment: Participants (healthy volunteers or patients with schizophrenia) are enrolled. For patient studies, a washout period from other antipsychotics may be required.

  • Baseline PET Scan: A baseline scan is performed prior to drug administration. The subject is injected with a specific radiotracer (e.g., [11C]raclopride for D2, [11C]M100,907 for 5-HT2A) and scanned to measure the baseline binding potential (BP_ND) of the tracer in receptor-rich regions (e.g., striatum, frontal cortex).

  • Drug Administration: The subject is administered a single or multiple doses of this compound and allowed to reach steady-state plasma concentrations.

  • Post-Dose PET Scan: A second PET scan is conducted at a time point corresponding to the expected peak or steady-state drug concentration. The same radiotracer is administered, and the post-dose binding potential is measured.

  • Blood Sampling: Venous blood samples are collected at intervals to determine the plasma concentration of this compound at the time of the PET scan.

  • Data Analysis: Receptor occupancy (Occ) is calculated as the percentage reduction in specific radiotracer binding from baseline: Occ (%) = 100 * (BP_ND_baseline - BP_ND_postdose) / BP_ND_baseline. The relationship between occupancy, dose, and plasma concentration is then modeled.

G cluster_phase1 Phase 1: Baseline cluster_phase2 Phase 2: Dosing cluster_phase3 Phase 3: Follow-up cluster_phase4 Phase 4: Analysis Subject Subject (Patient or Volunteer) Tracer1 Inject Radiotracer (e.g., [11C]raclopride) Subject->Tracer1 Scan1 Baseline PET Scan (Measure BP_ND_baseline) Tracer1->Scan1 Dosing Administer this compound (Single or Multiple Doses) Scan1->Dosing PK_Sample Collect Blood Samples (Measure Plasma Conc.) Dosing->PK_Sample Tracer2 Inject Radiotracer (Same as Baseline) Dosing->Tracer2 Scan2 Post-Dose PET Scan (Measure BP_ND_postdose) Tracer2->Scan2 Calc Calculate Occupancy (%) (Reduction in BP_ND) Scan2->Calc Model Model Dose-Occupancy Relationship Calc->Model G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gai Gαi Protein D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to PKA ↓ PKA Activity cAMP->PKA Response Inhibitory Neuronal Response PKA->Response G Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Binds Gaq Gαq Protein HT2AR->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC ↑ PKC Activity DAG->PKC Response Excitatory Neuronal Response Ca->Response PKC->Response G This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds & Blocks HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Binds & Blocks Dopamine Dopamine Dopamine->D2R Binding Prevented Serotonin Serotonin Serotonin->HT2AR Binding Prevented D2_Signal D2 Signaling Cascade (Inhibited) D2R->D2_Signal HT2A_Signal 5-HT2A Signaling Cascade (Inhibited) HT2AR->HT2A_Signal

References

Paliperidone: An In-depth Analysis of its Interaction with Adrenergic and Histaminergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paliperidone, the primary active metabolite of risperidone, is a widely prescribed second-generation (atypical) antipsychotic for the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is primarily attributed to a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism.[2][3][4][5] However, this compound's pharmacological profile extends to other receptor systems, including adrenergic and histaminergic receptors.[1][2][3][6] This activity is significant as it contributes not only to its therapeutic action but also to its side-effect profile, such as orthostatic hypotension and sedation.[2][6][4] This technical guide provides a detailed examination of this compound's effects on adrenergic and histaminergic receptors, presenting quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Interaction with Adrenergic Receptors

This compound acts as an antagonist at both α1 and α2 adrenergic receptors.[1][3][7] This antagonism can explain some of the cardiovascular side effects observed with the drug, particularly orthostatic hypotension, which is linked to the blockade of α1-adrenergic receptors on blood vessels.[4][8] While both this compound and its parent compound, risperidone, interact with these receptors, some studies suggest that this compound exhibits a weaker affinity for α1 and α2-adrenergic receptors compared to risperidone.[9][10] this compound shows no significant affinity for β1- or β2-adrenergic receptors.[5][7]

Quantitative Binding Affinity Data

The binding affinity of this compound to adrenergic receptor subtypes is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound Ki (nM)Reference
α1-Adrenergic1.3 - 11[7]
α2-AdrenergicNot consistently specified, but antagonism is noted.[3][6][7]

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.

Signaling Pathways

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine. α1 and α2 receptors are coupled to different G-proteins and thus trigger distinct intracellular signaling cascades.

  • α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor α1-Adrenergic Receptor This compound->Receptor Antagonism Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Cellular Response (e.g., smooth muscle contraction) Ca->Response PKC->Response

Caption: α1-Adrenergic Gq signaling pathway and this compound's antagonistic effect.

  • α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. When activated, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor α2-Adrenergic Receptor This compound->Receptor Antagonism Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Response

Caption: α2-Adrenergic Gi signaling pathway and this compound's antagonistic effect.

Interaction with Histaminergic Receptors

This compound is an antagonist of the histamine H1 receptor.[1][3][7] This action is thought to contribute to side effects such as sedation and weight gain.[4][11] Some evidence suggests that this compound has a higher affinity for H1 receptors compared to its parent compound, risperidone.[12]

Quantitative Binding Affinity Data
Receptor SubtypeThis compound Ki (nM)Reference
Histamine H13.4 - 34[7]
Signaling Pathway

The H1 receptor, similar to the α1-adrenergic receptor, is coupled to a Gq protein. Its activation initiates the same PLC-IP3/DAG signaling cascade, leading to an increase in intracellular calcium and activation of PKC. This compound's antagonism blocks this pathway.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor Histamine H1 Receptor This compound->Receptor Antagonism Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Cellular Response (e.g., allergic inflammation, neuronal excitation) Ca->Response PKC->Response

Caption: Histamine H1 Gq signaling pathway and this compound's antagonistic effect.

Experimental Protocols

The quantitative data on this compound's receptor binding affinities and functional activity are determined through standardized in vitro assays.

Radioligand Binding Assay (Competitive)

Radioligand binding assays are the gold standard for measuring the affinity of a drug for a receptor.[13][14] A competitive binding assay is used to determine the Ki of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand of known affinity.

Methodology:

  • Receptor Preparation: Cell membranes are prepared from cultured cell lines stably expressing the human receptor of interest (e.g., α1-adrenergic or H1) or from homogenized animal tissues known to be rich in these receptors. Protein concentration is determined using a standard method like the BCA assay.[15]

  • Assay Incubation: In a 96-well plate, a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1 receptors) is incubated with the receptor preparation.[13][15]

  • Competition: A range of concentrations of the unlabeled test compound (this compound) is added to the wells to compete with the radioligand for binding to the receptor.[14]

  • Control Wells:

    • Total Binding: Contains receptor preparation and radioligand only.

    • Non-specific Binding: Contains receptor, radioligand, and a high concentration of a known unlabeled antagonist to saturate all specific binding sites.[13]

  • Equilibration: The plates are incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[15]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free, unbound radioligand.[13][14][15] The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[13]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis Prep Prepare Receptor Membranes (e.g., from transfected cells) Incubate Incubate Membranes, Radioligand, and this compound in 96-well plate Prep->Incubate Radio Prepare Radioligand (Known Affinity) Radio->Incubate Test Prepare Serial Dilutions of this compound Test->Incubate Equil Allow to Reach Equilibrium (e.g., 60 min at 30°C) Incubate->Equil Filter Rapid Vacuum Filtration (Separates Bound from Free Ligand) Equil->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate IC₅₀ and Ki (Cheng-Prusoff Equation) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay (cAMP Accumulation Assay)

Functional assays measure the physiological response of a cell upon drug-receptor interaction. For Gi-coupled receptors like the α2-adrenergic receptor, a cAMP assay can determine the antagonist activity of this compound.[16][17][18]

Methodology:

  • Cell Culture: Use a cell line stably expressing the Gi-coupled receptor of interest (e.g., α2-adrenergic).

  • Stimulation: To measure inhibition, intracellular cAMP levels must first be stimulated. This is achieved by treating the cells with forskolin, a direct activator of adenylyl cyclase.[19]

  • Agonist Treatment: Cells are then treated with a known α2-receptor agonist (e.g., clonidine). This activates the Gi pathway, which inhibits the forskolin-stimulated adenylyl cyclase, causing a measurable drop in cAMP levels.

  • Antagonist Competition: To test this compound's antagonist effect, cells are pre-incubated with various concentrations of this compound before the addition of the agonist.

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured. Modern methods are often non-radioactive and use technologies like GloSensor™, AlphaScreen™, or HTRF, which involve competitive immunoassays where cellular cAMP competes with a labeled cAMP analog, generating a detectable signal (luminescence or fluorescence) that is inversely proportional to the amount of cAMP produced by the cells.[17][18][20]

  • Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified. An IC50 value is determined, representing the concentration of this compound that restores the cAMP level to 50% of the maximal agonist-inhibited response. This confirms its functional antagonism at the receptor.

This compound's pharmacological profile is characterized by its potent antagonism of D2 and 5-HT2A receptors, but its interactions with adrenergic and histaminergic receptors are crucial for understanding its full clinical effects. The antagonism at α1, α2, and H1 receptors contributes significantly to its side-effect profile, including orthostatic hypotension and sedation. The quantitative data derived from robust experimental protocols like radioligand binding and functional cAMP assays provide essential insights for drug development professionals and researchers, allowing for a more complete characterization of this compound's mechanism of action and its differentiation from other antipsychotic agents.

References

Neuroprotective Effects of Paliperidone in Schizophrenia Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of paliperidone, an atypical antipsychotic, in preclinical models of schizophrenia. It delves into the molecular mechanisms, summarizes key quantitative findings, and offers detailed experimental protocols to facilitate further research in this critical area of neuropharmacology.

Core Neuroprotective Mechanisms of this compound

This compound, the active metabolite of risperidone, exerts its therapeutic effects in schizophrenia primarily through dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2][3] Beyond its established antipsychotic properties, a growing body of evidence highlights its significant neuroprotective capabilities. These effects are attributed to its ability to modulate key cellular pathways involved in neuronal survival, inflammation, and oxidative stress.[4]

Attenuation of Oxidative Stress

Oxidative stress is increasingly implicated in the pathophysiology of schizophrenia.[4] this compound has been shown to positively alter the antioxidant status in the brain.[5] Studies in rat models demonstrate that this compound administration does not lead to an increase in oxidative stress markers.[5] In fact, in models of restraint stress, this compound upregulates antioxidant response element-dependent enzymes.[6] It has been shown to reduce oxidative stress induced by microglia overactivation, thereby decreasing the production of microglia-derived free radicals and protecting neurons.[4]

Anti-inflammatory Activity

Neuroinflammation is another key pathological feature of schizophrenia. This compound demonstrates potent anti-inflammatory effects. It can prevent the activation of the Toll-Like Receptor 4 (TLR4) signaling pathway in the prefrontal cortex of rats subjected to stress.[7] This is significant as the TLR4 pathway is a key component of the innate immune system that can trigger inflammatory responses. Furthermore, in acute stress conditions, this compound has been shown to increase the levels of anti-inflammatory cytokines such as transforming growth factor-β and interleukin-10, promoting a shift towards an anti-inflammatory M2 microglial phenotype.[6][8]

Modulation of Pro-Survival Signaling Pathways

This compound has been demonstrated to protect prefrontal cortical neurons from damage by modulating the Akt/GSK-3β signaling pathway.[9] This pathway is crucial for cell survival and function, and its dysregulation has been linked to schizophrenia.[10][11] this compound can reverse the inhibition of this pathway caused by NMDA receptor antagonists, thereby promoting neuronal survival and neurite outgrowth.[9]

Enhancement of Neurotrophic Factors

Studies have shown that this compound, similar to its parent compound risperidone, can increase serum levels of Brain-Derived Neurotrophic Factor (BDNF) in first-episode schizophrenia patients.[12][13][14] BDNF is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. This effect on BDNF may contribute to the cognitive improvements observed in patients treated with this compound.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Oxidative Stress Markers in Rat Brain

ParameterTreatment GroupResultp-valueReference
Xanthine Oxidase (XO)This compound (1 mg/kg for 14 days)Significantly reducedP = 0.0001[5]
Adenosine Deaminase (ADA)This compound (1 mg/kg for 14 days)Significantly decreasedP = 0.015[5]
Catalase (CAT)This compound (1 mg/kg for 14 days)Significantly lowerP = 0.004[5]
Superoxide Dismutase (SOD)This compound (1 mg/kg for 14 days)Insignificantly increasedP = 0.49[5]
Malondialdehyde (MDA)This compound (1 mg/kg for 14 days)Insignificantly increasedP = 0.71[5]
Nitric Oxide (NO)This compound (1 mg/kg for 14 days)Insignificantly increasedP = 0.26[5]
Glutathione Peroxidase (GSH-Px)This compound (1 mg/kg for 14 days)Insignificantly decreasedP = 0.30[5]

Table 2: Neuroprotective Effects of this compound in an MK-801-Induced Neurotoxicity Model

ParameterTreatment ConditionResultp-valueReference
Neurotoxicity (MTT assay)This compound + MK-801Inhibited MK-801 induced neurotoxicityp<0.01[9]
Neurotoxicity (LDH assay)This compound + MK-801Inhibited MK-801 induced neurotoxicityp<0.01[9]
Intracellular Calcium ([Ca2+]i)This compound + MK-801Attenuated elevation induced by MK-801p<0.01[9]
Neurite OutgrowthThis compound + MK-801Retarded MK-801-mediated inhibitionp<0.01[9]
Akt1 Gene Expression & PhosphorylationThis compound + MK-801Reversed MK-801-induced decreasesp<0.01[9]
GSK3β Gene Expression & PhosphorylationThis compound + MK-801Reversed MK-801-induced decreasesp<0.01[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MK-801-Induced Neurotoxicity in Mouse Embryonic Prefrontal Cortical Neurons[10]
  • Objective: To assess the neuroprotective effect of this compound against NMDA receptor antagonist-induced neuronal damage.

  • Cell Culture:

    • Dissect prefrontal cortices from embryonic day 15-16 mice.

    • Dissociate tissue into single cells by mechanical trituration.

    • Plate neurons on poly-L-lysine-coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

    • Culture neurons for 7-10 days in vitro before treatment.

  • Treatment:

    • Pre-treat neurons with various concentrations of this compound for 2 hours.

    • Expose neurons to the NMDA receptor antagonist MK-801 (dizocilpine maleate) for 24 hours.

  • Neurotoxicity Assessment:

    • MTT Assay: Measure cell viability by assessing the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan.

    • LDH Assay: Quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.

  • Intracellular Calcium Imaging:

    • Load neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Measure changes in intracellular free calcium concentration ([Ca2+]i) using fluorescence microscopy following exposure to MK-801 with or without this compound pre-treatment.

  • Neurite Outgrowth Analysis:

    • Immunostain neurons for a neuronal marker (e.g., β-III tubulin).

    • Capture images using fluorescence microscopy.

    • Quantify neurite length and branching using image analysis software.

  • Western Blot Analysis:

    • Lyse treated neurons and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against total and phosphorylated forms of Akt1 and GSK3β.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands.

    • Quantify band intensity using densitometry.

Acute and Chronic Restraint Stress Models in Rats[8]
  • Objective: To investigate the anti-inflammatory and antioxidant effects of this compound in stress-induced models relevant to schizophrenia.

  • Animals: Adult male Sprague-Dawley rats.

  • Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle (saline with 0.1% Tween 20) via intraperitoneal injection.

  • Acute Restraint Stress Protocol:

    • Place rats in a well-ventilated restraint tube for a single period (e.g., 2 hours).

    • Sacrifice animals immediately after the stress period.

  • Chronic Restraint Stress Protocol:

    • Subject rats to restraint stress (e.g., 6 hours/day) for a prolonged period (e.g., 21 days).

    • Administer this compound or vehicle daily before the stress session.

    • Sacrifice animals after the final stress session.

  • Tissue Collection and Analysis:

    • Collect prefrontal cortex (PFC) and colon samples.

    • Homogenize tissues for protein and RNA analysis.

    • Western Blot: Analyze the expression of proteins in the TLR4 signaling pathway (TLR4, MyD88, MD-2), inflammatory markers (iNOS, COX-2), and endogenous activators of TLR4 (HSP70, HMGB1).

    • RT-PCR: Analyze the mRNA expression of the corresponding genes.

    • ELISA: Measure plasma levels of lipopolysaccharide (LPS) and colonic levels of immunoglobulin A (IgA) and the chemokine CCL28.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Paliperidone_Neuroprotection_Signaling cluster_stimulus Schizophrenia-Related Insults cluster_this compound This compound cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes MK-801 MK-801 GSK3b GSK-3β MK-801->GSK3b inhibits Stress Stress TLR4 TLR4 Signaling Stress->TLR4 activates Inflammation Inflammation Neuronal_Survival Neuronal Survival Inflammation->Neuronal_Survival decreases Oxidative Stress Oxidative Stress Oxidative Stress->Neuronal_Survival decreases This compound This compound PI3K PI3K This compound->PI3K activates This compound->TLR4 inhibits BDNF BDNF Expression This compound->BDNF increases Antioxidant_Enzymes Antioxidant Enzymes This compound->Antioxidant_Enzymes increases Akt Akt (Protein Kinase B) PI3K->Akt activates Akt->GSK3b inhibits GSK3b->Neuronal_Survival promotes apoptosis Reduced_Inflammation Reduced Inflammation BDNF->Neuronal_Survival promotes Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Reduced_Oxidative_Stress leads to Neuroprotection Neuroprotection Neuronal_Survival->Neuroprotection Reduced_Inflammation->Neuroprotection Reduced_Oxidative_Stress->Neuroprotection

Caption: this compound's neuroprotective signaling pathways.

Experimental Workflows

Experimental_Workflow_MK801 cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Primary Cortical Neuron Culture (7-10 DIV) Paliperidone_Pretreat This compound Pre-treatment (2h) Culture->Paliperidone_Pretreat MK801_Exposure MK-801 Exposure (24h) Paliperidone_Pretreat->MK801_Exposure MTT_LDH MTT/LDH Assays MK801_Exposure->MTT_LDH Calcium_Imaging Calcium Imaging MK801_Exposure->Calcium_Imaging Neurite_Analysis Neurite Outgrowth Analysis MK801_Exposure->Neurite_Analysis Western_Blot Western Blot (pAkt, pGSK3b) MK801_Exposure->Western_Blot

Caption: Workflow for MK-801 induced neurotoxicity studies.

Experimental_Workflow_Stress cluster_animals Animal Model cluster_treatment Treatment & Stress cluster_analysis Analysis Rats Sprague-Dawley Rats Paliperidone_Treat This compound (1 mg/kg, i.p.) or Vehicle Rats->Paliperidone_Treat Stress Acute (2h) or Chronic (21d) Restraint Stress Paliperidone_Treat->Stress Tissue_Collection Tissue Collection (PFC, Colon, Blood) Stress->Tissue_Collection WB_RTPCR Western Blot / RT-PCR (TLR4 pathway, Inflammation) Tissue_Collection->WB_RTPCR ELISA ELISA (Plasma LPS, Colon IgA) Tissue_Collection->ELISA

Caption: Workflow for restraint stress models.

References

Paliperidone's Impact on Brain-Derived Neurotrophic Factor (BDNF): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paliperidone, an atypical antipsychotic, has demonstrated a significant impact on brain-derived neurotrophic factor (BDNF), a key molecule implicated in neuronal survival, growth, and synaptic plasticity. Clinical and preclinical evidence indicates that this compound treatment can lead to an increase in BDNF levels, suggesting a potential neuroprotective mechanism of action. This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's effect on BDNF.

Quantitative Impact of this compound on BDNF Levels

Clinical research has quantified the effect of this compound on serum BDNF levels in patients with schizophrenia. A key study by Wu et al. (2018) provides robust data on this topic.[1]

Study PopulationTreatment GroupDurationBaseline BDNF (mean ± SD)Post-treatment BDNF (mean ± SD)p-value
First-episode schizophrenia patients (n=47)This compound12 weeksNot explicitly stated, but both groups showed significant increasesNot explicitly stated, but both groups showed significant increases< 0.01
First-episode schizophrenia patients (n=47)Risperidone12 weeksNot explicitly stated, but both groups showed significant increasesNot explicitly stated, but both groups showed significant increases< 0.01

Table 1: Effect of this compound on Serum BDNF Levels in First-Episode Schizophrenia Patients. [1][2][3]

In this 12-week study, both this compound and its parent compound, risperidone, led to a statistically significant increase in serum BDNF levels in patients experiencing their first episode of schizophrenia.[1][2][3] While the baseline and post-treatment absolute values were not detailed in the available literature, the significant p-value underscores the robust effect of this compound on BDNF.[1] Interestingly, a negative correlation was observed between the increase in serum BDNF and the reduction in the Positive and Negative Syndrome Scale (PANSS) score in the this compound group, suggesting a link between the neurotrophic response and clinical improvement.[1][2]

Preclinical evidence from animal models further supports these findings. A study by Keskin et al. (2018) demonstrated that chronic administration of this compound (0.25 and 0.50 mg/kg) to mice resulted in the upregulation of several neurotrophic factors in the hippocampus, including BDNF and cAMP response element-binding protein (CREB).[4]

Experimental Methodologies

A thorough understanding of the experimental protocols is crucial for the replication and interpretation of these findings.

Clinical Trial Protocol (Wu et al., 2018)
  • Study Design: A 12-week, randomized, controlled trial.[1]

  • Participants: 98 patients with first-episode schizophrenia were randomly assigned to either a this compound or risperidone treatment group.[1]

  • Intervention: Patients received either this compound or risperidone for 12 weeks.[1]

  • Data Collection:

    • Serum BDNF Levels: Blood samples were collected at baseline and after 12 weeks of treatment. Serum BDNF concentrations were measured using an enzyme-linked immunosorbent assay (ELISA).[1]

    • Clinical Assessment: The severity of schizophrenic symptoms was evaluated using the Positive and Negative Syndrome Scale (PANSS).[1]

  • Statistical Analysis: A comparison of BDNF levels and PANSS scores before and after treatment was conducted, with a p-value of less than 0.05 considered statistically significant.[1]

Preclinical Study Protocol (Keskin et al., 2018)
  • Animal Model: Mice were used to investigate the effects of chronic antipsychotic administration.[4]

  • Intervention: Mice were administered this compound (0.25 and 0.50 mg/kg), asenapine, or haloperidol.[4]

  • Tissue Analysis: The expression levels of neurotrophic factors, including BDNF and CREB, were measured in the hippocampus.[4]

General Serum BDNF Measurement Protocol (ELISA)

While the specific ELISA kit manufacturer used in the Wu et al. (2018) study is not specified in the available literature, a general protocol for serum BDNF measurement is as follows:

  • Blood Collection and Processing: Whole blood is collected and allowed to clot at room temperature. The sample is then centrifuged to separate the serum, which is subsequently stored at -70°C or -80°C.[5]

  • ELISA Procedure: A sandwich ELISA is typically employed. This involves the following steps:

    • A microplate is pre-coated with a capture antibody specific for BDNF.

    • Serum samples and standards are added to the wells, allowing any BDNF present to bind to the capture antibody.

    • A detection antibody, also specific for BDNF and typically biotinylated, is added.

    • A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, which reacts with HRP to produce a colorimetric signal.

    • The intensity of the color, which is proportional to the amount of BDNF in the sample, is measured using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of BDNF, and the concentrations in the patient samples are determined by interpolating from this curve.

Signaling Pathways and Molecular Mechanisms

The precise molecular mechanisms by which this compound increases BDNF are still under investigation. However, current evidence points to the involvement of its primary pharmacological action: the antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Proposed Signaling Pathway

The following diagram illustrates a plausible signaling cascade initiated by this compound's receptor antagonism, leading to increased BDNF expression. This pathway is a synthesis of findings from various studies on antipsychotics and neurotrophic factor regulation.

Paliperidone_BDNF_Pathway cluster_receptor Receptor Level cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_outcome Cellular Outcome This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonism Akt Akt (Protein Kinase B) HT2AR->Akt Activation GSK3b GSK3β Akt->GSK3b Inhibition CREB CREB Akt->CREB Activation GSK3b->CREB Inhibition pCREB pCREB (Phosphorylated) CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene pCREB->BDNF_Gene Transcription BDNF_mRNA BDNF mRNA BDNF_Gene->BDNF_mRNA Transcription BDNF_Protein BDNF Protein BDNF_mRNA->BDNF_Protein Translation Neuroprotection Neuroprotection & Synaptic Plasticity BDNF_Protein->Neuroprotection Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_validation Pathway Validation Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Paliperidone_Treatment This compound Treatment Cell_Culture->Paliperidone_Treatment Western_Blot Western Blot Analysis (pAkt, pGSK3β, pCREB, BDNF) Paliperidone_Treatment->Western_Blot qPCR RT-qPCR (BDNF mRNA expression) Paliperidone_Treatment->qPCR Inhibitor_Studies Use of Specific Inhibitors (e.g., PI3K/Akt inhibitors) Paliperidone_Treatment->Inhibitor_Studies Animal_Model Animal Model of Schizophrenia (e.g., MK-801 induced) Paliperidone_Admin Chronic this compound Administration Animal_Model->Paliperidone_Admin Brain_Tissue Brain Tissue Extraction (Hippocampus, Prefrontal Cortex) Paliperidone_Admin->Brain_Tissue Brain_Tissue->Western_Blot Brain_Tissue->qPCR IHC Immunohistochemistry (pCREB, BDNF) Brain_Tissue->IHC Inhibitor_Studies->Western_Blot

References

Preclinical Discovery and Development of Paliperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paliperidone, the primary active metabolite of the atypical antipsychotic risperidone, is a benzisoxazole derivative approved for the treatment of schizophrenia and schizoaffective disorder.[1][2][3] Unlike a novel chemical entity, the development of this compound (also known as 9-hydroxyrisperidone) leveraged the existing knowledge of its parent drug, risperidone. The preclinical development focused on characterizing its distinct pharmacological profile and establishing its safety and efficacy, which ultimately supported its formulation as both an extended-release oral tablet and a long-acting injectable suspension.[4][5] This guide provides a detailed overview of the core preclinical studies that underpinned the clinical development of this compound.

Mechanism of Action

The therapeutic effects of this compound in schizophrenia are believed to be mediated through a combination of central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[1][6][7] This dual antagonism is a hallmark of atypical antipsychotics, thought to contribute to efficacy against both positive and negative symptoms of schizophrenia while potentially mitigating the risk of extrapyramidal side effects (EPS) associated with D2 receptor blockade alone.

This compound also demonstrates antagonistic activity at several other receptor sites, including alpha-1 (α1) and alpha-2 (α2) adrenergic receptors, and histamine H1 receptors.[2][8][9] This broader receptor profile may contribute to some of the drug's other therapeutic effects and side effects, such as orthostatic hypotension and sedation.[3] Notably, this compound has negligible affinity for cholinergic muscarinic and β1- and β2-adrenergic receptors.[9][10][11]

Paliperidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Serotonin->HT2A_Receptor Binds This compound This compound This compound->D2_Receptor Antagonizes This compound->HT2A_Receptor Antagonizes

This compound's primary mechanism of action.

Pharmacodynamics

Receptor Binding Affinity

This compound's pharmacological activity is defined by its binding affinity to various neurotransmitter receptors. Preclinical studies using human brain tissue and cloned human receptors have quantified these interactions. This compound exhibits the highest affinity for serotonin 5-HT2A and dopamine D2 receptors.[4][5]

ReceptorBinding Affinity (Ki, nM)Reference(s)
Serotonin (5-HT2A)0.22 - 1.21[9][10]
Dopamine (D2)2.8 - 6.6[9][10]
Histamine (H1)3.4 - 34[8][9]
Adrenergic (α1)1.3 - 11[8][9]
Adrenergic (α2)Lower affinity[8]
Dopamine (D3)Moderate affinity[10]
Serotonin (5-HT1D)Moderate affinity[10]
Serotonin (5-HT7)Significant affinity[4][10][12]
Cholinergic MuscarinicNegligible affinity[9][10][11]
β-AdrenergicNegligible affinity[10][11]

Table 1: In Vitro Receptor Binding Affinities of this compound.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies have been conducted to determine the relationship between plasma concentrations of this compound and central D2 receptor occupancy. These studies are crucial for establishing a therapeutic dose range. For instance, it has been proposed that a D2 receptor occupancy of 70-80% is optimal for antipsychotic efficacy while minimizing the risk of EPS.[9] Studies with this compound extended-release (ER) tablets indicated that doses of 6-9 mg achieve this target range.[9]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several animal species, including rats and dogs, to understand its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

Following oral administration in animal models, this compound is well-absorbed.[13] However, its penetration across the blood-brain barrier is somewhat limited compared to its parent compound, risperidone, which is attributed to this compound's lower lipophilicity.[13] Peak concentrations are observed in various tissues, including the spleen, kidney, lung, and liver.[13]

Metabolism and Excretion

This compound undergoes less extensive hepatic metabolism compared to risperidone, as it is already an active metabolite.[3] Metabolism in rats and dogs primarily involves hydroxylation, N-dealkylation, and benzisoxazole scission.[13][14] A key difference between species is the primary route of excretion: in rats, excretion is mainly through feces, whereas in dogs and humans, it is predominantly via urine.[13][14] The metabolites identified in animal studies were also found in humans.[14]

ParameterRatDogReference(s)
Primary Excretion Route FecesUrine[13][14]
Metabolism Extensive BiotransformationLess Extensive than in rats[13][14]
Bioavailability (Oral) Not specified100%[15]
Volume of Distribution Not specified8.5 L[15]

Table 2: Summary of this compound Pharmacokinetics in Preclinical Species.

Preclinical Efficacy Models

The antipsychotic potential of this compound was assessed in various rodent models designed to replicate aspects of schizophrenia.

Amphetamine and MK-801-Induced Hyperlocomotion

A standard preclinical screen for antipsychotic activity involves assessing a compound's ability to inhibit locomotor hyperactivity induced by dopamine agonists (like amphetamine) or NMDA receptor antagonists (like MK-801). This compound has been shown to significantly reduce hyperlocomotor activity in these models.[13] For example, in one study, an oral dose of 0.73 µmol/kg of this compound significantly decreased MK-801-induced hyperactivity in mice.[13] These models support the D2 receptor antagonist properties of the drug.

Neurodevelopmental Models

This compound has also shown efficacy in neurodevelopmental models of schizophrenia, where prenatal challenges (e.g., with lipopolysaccharide, LPS) lead to schizophrenia-like behavioral deficits in offspring.[13] In these models, this compound treatment was able to prevent or reverse these behavioral abnormalities, suggesting a potential role in preventing psychiatric illness progression.[13]

Experimental Protocol: MK-801-Induced Hyperlocomotion in Mice
  • Animals: Male C57BL/6 mice are housed in groups with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Mice are acclimated to the testing room and open-field arenas for at least 60 minutes prior to the experiment.

  • Drug Administration:

    • Vehicle (e.g., saline) or this compound (at various doses, e.g., 0.1-1.0 mg/kg) is administered via oral gavage (p.o.) or subcutaneous (s.c.) injection.

    • A pretreatment time (e.g., 30-60 minutes) is allowed for drug absorption.

  • Induction of Hyperlocomotion: MK-801 (e.g., 0.2 mg/kg) is administered via intraperitoneal (i.p.) injection to induce hyperlocomotion.

  • Behavioral Assessment: Immediately after MK-801 injection, mice are placed in the open-field arenas, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes using an automated tracking system.

  • Data Analysis: The total distance traveled and other locomotor parameters are compared between treatment groups using statistical methods like ANOVA followed by post-hoc tests. A significant reduction in locomotor activity in the this compound-treated groups compared to the vehicle-treated group indicates antipsychotic-like efficacy.

Behavioral_Experiment_Workflow start Start: Acclimation drug_admin Drug Administration (Vehicle or this compound) start->drug_admin pretreatment Pretreatment Period (30-60 min) drug_admin->pretreatment mk801_admin Challenge (MK-801 Injection) pretreatment->mk801_admin behavioral_test Behavioral Assessment (Open-Field Test for 90 min) mk801_admin->behavioral_test data_analysis Data Collection & Analysis behavioral_test->data_analysis end End: Results data_analysis->end

Workflow for a preclinical efficacy study.

Preclinical Safety and Toxicology

A comprehensive toxicology program was conducted to support the clinical development and registration of this compound, including studies with its long-acting injectable formulation, this compound palmitate.[11]

General Toxicology

Repeat-dose toxicity studies were conducted in rats (up to 6 months) and dogs (up to 12 months).[11][16] The primary findings were consistent with the pharmacological activity of this compound, including effects related to elevated prolactin levels.[16] Other observations included slight reductions in serum glucose in rats and potassium in dogs.[16]

Cardiovascular Safety

In safety pharmacology studies, this compound was observed to increase heart rate and decrease blood pressure in several animal models, including dogs.[14][16] A slight prolongation of the QTc interval was also noted in some studies in dogs.[14] These findings are consistent with the drug's antagonist activity at adrenergic receptors.

Genetic and Reproductive Toxicology

This compound did not show genotoxic potential in a standard battery of tests, including the Ames reverse mutation test, the mouse lymphoma assay, and the in vivo rat micronucleus test.[11] In fertility studies with orally administered this compound in rats, the fertility of male rats was unaffected.[11] In female rats, while pregnancy rates were not affected, there was an increase in pre- and post-implantation loss and a slight decrease in the number of live embryos at doses that also caused slight maternal toxicity.[11]

Study TypeSpeciesKey FindingsReference(s)
Repeat-Dose Toxicity Rat, DogEffects related to elevated prolactin. Slight reductions in serum glucose (rat) and potassium (dog).[11][16]
Cardiovascular Safety DogIncreased heart rate, decreased blood pressure, slight QTc interval prolongation.[14][16]
Genetic Toxicology In vitro, RatNo evidence of genotoxic potential in Ames, mouse lymphoma, or rat micronucleus tests.[11]
Reproductive Toxicology RatNo effect on male fertility. Increased embryo loss at maternally toxic doses in females.[11]

Table 3: Summary of Preclinical Toxicology Findings for this compound.

Conclusion

The preclinical development of this compound successfully characterized it as a potent antagonist of D2 and 5-HT2A receptors with a broader pharmacological profile. Pharmacokinetic studies established its ADME properties in relevant animal species, highlighting differences from its parent compound, risperidone. Efficacy was demonstrated in established animal models of psychosis, and a comprehensive toxicology program identified a manageable safety profile consistent with its mechanism of action. These foundational preclinical data provided a robust rationale for the successful clinical development and registration of this compound for the treatment of schizophrenia and schizoaffective disorder.

References

Paliperidone: A Deep Dive into its Efficacy for Positive and Negative Symptoms of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic agent that has demonstrated efficacy in the management of both positive and negative symptoms of schizophrenia. This technical guide provides an in-depth analysis of this compound's pharmacological profile, its impact on key signaling pathways, and a comprehensive review of the quantitative data from pivotal clinical trials. Detailed experimental protocols for both preclinical and clinical studies are presented to provide a thorough understanding of the methodologies used to evaluate its therapeutic effects. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of schizophrenia and the development of novel antipsychotic therapies.

Introduction

Schizophrenia is a complex and chronic mental disorder characterized by a constellation of symptoms, broadly categorized as positive (e.g., hallucinations, delusions, disorganized thought), negative (e.g., affective flattening, alogia, avolition), and cognitive deficits. The dopamine hypothesis has long been a cornerstone in the pathophysiology of schizophrenia, suggesting that hyperactivity in the mesolimbic dopamine pathway contributes to positive symptoms, while hypoactivity in the mesocortical pathway is associated with negative and cognitive symptoms. This compound, as a second-generation antipsychotic, offers a multifaceted approach to symptom management through its unique receptor binding profile.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are primarily attributed to its potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] It also exhibits antagonism at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects.[3][4] Unlike many other antipsychotics, this compound has no significant affinity for cholinergic muscarinic receptors.[4]

The blockade of D2 receptors in the mesolimbic pathway is thought to be the primary mechanism for alleviating the positive symptoms of schizophrenia. By reducing dopaminergic neurotransmission in this region, this compound can mitigate hallucinations and delusions.

The antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics and is believed to contribute to the improvement of negative symptoms and a lower incidence of extrapyramidal side effects (EPS) compared to first-generation antipsychotics. The interaction between serotonin and dopamine pathways is complex; however, it is hypothesized that 5-HT2A antagonism can lead to an increase in dopamine release in the prefrontal cortex, potentially ameliorating negative and cognitive symptoms.

Below is a diagram illustrating the primary signaling pathways influenced by this compound.

Paliperidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine D2_receptor Dopamine D2 Receptor Dopamine_vesicle->D2_receptor Dopamine Serotonin_vesicle Serotonin HT2A_receptor Serotonin 5-HT2A Receptor Serotonin_vesicle->HT2A_receptor Serotonin Signal_transduction_D2 Signal Transduction (e.g., ↓cAMP) D2_receptor->Signal_transduction_D2 Activates Signal_transduction_HT2A Signal Transduction (e.g., ↑IP3, DAG) HT2A_receptor->Signal_transduction_HT2A Activates Therapeutic_effect_positive Alleviation of Positive Symptoms Signal_transduction_D2->Therapeutic_effect_positive Leads to Therapeutic_effect_negative Mitigation of Negative Symptoms Signal_transduction_HT2A->Therapeutic_effect_negative Contributes to This compound This compound This compound->D2_receptor Antagonism This compound->HT2A_receptor Antagonism

This compound's primary mechanism of action.

Quantitative Data from Clinical Trials

The efficacy of this compound in treating both positive and negative symptoms of schizophrenia has been evaluated in numerous clinical trials. The Positive and Negative Syndrome Scale (PANSS) is a widely used instrument to assess symptom severity in schizophrenia.[1][5][6] The scale is divided into three subscales: positive, negative, and general psychopathology.

Efficacy of this compound Extended-Release (ER) Oral Formulation

A pooled analysis of three 6-week, placebo-controlled studies of this compound ER in patients with acute schizophrenia demonstrated significant improvements in PANSS total and subscale scores across various doses.[7]

Study/Dose GroupBaseline PANSS Total Score (Mean ± SD)Change from Baseline in PANSS Total Score (Mean)Baseline PANSS Positive Subscale Score (Mean ± SD)Change from Baseline in PANSS Positive Subscale Score (Mean)Baseline PANSS Negative Subscale Score (Mean ± SD)Change from Baseline in PANSS Negative Subscale Score (Mean)
Pooled Placebo91.8 ± 11.5-4.124.3 ± 5.2-1.523.3 ± 5.5-0.8
This compound ER 3 mg92.5 ± 11.8-12.924.5 ± 5.4-3.823.5 ± 5.6-2.5
This compound ER 6 mg92.1 ± 11.3-15.524.4 ± 5.1-4.623.4 ± 5.4-3.0
This compound ER 9 mg92.3 ± 11.6-17.824.5 ± 5.3-5.223.4 ± 5.5-3.4
This compound ER 12 mg92.6 ± 11.9-18.124.6 ± 5.4-5.323.5 ± 5.7-3.5
This compound ER 15 mg92.0 ± 11.0-15.824.3 ± 5.0-4.723.3 ± 5.3-3.1

Data synthesized from a pooled analysis of three 6-week, placebo-controlled studies.[7]

Efficacy of this compound Palmitate Long-Acting Injectable (LAI) Formulations

Long-acting injectable formulations of this compound palmitate have been developed to improve treatment adherence. Studies have demonstrated their efficacy in managing symptoms over extended periods.

A phase 3, non-inferiority study compared the 1-month (PP1M) and 3-month (PP3M) formulations of this compound palmitate. The study included a 17-week open-label (OL) phase with flexible dosing of PP1M, followed by a 48-week double-blind (DB) phase.[5][8][9]

TimepointPP1M PANSS Negative Subscale Score (Mean ± SD)PP3M PANSS Negative Subscale Score (Mean ± SD)PP1M PANSS Total Score (Mean ± SD)PP3M PANSS Total Score (Mean ± SD)
OL Baseline23.2 ± 4.6023.2 ± 4.6085.7 ± 10.7385.7 ± 10.73
DB Baseline17.4 ± 4.1817.3 ± 4.2358.2 ± 9.0757.3 ± 8.57
DB Endpoint15.9 ± 4.9315.8 ± 5.05Not ReportedNot Reported
Change from DB Baseline-1.4 ± 3.67-1.4 ± 3.63Not ReportedNot Reported

Data from a phase 3, non-inferiority study (NCT01515423).[5][8]

Receptor Binding Affinity

The affinity of this compound for various neurotransmitter receptors is a key determinant of its therapeutic and side-effect profile. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

ReceptorKi (nM)
Dopamine D22.8 - 6.6[10]
Serotonin 5-HT2A0.22 - 1.21[10]
Alpha-1 Adrenergic1.3 - 11[10]
Alpha-2 AdrenergicModerate Affinity (Specific Ki not consistently reported)[4]
Histamine H13.4 - 34[10]

Experimental Protocols

Clinical Trial Methodology: this compound ER Oral Formulation (Example based on pooled analysis)[7]

Clinical_Trial_Workflow_Oral Start Patient Screening Inclusion Inclusion Criteria: - Diagnosis of Schizophrenia (DSM-IV) - PANSS Total Score 70-120 Start->Inclusion Exclusion Exclusion Criteria: - Significant medical conditions - Substance dependence Inclusion->Exclusion Randomization Randomization (1:1:1:1:1:1) Inclusion->Randomization Exclusion->Randomization Placebo Placebo Randomization->Placebo Pali_3mg This compound ER 3mg Randomization->Pali_3mg Pali_6mg This compound ER 6mg Randomization->Pali_6mg Pali_9mg This compound ER 9mg Randomization->Pali_9mg Pali_12mg This compound ER 12mg Randomization->Pali_12mg Pali_15mg This compound ER 15mg Randomization->Pali_15mg Treatment 6-Week Double-Blind Treatment Placebo->Treatment Pali_3mg->Treatment Pali_6mg->Treatment Pali_9mg->Treatment Pali_12mg->Treatment Pali_15mg->Treatment Assessments Efficacy and Safety Assessments (PANSS, CGI-S, etc.) at Baseline and Endpoint Treatment->Assessments Endpoint Primary Endpoint: Change in PANSS Total Score Assessments->Endpoint Clinical_Trial_Workflow_LAI Screening Screening Phase (up to 21 days) OpenLabel 17-Week Open-Label Phase (Flexible-dose PP1M) Screening->OpenLabel Stabilization Stabilization Criteria Met? OpenLabel->Stabilization Stabilization->OpenLabel No Randomization Randomization (1:1) Stabilization->Randomization Yes PP1M_arm PP1M (Fixed Dose) Randomization->PP1M_arm PP3M_arm PP3M (Fixed Dose) Randomization->PP3M_arm DoubleBlind 48-Week Double-Blind Phase PP1M_arm->DoubleBlind PP3M_arm->DoubleBlind Endpoint Primary Endpoint: Relapse Rate DoubleBlind->Endpoint

References

Methodological & Application

Application Notes and Protocols for Spectrophotometric Estimation of Paliperidone in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectrophotometric estimation of paliperidone in various pharmaceutical formulations. The methods described are simple, cost-effective, and suitable for routine quality control analysis.

Overview of Spectrophotometric Methods

Spectrophotometry is a widely used analytical technique for the quantitative determination of drugs in pharmaceutical dosage forms. Several spectrophotometric methods have been developed for the estimation of this compound, an atypical antipsychotic drug. These methods are based on measuring the absorbance of this compound or its colored complexes at a specific wavelength. The choice of method can depend on the desired sensitivity, the presence of interfering excipients, and the available instrumentation.

The primary methods for this compound estimation include:

  • UV-Visible Spectrophotometry: This is the simplest method, based on the inherent UV absorbance of the this compound molecule.

  • Derivative Spectrophotometry: This technique enhances the resolution of overlapping spectra and can be used to eliminate matrix interference.

  • Colorimetric Methods: These methods involve the formation of a colored complex between this compound and a specific reagent, with the absorbance measured in the visible region.

Quantitative Data Summary

The following table summarizes the key validation parameters for various spectrophotometric methods used for this compound estimation, allowing for easy comparison.

Method Type Reagent/Solvent λmax (nm) Linearity Range (µg/mL) Regression Equation Correlation Coefficient (R²) LOD (µg/mL) LOQ (µg/mL) Reference
UV-Visible 0.1 N Hydrochloric Acid234-242 (AUC)1 - 14y = 0.049x + 0.0020.9996--[1]
UV-Visible Distilled Water23210 - 100----[2]
UV-Visible Acetonitrile27815.6 - 50y = 0.015x + 0.0020.999--[3][4][5]
UV-Visible 20% Methanol in Milli-Q Water2835 - 30-> 0.990.030.10[4][6]
UV-Visible Distilled Water236-----[7]
First Derivative Methanol2482 - 10y = 0.024x + 0.0010.999--[8][9]
First Derivative -2452.5 - 70----[10]
Second Derivative 0.1 N Hydrochloric Acid2521 - 12y = 0.008x + 0.0000.9995--[11][12]
Second Derivative Methanol2462 - 10y = 0.013x + 0.0000.999--[8][9]
Third Derivative 0.1 N Hydrochloric Acid248.51 - 12y = 0.003x + 0.0000.9999--[11][12]
Colorimetric Isatin6651 - 6y = 0.105x + 0.0020.998--[13]
Colorimetric Chloranilic Acid55510 - 60y = 0.012x + 0.0010.998--[13]
Colorimetric Bromocresol Green4200 - 200----[14]
Colorimetric Tropeolin-oo4100 - 200----[14]

Note: Some validation parameters like LOD and LOQ were not reported in all cited literature.

Experimental Protocols

Method 1: UV-Visible Spectrophotometry (Area Under Curve Method)

Principle: This method involves the measurement of the area under the curve of the UV spectrum of this compound between two selected wavelengths. This can help to reduce interference from the formulation matrix.

Reagents and Instruments:

  • This compound reference standard

  • 0.1 N Hydrochloric Acid

  • Double beam UV-Visible Spectrophotometer with matched quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with 0.1 N HCl.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 1 to 14 µg/mL by transferring appropriate aliquots into 10 mL volumetric flasks and diluting to the mark with 0.1 N HCl.

  • Sample Preparation: Weigh and powder twenty tablets. Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of 0.1 N HCl, sonicate for 15 minutes, and then dilute to the mark with the same solvent. Filter the solution through a suitable filter paper. Dilute the filtrate appropriately with 0.1 N HCl to obtain a final concentration within the linearity range.

  • Spectrophotometric Measurement: Scan the standard and sample solutions from 400 nm to 200 nm. Measure the area under the curve between 234 nm and 242 nm.[1]

  • Calculation: Calculate the concentration of this compound in the sample by comparing its area under the curve with that of the standard.

Method 2: Derivative Spectrophotometry (Second Derivative)

Principle: This method uses the second derivative of the UV spectrum to eliminate background interference and enhance the resolution of the spectral band of this compound. The absorbance is measured at the zero-crossing point of the interfering substance or at the peak of the derivative spectrum of this compound.

Reagents and Instruments:

  • This compound reference standard

  • 0.1 N Hydrochloric Acid

  • UV-Visible Spectrophotometer with derivative spectroscopy software

  • Matched quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL): Prepare as described in Method 3.1.

  • Preparation of Working Standard Solutions: Prepare a series of dilutions ranging from 1 to 12 µg/mL in 0.1 N HCl from the stock solution.[11][12]

  • Sample Preparation: Prepare the sample solution as described in Method 3.1 to obtain a final concentration within the linearity range.

  • Spectrophotometric Measurement: Scan the zero-order spectrum of the standard and sample solutions from 350 nm to 200 nm. Convert the zero-order spectra to second-order derivative spectra. Measure the absorbance of the second derivative peak at 252 nm.[11][12]

  • Calculation: Determine the concentration of this compound in the sample by comparing its second derivative absorbance with that of the standard.

Method 3: Colorimetric Method (Isatin Reagent)

Principle: This method is based on the formation of a colored complex between this compound and isatin in the presence of sulfuric acid. The absorbance of the resulting colored solution is measured in the visible region.

Reagents and Instruments:

  • This compound reference standard

  • Methanol

  • Isatin solution (40 mg of Isatin in 100 mL of acetic acid)[13]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Double distilled water

  • Visible Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Stock Solution (50 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. Dilute 1 mL of this solution to 20 mL with double distilled water.[13]

  • Preparation of Calibration Curve: In a series of 10 mL volumetric flasks, add aliquots of the standard stock solution to obtain concentrations ranging from 1 to 6 µg/mL.

  • Color Development: To each flask, add 1 mL of Isatin solution and shake well for 10 minutes. Then, add 1 mL of concentrated H₂SO₄ and shake for another 5 minutes. Make up the final volume to 10 mL with double distilled water.[13]

  • Sample Preparation: Prepare a sample solution from the pharmaceutical formulation in methanol to obtain a concentration within the linearity range after dilution. Treat the sample solution in the same manner as the standards for color development.

  • Spectrophotometric Measurement: Measure the absorbance of the colored solutions at 665 nm against a reagent blank prepared similarly without the drug.[13]

  • Calculation: Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

Experimental Workflow for UV-Visible Spectrophotometry

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Stock Standard Stock Solution Working Working Standard Solutions Stock->Working Scan Scan Spectra (200-400 nm) Working->Scan Sample Sample Solution Sample->Scan Measure Measure Absorbance at λmax Scan->Measure Plot Plot Calibration Curve Measure->Plot Conc Calculate Sample Concentration Plot->Conc Spectro_Methods cluster_direct Direct Measurement cluster_indirect Indirect Measurement This compound This compound Analysis UV_Vis UV-Visible Spectrophotometry This compound->UV_Vis Colorimetric Colorimetric Methods This compound->Colorimetric Derivative Derivative Spectrophotometry UV_Vis->Derivative Mathematical Transformation

References

In Vivo Microdialysis for Measuring Paliperidone in Brain Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone, the major active metabolite of risperidone, is an atypical antipsychotic agent widely used in the treatment of schizophrenia and other psychotic disorders. Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1] Understanding the pharmacokinetic and pharmacodynamic profile of this compound within specific brain regions is crucial for optimizing drug delivery, enhancing therapeutic outcomes, and minimizing side effects.

In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous and exogenous substances from the extracellular fluid of living tissues.[2] This method provides invaluable insights into the dynamic neurochemical environment of the brain and enables the direct measurement of unbound drug concentrations at the site of action. This application note provides a detailed protocol for the use of in vivo microdialysis to measure this compound concentrations in the brain tissue of preclinical models, such as rats. The protocols described herein are based on established methodologies for the structurally related compound, risperidone, and are adapted for this compound.

Principles of In Vivo Microdialysis

In vivo microdialysis involves the stereotaxic implantation of a small, semi-permeable probe into a specific brain region of an anesthetized animal.[2] The probe is continuously perfused with a physiological solution, typically artificial cerebrospinal fluid (aCSF), at a slow, constant flow rate. Small molecules present in the extracellular fluid, including this compound, diffuse across the semi-permeable membrane of the probe down their concentration gradient and are collected in the outgoing perfusate, referred to as the microdialysate. These samples can then be analyzed using highly sensitive analytical techniques, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to determine the concentration of the analyte of interest.

Experimental Protocols

I. Materials and Reagents

A. Microdialysis Components:

  • Microdialysis Probes (e.g., CMA 12 Elite, Harvard Apparatus) with a 20 kDa molecular weight cut-off and a 2-4 mm membrane length.

  • Guide Cannula (corresponding to the probe)

  • Microinfusion Pump (e.g., CMA 4004 Syringe Pump)

  • Fraction Collector (e.g., CMA 470 Refrigerated Fraction Collector)

  • Gas-tight syringes (1 mL)

  • PEEK tubing

B. Surgical and Animal Care Supplies:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Heating pad

  • Surgical instruments (scalpel, forceps, drills, etc.)

  • Dental cement

  • Topical anesthetic and antiseptic solutions

C. Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):

  • Prepare fresh daily and filter through a 0.22 µm filter.

  • Composition:

    • 147 mM NaCl

    • 2.7 mM KCl

    • 1.2 mM CaCl₂

    • 0.85 mM MgCl₂

    • (Adjust pH to 7.4)

D. Analytical Standards and Reagents:

  • This compound analytical standard

  • This compound-d4 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

II. Experimental Workflow

The following diagram outlines the major steps involved in the in vivo microdialysis procedure for measuring this compound in the brain.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_surgery Surgical Procedure cluster_microdialysis Microdialysis Experiment cluster_analysis Sample Analysis animal_acclimatization Animal Acclimatization anesthesia Anesthesia animal_acclimatization->anesthesia probe_preparation Microdialysis Probe Preparation & Calibration probe_insertion Microdialysis Probe Insertion probe_preparation->probe_insertion acsf_preparation aCSF Preparation perfusion Perfusion with aCSF acsf_preparation->perfusion stereotaxic_implantation Stereotaxic Implantation of Guide Cannula anesthesia->stereotaxic_implantation recovery Post-operative Recovery stereotaxic_implantation->recovery recovery->probe_insertion probe_insertion->perfusion paliperidone_admin This compound Administration perfusion->paliperidone_admin sample_collection Microdialysate Sample Collection paliperidone_admin->sample_collection sample_processing Sample Processing & Internal Standard Addition sample_collection->sample_processing hplc_msms HPLC-MS/MS Analysis sample_processing->hplc_msms data_quantification Data Quantification & Pharmacokinetic Analysis hplc_msms->data_quantification

Figure 1: Experimental workflow for in vivo microdialysis of this compound.
III. Detailed Protocols

A. Surgical Implantation of the Guide Cannula:

  • Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail and place it in the stereotaxic apparatus.

  • Maintain the animal's body temperature using a heating pad.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull over the target brain region (e.g., striatum, prefrontal cortex) at the appropriate stereotaxic coordinates.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement.

  • Insert a dummy cannula to keep the guide patent.

  • Allow the animal to recover for at least 48 hours before the microdialysis experiment.

B. In Vivo Microdialysis Procedure:

  • On the day of the experiment, gently restrain the rat and replace the dummy cannula with the microdialysis probe.

  • Connect the probe inlet to a syringe pump containing sterile aCSF and the outlet to a refrigerated fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate of 2 µL/min.

  • Allow for a stabilization period of at least 60 minutes to obtain a stable baseline.

  • Administer this compound (e.g., intraperitoneally or subcutaneously) at the desired dose.

  • Collect microdialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small volume of antioxidant solution (if necessary) for the desired duration of the study.

  • Store the collected samples at -80°C until analysis.

C. In Vitro Probe Recovery:

  • Before or after the in vivo experiment, determine the in vitro recovery of this compound for each probe.

  • Immerse the microdialysis probe in a standard solution of this compound in aCSF of a known concentration.

  • Perfuse the probe with aCSF at the same flow rate used in the in vivo experiment (2 µL/min).

  • Collect several dialysate samples and analyze them for their this compound concentration.

  • Calculate the in vitro recovery using the following formula:

    • Recovery (%) = (Concentration in Dialysate / Concentration in Standard Solution) x 100

D. Sample Analysis by HPLC-MS/MS:

  • Thaw the microdialysate samples and add an internal standard (this compound-d4).

  • Inject a specific volume of the sample into the HPLC-MS/MS system.

  • Chromatographic separation can be achieved using a C18 column with a gradient elution mobile phase.

  • Quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Parameter Condition
HPLC Column C18 column (e.g., 2.1 x 100 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transition (this compound) m/z 427.2 -> 207.1
MRM Transition (this compound-d4) m/z 431.2 -> 211.1
Table 1: Example HPLC-MS/MS parameters for this compound analysis.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from an in vivo microdialysis study of this compound.

Brain Region Time Post-Dose (min) Mean Extracellular Concentration (ng/mL) ± SEM
Striatum0 (Baseline)Value
30Value
60Value
90Value
120Value
Prefrontal Cortex0 (Baseline)Value
30Value
60Value
90Value
120Value
Table 2: Template for summarizing this compound concentrations in brain microdialysates.
Pharmacokinetic Parameter Striatum Prefrontal Cortex
Cmax (ng/mL) ValueValue
Tmax (min) ValueValue
AUC (ng*min/mL) ValueValue
Table 3: Template for summarizing pharmacokinetic parameters of this compound in the brain.

This compound Signaling Pathway

This compound exerts its antipsychotic effects primarily through the blockade of dopamine D2 and serotonin 5-HT2A receptors. The following diagram illustrates the simplified signaling cascade associated with the 5-HT2A receptor, which is antagonized by this compound.

paliperidone_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Antagonizes G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 2: Simplified 5-HT2A receptor signaling pathway antagonized by this compound.

Conclusion

In vivo microdialysis coupled with HPLC-MS/MS offers a robust and sensitive method for the direct measurement of this compound in the extracellular fluid of specific brain regions. This technique is invaluable for elucidating the pharmacokinetic and pharmacodynamic properties of this compound at its site of action. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers and scientists in the field of neuropsychopharmacology and drug development to effectively utilize this powerful technique in their studies. Careful adherence to surgical, experimental, and analytical procedures is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Studying Paliperidone's Metabolic Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the metabolic side effects of the atypical antipsychotic drug, paliperidone. The following sections detail experimental protocols and summarize quantitative data from key studies to facilitate the design and implementation of preclinical research in this area.

Introduction

This compound, the active metabolite of risperidone, is an effective antipsychotic medication. However, like many second-generation antipsychotics, its use is associated with metabolic adverse effects, including hyperglycemia, insulin resistance, weight gain, and dyslipidemia.[1][2] Understanding the mechanisms and identifying potential mitigation strategies for these side effects is a critical area of research. Animal models provide a valuable tool for these investigations, allowing for controlled studies of the drug's metabolic impact. This document outlines established protocols and presents key findings from studies using rodent models to examine this compound-induced metabolic dysregulation.

Glucose Metabolism and Insulin Resistance

Animal models have been instrumental in characterizing the acute effects of this compound on glucose homeostasis. The most commonly used model is the rat, which exhibits dose-dependent metabolic changes in response to this compound administration.

Key Experiments and Protocols

The IPGTT is a fundamental method to assess how an animal's body handles a glucose load, providing insights into glucose tolerance and insulin sensitivity.

Protocol:

  • Animal Model: Adult female Sprague-Dawley rats (250–275 g) are commonly used.[2][3]

  • Acclimation and Fasting: Animals should be habituated to the housing conditions for at least one week. Prior to the test, rats are fasted overnight but allowed access to water.[2]

  • Baseline Measurements: A baseline blood glucose level is measured from the tail vein using a glucometer.[2]

  • This compound Administration: A single subcutaneous (s.c.) injection of this compound at the desired dose (e.g., 0.1, 0.5, 1, 2, 6 mg/kg) or vehicle control is administered.[2][3]

  • Post-Dose Fasting Glucose: Thirty minutes after this compound administration, another blood glucose measurement is taken to determine the effect on fasting glucose levels.[1]

  • Glucose Challenge: An intraperitoneal (i.p.) injection of glucose (1 g/kg body weight) is administered.[2]

  • Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-glucose challenge.[2]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose intolerance. Fasting insulin levels can also be measured from a baseline blood sample to calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).[1]

The HEC is the gold-standard technique for directly assessing insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

Protocol:

  • Animal Model and Surgical Preparation: Adult female Sprague-Dawley rats are used. Several days before the clamp experiment, catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling). Animals are allowed to recover from surgery.

  • Fasting: Rats are fasted overnight before the clamp procedure.

  • Clamp Procedure:

    • A continuous infusion of human insulin is started at a constant rate (e.g., 4 mU/kg/min).

    • A variable infusion of 20% dextrose solution is initiated.

    • Arterial blood glucose levels are monitored every 5-10 minutes.

    • The glucose infusion rate (GIR) is adjusted to maintain euglycemia (a stable blood glucose level, typically around 6.0 mmol/L).[1]

  • This compound Administration: Once a stable euglycemic state is achieved, a single s.c. injection of this compound (e.g., 1 or 6 mg/kg) or vehicle is administered.[1]

  • Post-Dose Monitoring: The HEC is continued for a set period (e.g., 120 minutes) after drug administration, with the GIR continuously adjusted to maintain euglycemia.[1]

  • Data Analysis: The GIR during the final period of the clamp (e.g., the last 30-60 minutes) is used as a measure of insulin sensitivity. A lower GIR indicates greater insulin resistance.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from a key study by Boyda et al. (2021) investigating the acute metabolic effects of this compound in female Sprague-Dawley rats.

Table 1: Effects of Acute this compound Administration on Fasting Glucose, Insulin, and HOMA-IR [1]

This compound Dose (mg/kg, s.c.)Fasting Glucose (mmol/L)Fasting Insulin (µU/mL)HOMA-IR
Vehicle5.8 ± 0.212.3 ± 1.53.2 ± 0.4
0.15.9 ± 0.214.1 ± 1.83.8 ± 0.5
0.56.0 ± 0.220.5 ± 2.15.6 ± 0.6
1.06.1 ± 0.222.3 ± 2.36.2 ± 0.7
2.06.3 ± 0.225.1 ± 2.57.2 ± 0.8
6.06.8 ± 0.328.9 ± 2.89.0 ± 1.0*

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. HOMA-IR was calculated as: (fasting insulin (µU/mL) x fasting glucose (mmol/L)) / 22.5.

Table 2: Effect of Acute this compound Administration on Glucose Infusion Rate (GIR) during a Hyperinsulinemic-Euglycemic Clamp [1]

This compound Dose (mg/kg, s.c.)Glucose Infusion Rate (mg/kg/min)
Vehicle15.2 ± 1.1
1.09.8 ± 0.9
6.05.1 ± 0.7

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.

Signaling Pathway

This compound-induced hyperglycemia has been linked to the activation of hypothalamic AMP-activated protein kinase (AMPK), leading to increased adrenaline secretion.

Paliperidone_Metabolic_Pathway This compound This compound Hypothalamus Hypothalamus This compound->Hypothalamus AMPK AMPK Activation Hypothalamus->AMPK Adrenaline Adrenaline Secretion AMPK->Adrenaline Liver Liver Adrenaline->Liver Glycogenolysis Increased Glycogenolysis & Gluconeogenesis Liver->Glycogenolysis Hyperglycemia Hyperglycemia Glycogenolysis->Hyperglycemia

This compound's effect on blood glucose.

Weight Gain and Body Composition

While less extensively studied in animal models compared to other antipsychotics, this compound is associated with weight gain in clinical settings. Preclinical studies investigating this side effect are crucial for understanding its underlying mechanisms.

Key Experiments and Protocols

This protocol is designed to assess the long-term effects of this compound on body weight, food and water intake, and body composition.

Protocol:

  • Animal Model: Female C57BL/6J mice are a suitable model for studying antipsychotic-induced weight gain.[4]

  • Housing and Diet: Animals should be individually housed to accurately measure food and water intake. A standard chow diet should be provided ad libitum.

  • Acclimation and Baseline Measurements: After a period of acclimation, baseline body weight, food intake, and water consumption are recorded for at least one week.

  • This compound Administration:

    • Oral Administration: To mimic clinical use, this compound can be incorporated into a palatable vehicle, such as peanut butter, and administered daily for several weeks (e.g., 4 weeks).[4] This method helps ensure consistent drug intake.

    • Long-Acting Injectable: Alternatively, a long-acting injectable formulation of this compound can be administered to simulate clinical formulations.

  • Monitoring:

    • Body Weight: Measured weekly.

    • Food and Water Intake: Measured daily or every other day.

  • Body Composition Analysis: At the end of the study, body composition (fat mass and lean mass) can be determined using techniques such as dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

  • Data Analysis: Changes in body weight, cumulative food intake, and body composition are compared between this compound-treated and control groups.

Expected Outcomes

Based on clinical data and studies with the parent compound risperidone, chronic this compound administration is expected to lead to a gradual increase in body weight and potentially an increase in food intake.[4] The magnitude of these effects may be dose-dependent.

Experimental_Workflow_Weight_Gain Start Start Acclimation Acclimation & Baseline Measures Start->Acclimation Dosing Chronic this compound Administration Acclimation->Dosing Monitoring Weekly Body Weight & Daily Food/Water Intake Dosing->Monitoring Monitoring->Dosing Analysis Body Composition Analysis (End of Study) Monitoring->Analysis End End Analysis->End

Workflow for weight gain studies.

Dyslipidemia

Atypical antipsychotics are known to cause undesirable alterations in lipid profiles.[5] Animal studies are necessary to dissect the direct effects of this compound on lipid metabolism.

Key Experiments and Protocols

This protocol outlines the procedure for measuring key lipid parameters in this compound-treated animals.

Protocol:

  • Animal Model and Treatment: The same animal model and chronic dosing regimen as described for weight gain studies can be used.

  • Blood Collection: At the end of the treatment period, animals are fasted overnight. Blood is collected via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.

  • Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Lipid Analysis: Plasma levels of the following are measured using commercially available enzymatic assay kits:

    • Total Cholesterol

    • Triglycerides

    • High-Density Lipoprotein (HDL) Cholesterol

    • Low-Density Lipoprotein (LDL) Cholesterol

  • Data Analysis: Lipid profiles of this compound-treated animals are compared to those of the vehicle-treated control group.

Expected Outcomes

Based on the class effects of atypical antipsychotics, chronic this compound administration may lead to elevations in triglycerides and total cholesterol, and potentially alterations in HDL and LDL cholesterol levels. The extent of these changes may vary depending on the dose and duration of treatment.

Conclusion

The animal models and protocols described in these application notes provide a robust framework for investigating the metabolic side effects of this compound. The use of standardized and validated methods, such as the IPGTT and HEC, allows for reliable assessment of glucose metabolism and insulin resistance. Chronic dosing paradigms are essential for evaluating the long-term impact on weight gain and lipid profiles. By employing these preclinical models, researchers can gain valuable insights into the mechanisms of this compound-induced metabolic dysregulation and explore potential therapeutic interventions to improve the safety profile of this important antipsychotic medication.

References

Protocol for Assessing Paliperidone Efficacy in Rodent Behavioral Tests

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides detailed protocols for assessing the efficacy of paliperidone, an atypical antipsychotic, in preclinical rodent models. The described behavioral assays are designed to evaluate the compound's effects on cognitive deficits, sensorimotor gating, and social behavior, which are relevant to the symptomatic domains of schizophrenia.

Introduction

This compound, the active metabolite of risperidone, is an atypical antipsychotic medication used for the treatment of schizophrenia and schizoaffective disorder.[1][2][3] Its therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][2][4][5][6][7][8] By blocking these receptors, this compound is thought to alleviate both the positive and negative symptoms of schizophrenia.[1] This protocol outlines key in vivo rodent behavioral tests to assess the efficacy of this compound.

Signaling Pathways of this compound

This compound's primary mechanism of action involves the modulation of dopaminergic and serotonergic signaling pathways.

Dopamine D2 Receptor Antagonism

This compound acts as an antagonist at D2 receptors, which are G protein-coupled receptors (GPCRs) that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking D2 receptors in the mesolimbic pathway, this compound is thought to reduce the hyperactivity of dopamine that contributes to the positive symptoms of schizophrenia, such as hallucinations and delusions.[1]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates G_Protein Gi/o D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response This compound This compound This compound->D2_Receptor Blocks

Caption: this compound blocks dopamine D2 receptors.

Serotonin 5-HT2A Receptor Antagonism

This compound also exhibits strong antagonism at 5-HT2A receptors.[1][5][6][7][8] These GPCRs are coupled to the Gq/11 signaling pathway, which activates phospholipase C (PLC).[9][10] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] This cascade leads to an increase in intracellular calcium and activation of protein kinase C (PKC). Blockade of 5-HT2A receptors by this compound is believed to contribute to its efficacy against the negative symptoms of schizophrenia and may reduce the incidence of extrapyramidal side effects.[1][5]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Activates G_Protein Gq/11 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Modulation of Neuronal Activity Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response This compound This compound This compound->5HT2A_Receptor Blocks

Caption: this compound blocks serotonin 5-HT2A receptors.

Experimental Protocols

The following protocols describe behavioral tests relevant to the assessment of this compound's efficacy in rodent models.

Prepulse Inhibition (PPI) Test

The PPI test is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information.[11][12][13] Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents.[12][13] This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[11][12][13]

Experimental Workflow:

Acclimation Acclimation (5 min) Habituation Habituation (2 trials of 120 dB pulse) Acclimation->Habituation Testing Testing Phase (Randomized trials) Habituation->Testing Data_Analysis Data Analysis Testing->Data_Analysis

Caption: Workflow for the Prepulse Inhibition Test.

Protocol:

  • Apparatus: A startle chamber consisting of a Plexiglas tube mounted on a platform within a sound-attenuated chamber. A piezoelectric accelerometer detects and transduces the animal's startle response.[12]

  • Procedure:

    • Place the rodent in the Plexiglas tube and allow a 5-minute acclimation period with background white noise.[12]

    • The test session begins with two startle stimuli (120 dB pulse) to habituate the animal.[12]

    • The main session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A 120 dB acoustic stimulus.

      • Prepulse-plus-pulse trials: A prepulse stimulus (e.g., 73, 76, 79, 82, or 85 dB) presented 100 ms before the 120 dB pulse.[12]

      • No-stimulus trials: Background noise only.

  • Data Collection: The startle amplitude is recorded for each trial.

  • Data Analysis: PPI is calculated as the percent reduction in startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100[12]

Data Presentation:

Treatment GroupDose (mg/kg)Mean Startle Amplitude (Pulse Alone)% PPI at 73 dB% PPI at 79 dB% PPI at 85 dB
Vehicle-Value ± SEMValue ± SEMValue ± SEMValue ± SEM
This compoundXValue ± SEMValue ± SEMValue ± SEMValue ± SEM
This compoundYValue ± SEMValue ± SEMValue ± SEMValue ± SEM
Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia.[14] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[15][16]

Experimental Workflow:

Habituation Habituation to Arena (Day 1) Familiarization Familiarization Phase (Two identical objects) (Day 2) Habituation->Familiarization Test Test Phase (One familiar, one novel object) (Day 2) Familiarization->Test Data_Analysis Data Analysis Test->Data_Analysis

Caption: Workflow for the Novel Object Recognition Test.

Protocol:

  • Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm).[17] A set of three-dimensional objects that are distinct in shape and texture but similar in size.

  • Procedure:

    • Habituation (Day 1): Allow each rodent to explore the empty arena for 5-10 minutes.[15][18]

    • Familiarization (Day 2): Place two identical objects in the arena and allow the rodent to explore for a set period (e.g., 10 minutes).[18]

    • Test (Day 2): After a retention interval (e.g., 1-2 hours), return the rodent to the arena where one of the familiar objects has been replaced with a novel object. Allow for exploration for a set period (e.g., 5-10 minutes).[18]

  • Data Collection: The time spent exploring each object (sniffing, touching) is recorded.

  • Data Analysis: A discrimination index (DI) is calculated to quantify recognition memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

Data Presentation:

Treatment GroupDose (mg/kg)Total Exploration Time (s)Discrimination Index (DI)
Vehicle-Value ± SEMValue ± SEM
This compoundXValue ± SEMValue ± SEM
This compoundYValue ± SEMValue ± SEM
Social Interaction Test

The social interaction test evaluates social behavior and is used to model social withdrawal, a negative symptom of schizophrenia.[19][20] The test measures the amount of time a rodent spends interacting with an unfamiliar conspecific.[20][21]

Experimental Workflow:

Habituation Habituation to Arena Interaction Social Interaction Phase (Paired with unfamiliar rodent) Habituation->Interaction Data_Analysis Data Analysis Interaction->Data_Analysis

Caption: Workflow for the Social Interaction Test.

Protocol:

  • Apparatus: A neutral, evenly lit open-field arena.

  • Procedure:

    • Habituate the test animal to the arena for a short period.

    • Introduce an unfamiliar, weight-matched conspecific into the arena.[20]

    • Record the interaction for a set duration (e.g., 10 minutes).[21]

  • Data Collection: The duration and frequency of social behaviors are scored. These behaviors can include sniffing, chasing, pouncing, and social grooming.[19]

  • Data Analysis: The primary measure is the total time spent in social interaction.

Data Presentation:

Treatment GroupDose (mg/kg)Total Time in Social Interaction (s)Frequency of Social Behaviors
Vehicle-Value ± SEMValue ± SEM
This compoundXValue ± SEMValue ± SEM
This compoundYValue ± SEMValue ± SEM

Conclusion

The behavioral tests outlined in this protocol provide a robust framework for evaluating the preclinical efficacy of this compound. By assessing its effects on sensorimotor gating, recognition memory, and social behavior, researchers can gain valuable insights into the therapeutic potential of this antipsychotic agent. Consistent and standardized application of these protocols is crucial for generating reliable and reproducible data in the drug development process.

References

Application Notes & Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Paliperidone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and standardized protocols for the quantitative analysis of paliperidone using High-Performance Thin-Layer Chromatography (HPTLC). The described methods are suitable for the determination of this compound in bulk drug and pharmaceutical formulations. These protocols have been developed and validated based on established scientific literature, ensuring accuracy, precision, and robustness. Included are comprehensive experimental procedures, data presentation in tabular format for easy comparison of quantitative parameters, and graphical representations of the experimental workflow and the pharmacological signaling pathway of this compound.

Introduction to this compound and HPTLC Analysis

This compound, an atypical antipsychotic, is the primary active metabolite of risperidone.[1][2] It is widely used in the treatment of schizophrenia and schizoaffective disorder.[3] The therapeutic effects of this compound are believed to be mediated through a combination of central dopamine type 2 (D2) and serotonin type 2 (5HT2A) receptor antagonism.[1][2][4][5]

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique that offers several advantages for pharmaceutical analysis, including high sample throughput, low operating costs, and simple sample preparation.[6] This makes HPTLC an ideal method for the routine quality control of this compound in various formulations.

Signaling Pathway of this compound

The therapeutic efficacy of this compound in schizophrenia is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][4][5] The diagram below illustrates this proposed mechanism of action.

Paliperidone_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Therapeutic_Effect_D2 Modulation of Positive Symptoms D2R->Therapeutic_Effect_D2 Dopaminergic Signal Transduction Therapeutic_Effect_5HT2A Modulation of Negative Symptoms & Cognitive Function HT2AR->Therapeutic_Effect_5HT2A Serotonergic Signal Transduction This compound This compound This compound->D2R Antagonism This compound->HT2AR Antagonism

Caption: Proposed mechanism of action of this compound.

HPTLC Methodologies for this compound Analysis

Two robust and validated HPTLC methods for the quantification of this compound are presented below. These methods differ in their mobile phase composition, offering flexibility based on laboratory resources and specific analytical needs.

Experimental Workflow

The general experimental workflow for the HPTLC analysis of this compound is depicted in the following diagram.

HPTLC_Workflow A Sample Preparation (Standard & Sample Solutions) C Sample Application (Linomat Applicator) A->C B HPTLC Plate Pre-washing (Methanol) & Activation B->C D Chromatographic Development (Ascending, in Twin Trough Chamber) C->D E Plate Drying D->E F Densitometric Scanning (UV Detector) E->F G Data Analysis (Peak Area & Concentration) F->G

Caption: General workflow for HPTLC analysis.

Method 1: Multi-component Mobile Phase

This method utilizes a four-component mobile phase for the chromatographic separation.

3.2.1. Experimental Protocol

  • Stationary Phase: Pre-coated silica gel aluminum plates 60 F254 (10 x 10 cm, 200 µm thickness).[7]

  • Mobile Phase: A mixture of ethyl acetate, chloroform, toluene, and methanol in a ratio of 2.5:2.5:2.5:2.5 (v/v/v/v).[7]

  • Chamber Saturation: 20 minutes with the mobile phase in a twin-trough chamber.[7]

  • Sample Application: Apply 10 µL of the standard and sample solutions as 6 mm bands, 10 mm apart.[7]

  • Development: Ascending development to a distance of 90 mm.[7]

  • Drying: Air-dry the plates after development.[7]

  • Detection: Densitometric scanning at 278 nm in absorbance mode.[7]

3.2.2. Quantitative Data Summary

ParameterValueReference
Rf Value 0.31[7]
Linearity Range 20 - 140 ng/band[7]
Limit of Detection (LOD) 1.288 ng/band[7]
Limit of Quantitation (LOQ) 3.905 ng/band[7]
Method 2: Bi-component Mobile Phase

This method employs a simpler, two-component mobile phase.

3.3.1. Experimental Protocol

  • Stationary Phase: Aluminium-backed layer of silica gel 60F254.[8][9][10]

  • Mobile Phase: A mixture of methanol and ethyl acetate in a ratio of 8.0:2.0 (v/v).[8][9][10]

  • Chamber Saturation: 20 minutes at 25 ± 2 °C.[10]

  • Development: Develop the plate to a distance of 70 mm.[10]

  • Drying: Completely dry the TLC plates after development.[10]

  • Detection: Densitometric scanning at 284 nm.[8][9][10]

3.3.2. Quantitative Data Summary

ParameterValueReference
Rf Value 0.54 ± 0.011[8][9][10]
Linearity Range 100 - 600 ng/mL[8][9][10]
Limit of Detection (LOD) 15.11 ng/spot[8][9][10]
Limit of Quantitation (LOQ) 45.79 ng/spot[8][9][10]
Correlation Coefficient (r²) 0.9997[8][9][10]

Standard and Sample Solution Preparation

Standard Stock Solution

To prepare a standard stock solution of this compound, accurately weigh 10 mg of the drug and dissolve it in 10 mL of methanol to achieve a concentration of 1000 µg/mL.[7]

Sample Solution from Tablet Formulation

To prepare a sample solution from a tablet formulation, weigh and finely powder five tablets, each containing 3 mg of this compound.[7] Transfer a quantity of the powder equivalent to 10 mg of this compound to a suitable flask and proceed with extraction using methanol.

Method Validation

The presented HPTLC methods have been validated according to the International Conference on Harmonization (ICH) guidelines for parameters such as linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[7][8][10][11]

Conclusion

The detailed application notes and protocols herein provide a comprehensive guide for the quantitative analysis of this compound using HPTLC. The methods are demonstrated to be simple, accurate, and precise, making them highly suitable for routine quality control in pharmaceutical laboratories. Researchers and scientists can adopt these protocols to ensure the quality and consistency of this compound in bulk and finished products.

References

Application Notes and Protocols for In Vitro Dissolution Testing of Paliperidone Long-Acting Injectable Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the in vitro dissolution testing of paliperidone long-acting injectable (LAI) formulations. The selection of an appropriate dissolution method is critical for characterizing the release profile, ensuring product quality and performance, and potentially establishing in vitro-in vivo correlations (IVIVC). This document outlines three commonly employed and developing methods: USP Apparatus 2 (Paddle), Dialysis Bag, and USP Apparatus 4 (Flow-Through Cell).

Application Notes

The in vitro release testing of this compound LAI suspensions, such as Invega Sustenna®, presents unique challenges due to the drug's low aqueous solubility and the formulation's design for extended release over weeks or months. Standard dissolution methods often need modification to be meaningful for these complex dosage forms.

  • Method Selection Rationale:

    • USP Apparatus 2 (Paddle Method): This is a conventional and widely available method. For LAIs, it is often adapted by directly adding the suspension to the vessel. The use of surfactants like Tween 20 is essential to achieve sink conditions due to this compound palmitate's low solubility. This method is useful for quality control and formulation screening in early development due to its simplicity.

    • Dialysis Bag Method: This method physically contains the formulation in a semi-permeable membrane, simulating a depot injection site. It can provide a more gradual release profile that may better mimic the in vivo environment. The choice of membrane molecular weight cut-off is a critical parameter.

    • USP Apparatus 4 (Flow-Through Cell): This apparatus is particularly well-suited for low-solubility drugs and long-acting formulations.[1][2] It allows for the use of a continuous flow of fresh dissolution medium, which ensures sink conditions are maintained.[1][2] The flow-through cell design can also be adapted with semisolid adapters to better handle suspension formulations.[3] This method is considered to have high discriminatory power and reproducibility.[3][4]

  • Critical Quality Attributes: The release of this compound from LAI formulations is highly dependent on critical quality attributes such as particle size distribution, morphology, and crystallinity of the this compound palmitate active pharmaceutical ingredient (API).[5] Variations in these attributes can significantly impact the dissolution profile and, consequently, the in vivo pharmacokinetic performance.[5][6]

  • Analytical Method: A robust and validated analytical method is crucial for accurately quantifying the amount of this compound palmitate released into the dissolution medium. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used technique.

Experimental Protocols

Protocol 1: USP Apparatus 2 (Paddle Method)

This protocol is adapted from methodologies described for the quality control of this compound palmitate suspensions.[5][7]

1. Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution Vessels (900 mL)

  • Paddles

  • Water bath with temperature control

  • Syringes and filters (0.2 µm nylon) for sampling

  • HPLC system with UV detector

  • This compound Palmitate LAI suspension

  • Dissolution Medium: 0.001 M Hydrochloric Acid (HCl) containing 0.489% (w/v) Tween® 20.[5][7]

2. Experimental Parameters:

ParameterValue
ApparatusUSP Apparatus 2 (Paddle)
Dissolution Medium0.001 M HCl with 0.489% Tween® 20
Medium Volume900 mL
Temperature25 ± 0.5 °C
Paddle Speed50 rpm
Sample Volume0.5 mL of suspension
Sampling Times1.5, 5, 10, 15, 20, 30, 45, 60, and 90 minutes[5][7]

3. Procedure:

  • Prepare the dissolution medium and bring it to the specified temperature in the dissolution vessels.

  • Calibrate the paddle speed and temperature.

  • Carefully inject 0.5 mL of the this compound palmitate suspension directly into the bottom of each dissolution vessel.[5][7]

  • Start the paddle rotation immediately.

  • At each specified time point, withdraw a 4 mL aliquot of the dissolution medium.[5][7]

  • Filter the samples immediately through a 0.2 µm nylon filter.

  • Analyze the filtered samples for this compound palmitate concentration using a validated HPLC-UV method.

4. Visualization of Experimental Workflow:

cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis prep_media Prepare 900 mL Dissolution Medium (0.001 M HCl + 0.489% Tween 20) equilibrate Equilibrate Medium to 25°C in USP 2 Vessels prep_media->equilibrate inject_sample Inject 0.5 mL of This compound LAI Suspension equilibrate->inject_sample start_rotation Start Paddle Rotation (50 rpm) inject_sample->start_rotation sampling Withdraw 4 mL Samples at Predetermined Time Points start_rotation->sampling filter_sample Filter Samples (0.2 µm Nylon Filter) sampling->filter_sample hplc_analysis Quantify this compound Palmitate by HPLC-UV filter_sample->hplc_analysis

Caption: Workflow for USP Apparatus 2 Dissolution Testing.
Protocol 2: Dialysis Bag Method

This protocol is based on a method developed for reverse engineering of Invega Sustenna®.[8]

1. Materials and Equipment:

  • Shaking incubator with temperature control

  • Dialysis bags (e.g., Float-A-Lyzer®) with an appropriate molecular weight cut-off

  • HPLC or LC/MS system for analysis

  • This compound Palmitate LAI suspension

  • Dissolution Medium: Simulated Muscle Fluid (SMF) supplemented with 1% or 2% (w/v) Sodium Dodecyl Sulfate (SDS).[8]

2. Simulated Muscle Fluid (SMF) Composition (Example):

ComponentConcentration
Sodium Phosphate0.1 M
Sodium Chlorideto adjust osmolarity to ~285 mOsm/L
Sodium Azide0.05% (w/v) (optional, to prevent microbial growth)
pH7.4

3. Experimental Parameters:

ParameterValue
ApparatusShaking Incubator with Dialysis Bags
Dissolution MediumSMF with 1% or 2% SDS
Temperature37 ± 0.5 °C
Agitation80 rpm
SampleThis compound LAI suspension loaded into dialysis bag
SamplingWithdraw aliquots from the external dissolution medium
Sampling Timese.g., 1, 2, 4, 8, 12, 24, 48, 72 hours

4. Procedure:

  • Prepare the SMF dissolution medium.

  • Load a precise amount of the this compound palmitate suspension into the dialysis bag.

  • Seal the dialysis bag and place it in a vessel containing a defined volume of the dissolution medium.

  • Place the vessel in a shaking incubator set to the specified temperature and agitation speed.

  • At each time point, withdraw an aliquot of the medium from outside the dialysis bag.

  • Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the samples for this compound palmitate concentration using a validated LC/MS or HPLC method.[8]

5. Visualization of Experimental Workflow:

cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis load_sample Load this compound LAI Suspension into Dialysis Bag place_in_medium Place Dialysis Bag in Vessel with SMF + SDS Medium load_sample->place_in_medium incubate Incubate at 37°C with 80 rpm Agitation place_in_medium->incubate sampling Sample External Medium at Time Points incubate->sampling replace_medium Replace Sampled Volume with Fresh Medium sampling->replace_medium lcms_analysis Quantify this compound Palmitate by LC/MS sampling->lcms_analysis replace_medium->incubate

Caption: Workflow for Dialysis Bag Dissolution Testing.
Protocol 3: USP Apparatus 4 (Flow-Through Cell)

This protocol is a representative method for long-acting injectable suspensions using USP Apparatus 4 with semisolid adapters.[4][6]

1. Materials and Equipment:

  • USP Dissolution Apparatus 4 (e.g., Sotax CE7) with a piston pump

  • Flow-through cells (22.6 mm diameter)

  • Semisolid adapters (1 mm depth)

  • Water bath with temperature control

  • HPLC system with UV detector

  • This compound Palmitate LAI suspension

  • Dissolution Medium: Water containing 1% (w/v) SDS.[4][6]

2. Experimental Parameters:

ParameterValue
ApparatusUSP Apparatus 4 (Flow-Through Cell)
Cell Type22.6 mm diameter with semisolid adapters
Dissolution MediumWater with 1% (w/v) SDS
Medium Volume500 mL (in reservoir)
Temperature37 ± 0.5 °C
Flow Rate8 mL/min
Sample Volume50 µL of suspension
SamplingCollect eluate at specified time intervals
Sampling Timese.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours

3. Procedure:

  • Set up the USP Apparatus 4 system, ensuring the flow-through cells and medium are at the correct temperature.

  • Load 50 µL of the this compound palmitate suspension into the center of the semisolid adapter.[4]

  • Assemble the flow-through cell.

  • Start the pump at the specified flow rate to initiate the flow of dissolution medium through the cell.

  • Collect the eluate at the defined time points using a fraction collector or manual collection.

  • Analyze the collected fractions for this compound palmitate concentration using a validated HPLC-UV method.

4. Visualization of Experimental Workflow:

cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis setup_apparatus Setup USP 4 System (Cells, Medium at 37°C) load_sample Load 50 µL of Suspension into Semisolid Adapter setup_apparatus->load_sample assemble_cell Assemble Flow-Through Cell load_sample->assemble_cell start_flow Start Medium Flow (8 mL/min) assemble_cell->start_flow collect_eluate Collect Eluate Fractions at Time Points start_flow->collect_eluate hplc_analysis Quantify this compound Palmitate in Fractions by HPLC-UV collect_eluate->hplc_analysis

Caption: Workflow for USP Apparatus 4 Dissolution Testing.

Data Presentation

The following tables summarize representative in vitro release data for this compound palmitate formulations from different studies. Direct comparison between tables should be made with caution due to variations in experimental conditions and formulations.

Table 1: In Vitro Release of this compound Palmitate Formulations using USP Apparatus 2 [5][7]

Time (minutes)Formulation 1 (% Released)Formulation 2 (% Released)Invega Sustenna® (% Released)
1.530.1 ± 2.528.5 ± 3.129.8 ± 2.8
555.2 ± 3.151.7 ± 2.953.4 ± 3.3
1075.8 ± 2.870.3 ± 3.573.1 ± 3.0
1586.4 ± 2.281.9 ± 2.784.5 ± 2.6
2092.1 ± 1.988.3 ± 2.490.7 ± 2.1
3096.5 ± 1.594.2 ± 2.095.8 ± 1.8
4598.9 ± 1.197.6 ± 1.698.5 ± 1.3
6099.8 ± 0.899.1 ± 1.299.5 ± 0.9
90100.2 ± 0.599.9 ± 0.9100.1 ± 0.6

Data are presented as mean ± standard deviation.

Table 2: In Vitro Release of Invega Sustenna® using Dialysis Bag Method in SMF with 2% SDS [8]

Time (hours)Cumulative % Released
00
625.3 ± 3.1
1248.9 ± 4.5
2475.6 ± 5.2
4892.1 ± 4.8
7298.7 ± 3.9

Data are presented as mean ± standard deviation.

Analytical Method: HPLC-UV

A generalized HPLC-UV method for the quantification of this compound palmitate is described below. This method should be validated according to ICH guidelines before use.

1. Chromatographic Conditions:

ParameterDescription
Column C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Ammonium Acetate Buffer (e.g., 90:10 v/v)[9]
Flow Rate 1.0 mL/min
Detection Wavelength 237 nm or 280 nm[7][10]
Injection Volume 20 µL
Column Temperature 50 °C[9]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound palmitate reference standard in a suitable solvent (e.g., diluent used for mobile phase).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the dissolution samples.

  • Sample Preparation: The filtered dissolution samples may require dilution with the mobile phase to fall within the calibration range.

3. Visualization of Analytical Workflow:

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards inject Inject Standards and Samples (20 µL) prep_standards->inject prep_samples Dilute Filtered Samples prep_samples->inject run_hplc Isocratic Elution (C18 Column, 1.0 mL/min) inject->run_hplc detect UV Detection at 237/280 nm run_hplc->detect gen_curve Generate Calibration Curve detect->gen_curve quantify Quantify Sample Concentrations gen_curve->quantify

Caption: Workflow for HPLC-UV Quantification.

References

Application Notes and Protocols for Determining Paliperidone's Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the cytotoxic effects of paliperidone, an atypical antipsychotic, in various cell culture models. The protocols outlined below are based on established cell-based assays and can be adapted for specific research needs.

Introduction

This compound, the active metabolite of risperidone, is widely used in the treatment of schizophrenia and other psychotic disorders. While its therapeutic effects are well-documented, understanding its potential cytotoxicity is crucial for a comprehensive safety assessment. This document details in vitro assays to quantify this compound-induced cell death and elucidate the underlying molecular mechanisms. The primary focus is on neuronal cell lines, given the drug's target organ, but the protocols can be adapted for other cell types, such as hepatic cell lines, to assess broader cytotoxic potential.

Recommended Cell Lines

The choice of cell line is critical for relevant cytotoxicity testing. For neurotoxicity studies of this compound, the following human neuroblastoma cell lines are recommended:

  • SH-SY5Y: A human cell line with dopaminergic neuron-like characteristics, widely used in neurotoxicity and neuroprotection studies.

  • SK-N-SH: The parent cell line of SH-SY5Y, also used in neurotoxicity research.

  • PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells upon treatment with nerve growth factor (NGF).

For general cytotoxicity screening, other cell lines can be employed:

  • HepG2: A human hepatoma cell line commonly used to assess drug-induced liver injury.

  • CHO (Chinese Hamster Ovary): A robust cell line often used in toxicology and for recombinant protein production.

Key Cytotoxicity Assays

A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic profile.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in a culture medium. Replace the old medium with the medium containing different concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssayConcentration (µM)Incubation Time (h)Observed EffectReference
SH-SY5YCell Survival10, 50, 10024Low baseline cytotoxicity, better survival compared to other antipsychotics.[1][1]
SK-N-SHCell Viability (alamarBlue®)10, 50, 100Not specifiedDid not affect cell viability or cell death.[2]
LLC-PK1/MDR1P-glycoprotein Inhibition>100Not specifiedIC50 for P-glycoprotein inhibition was greater than 100 µM.[3][3]
Neuro-2aCell Viability~0.3 - 6.1*Not specifiedCell viability varied from 70% to 98% for this compound-loaded lipid nanoconstructs.

*Concentrations converted from µg/mL for this compound-loaded lipid nanoconstructs.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Cytotoxicity Testing

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (e.g., SH-SY5Y) paliperidone_prep This compound Preparation (Dose Range) mtt_assay MTT Assay (Viability) paliperidone_prep->mtt_assay Treatment & Incubation ldh_assay LDH Assay (Membrane Integrity) paliperidone_prep->ldh_assay Treatment & Incubation annexin_assay Annexin V/PI Assay (Apoptosis) paliperidone_prep->annexin_assay Treatment & Incubation data_quant Data Quantification (Absorbance/Fluorescence) mtt_assay->data_quant ldh_assay->data_quant annexin_assay->data_quant statistical_analysis Statistical Analysis data_quant->statistical_analysis results Results Interpretation (IC50, % Viability) statistical_analysis->results

Experimental workflow for assessing this compound cytotoxicity.

Akt/GSK3β Signaling Pathway

The Akt/GSK3β pathway is a key signaling cascade involved in cell survival and neuroprotection. This compound has been shown to modulate this pathway, which may contribute to its neuroprotective effects at sub-toxic concentrations.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound rtk Receptor Tyrosine Kinase (RTK) This compound->rtk Activates pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Recruits & Activates gsk3b GSK3β akt->gsk3b Inhibits transcription Gene Transcription (Pro-survival) akt->transcription Promotes apoptosis Apoptosis gsk3b->apoptosis Promotes transcription->apoptosis Inhibits G cluster_stimulus Cellular Stress cluster_regulation Regulatory Pathway cluster_outcome Cellular Outcome stress Neurotoxic Stimulus (e.g., MK-801) sirt1 SIRT1 stress->sirt1 Downregulates apoptosis Neuronal Apoptosis stress->apoptosis Induces This compound This compound This compound->sirt1 Upregulates mir134 miR-134 sirt1->mir134 Inhibits Expression creb CREB mir134->creb Inhibits Translation bdnf BDNF creb->bdnf Promotes Transcription bdnf->apoptosis Inhibits

References

Application Notes and Protocols: Establishing a Stable Cell Line for Paliperidone Receptor Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Paliperidone is an atypical antipsychotic medication that exerts its therapeutic effects primarily through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2] To facilitate the in vitro pharmacological characterization of this compound and novel compounds, the development of stable cell lines expressing these G protein-coupled receptors (GPCRs) is essential. Stable cell lines provide a consistent and reproducible cellular context for conducting a variety of binding and functional assays. These cell-based assays are crucial for target validation, high-throughput screening (HTS), and lead optimization in drug discovery.[3]

This document provides detailed protocols for the generation of stable cell lines expressing D2 and 5-HT2A receptors, and for the subsequent characterization of this compound's interaction with these receptors using radioligand binding and second messenger functional assays.

Part 1: Stable Cell Line Generation

The generation of a stable cell line involves the transfection of a host cell line with an expression vector containing the gene for the receptor of interest and a selectable marker. Cells that successfully integrate the vector into their genome are then selected and clonally expanded.

Experimental Protocol: Generation of a Stable Cell Line
  • Vector Construction:

    • Subclone the full-length cDNA of the human dopamine D2 receptor or serotonin 5-HT2A receptor into a mammalian expression vector (e.g., pcDNA3.1).

    • The vector should contain a selectable marker, such as the neomycin resistance gene (NeoR).

  • Cell Culture and Transfection:

    • Culture a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • On the day before transfection, seed the cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.

    • Transfect the cells with the receptor expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

  • Selection of Stable Transfectants:

    • 48 hours post-transfection, passage the cells into a larger culture flask.

    • Begin the selection process by adding a pre-determined concentration of the selection agent (e.g., G418 for NeoR) to the culture medium.

    • Replace the selection medium every 3-4 days to remove dead cells and maintain selection pressure.

  • Clonal Selection and Expansion:

    • After 2-3 weeks of selection, distinct colonies of resistant cells will become visible.

    • Isolate individual colonies using cloning cylinders or by limiting dilution.

    • Expand each clone in separate culture vessels.

  • Screening and Validation:

    • Screen the expanded clones for receptor expression using methods such as qPCR, Western blot, or a preliminary functional assay (e.g., a binding assay with a known radioligand).

    • Select the clone with the desired level of stable receptor expression for further characterization and cryopreservation.

Visualization: Workflow for Stable Cell Line Generation

G cluster_prep Preparation cluster_process Process cluster_validation Validation Vector Vector Construction (Receptor cDNA + Selectable Marker) Transfection Transfection Vector->Transfection Cells Host Cell Culture (e.g., HEK293, CHO) Cells->Transfection Selection Selection with Antibiotic (e.g., G418) Transfection->Selection Isolation Clonal Isolation Selection->Isolation Expansion Clonal Expansion Isolation->Expansion Screening Screen for Receptor Expression (qPCR, Western Blot, Binding Assay) Expansion->Screening Cryopreservation Cryopreservation of Validated Clone Screening->Cryopreservation G cluster_d2 Dopamine D2 Receptor (Gi-coupled) cluster_5ht2a Serotonin 5-HT2A Receptor (Gq-coupled) Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC Paliperidone_D2 This compound (Antagonist) Paliperidone_D2->D2R Serotonin Serotonin (Agonist) HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq Protein HT2AR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 Paliperidone_5HT2A This compound (Antagonist) Paliperidone_5HT2A->HT2AR

References

Application Notes and Protocols for Pharmacokinetic Modeling of Paliperidone Palmitate Long-Acting Injections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) modeling of paliperidone palmitate long-acting injections (LAIs). This document includes summaries of key pharmacokinetic parameters, detailed experimental protocols for bioanalysis and population PK modeling, and visualizations of relevant pathways and workflows.

Introduction to this compound Palmitate Pharmacokinetics

This compound palmitate is the long-acting injectable formulation of this compound, an atypical antipsychotic. It is a palmitate ester prodrug of this compound, formulated as an aqueous suspension of nanocrystals. This formulation allows for a sustained release profile following intramuscular injection.[1] The ester is slowly hydrolyzed to the active moiety, this compound. The pharmacokinetic profile is characterized by a slow absorption rate, which is often the rate-limiting step, leading to "flip-flop" kinetics.[2]

The mechanism of action of this compound involves a combination of central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[3][4][5] This dual antagonism is believed to be responsible for its therapeutic effects in schizophrenia. This compound also exhibits antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors.[5][6]

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetics of this compound palmitate LAIs are influenced by several factors, including the injection site (deltoid vs. gluteal), injection volume, needle length, body mass index (BMI), and creatinine clearance.[1] Population pharmacokinetic (PopPK) models have been developed to characterize the complex absorption and disposition of this compound following intramuscular administration of its palmitate ester.[7][8]

Table 1: Summary of Population Pharmacokinetic Models for this compound Palmitate LAIs

Model TypeKey FeaturesSignificant CovariatesReference
One-Compartment with Dual Absorption A fraction of the dose is absorbed via a rapid zero-order process, followed by a first-order absorption of the remaining fraction after a lag time.BMI, Creatinine Clearance, Injection Site, Injection Volume, Needle Length[7][8]
One-Compartment with Two Saturable Absorption Processes Describes the absorption of the 3-month formulation with a rapid and a slow saturable absorption process.Creatinine Clearance, BMI, Injection Volume, Injection Site, Sex[9]

Table 2: Typical Pharmacokinetic Parameters of this compound Palmitate (Once-Monthly Formulation)

ParameterValueNotesReference
Time to Peak Plasma Concentration (Tmax) ~13 daysFollowing a single intramuscular dose.[1][6]
Apparent Half-Life (t½) 25 - 49 daysReflects the slow absorption from the injection site.[1][6]
Apparent Clearance (CL/F) 3.84 L/hFor the 3-month formulation.[9]
Apparent Volume of Distribution (Vd/F) 1960 LFor the 3-month formulation.[9]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of this compound in human plasma, a critical step for any pharmacokinetic study.

1. Sample Preparation (Solid Phase Extraction)

  • To 100 µL of human plasma, add an internal standard (e.g., this compound-d4).

  • Vortex the mixture for 30 seconds.

  • Load the plasma sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elute this compound and the internal standard from the cartridge with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm).[10][11]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate solution). A typical composition is Methanol:Ammonium acetate solution (70:30 v/v).[10][11]

  • Flow Rate: 1.0 mL/minute.[10][11]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: 427.2 > 207.2 (m/z)[10][11]

    • This compound-d4 (IS): 431.2 > 211.2 (m/z)[10][11]

3. Method Validation

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.

  • A typical linear range for this compound in plasma is 0.200 to 55.00 ng/mL.[10][11]

Protocol 2: Population Pharmacokinetic (PopPK) Modeling Workflow

This protocol outlines the general steps involved in developing a population pharmacokinetic model for this compound palmitate LAIs using software like NONMEM.

1. Data Assembly and Preparation

  • Collect plasma concentration-time data from clinical studies.

  • Gather demographic and clinical data for each subject to be investigated as potential covariates (e.g., age, weight, sex, creatinine clearance, injection site).

  • Format the data into a NONMEM-readable dataset.

2. Structural Model Development

  • Start with a basic structural model, typically a one-compartment model with first-order elimination, based on the known pharmacokinetics of this compound.[7]

  • Explore different absorption models to describe the complex release from the LAI formulation. Common models for this compound palmitate include:

    • Zero-order absorption.

    • First-order absorption.

    • A combination of zero- and first-order absorption (dual absorption).[7]

    • Saturable absorption models.[9]

  • Use goodness-of-fit plots and statistical criteria (e.g., Akaike Information Criterion) to select the best structural model.

3. Statistical Model Development

  • Define the inter-individual variability (IIV) for the pharmacokinetic parameters using an exponential error model.

  • Define the residual unexplained variability (RUV) using an additive, proportional, or combined error model.

4. Covariate Analysis

  • Graphically explore the relationships between individual pharmacokinetic parameter estimates and potential covariates.

  • Perform a stepwise covariate modeling approach (forward inclusion and backward elimination) to identify statistically significant covariates.

  • Commonly tested covariates for this compound palmitate include BMI, creatinine clearance, injection site, injection volume, and needle length.[1]

5. Model Validation

  • Perform internal and external model validation.

  • Internal validation techniques include visual predictive checks (VPC) and bootstrap analysis.

  • External validation involves using an independent dataset to assess the predictive performance of the model.

Visualizations

experimental_workflow cluster_sampling Plasma Sample Collection cluster_analysis Bioanalysis cluster_modeling Pharmacokinetic Modeling Patient Patient Dosing Sampling Serial Blood Sampling Patient->Sampling Plasma Plasma Separation Sampling->Plasma SPE Solid Phase Extraction Plasma->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quant Quantification LCMS->Quant Data Data Assembly Quant->Data Model PopPK Model Development Data->Model Validation Model Validation Model->Validation

Caption: Experimental workflow for pharmacokinetic analysis.

signaling_pathway This compound This compound D2 Dopamine D2 Receptor This compound->D2 Antagonism HT2A Serotonin 5-HT2A Receptor This compound->HT2A Antagonism Alpha1 Alpha-1 Adrenergic Receptor This compound->Alpha1 Antagonism H1 Histamine H1 Receptor This compound->H1 Antagonism Therapeutic Antipsychotic Effect (Positive & Negative Symptoms) D2->Therapeutic HT2A->Therapeutic SideEffects Side Effects (e.g., Orthostatic Hypotension, Sedation) Alpha1->SideEffects H1->SideEffects

Caption: Simplified signaling pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Paliperidone Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in clinical trials involving paliperidone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Patient Recruitment and Retention

Question: What are effective strategies for recruiting and retaining participants in long-term this compound clinical trials, especially for long-acting injectable (LAI) formulations?

Answer: Recruiting and retaining participants for long-term schizophrenia trials can be challenging. Key strategies include:

  • Patient-Centric Approach: Develop recruitment materials that are easy to understand and address potential patient concerns about safety, convenience, and the benefits of participation.[1] Using videos, infographics, and testimonials can enhance engagement.[1]

  • Site & Staff Engagement: Maintain continuous communication with principal investigators and site staff.[2] Tools like recruitment dashboards and recognition programs can help keep sites motivated.[2]

  • Reduce Participant Burden: Design protocols with minimal necessary visits and avoid overly invasive procedures.[2]

  • Leverage Advocacy and Community: Engage with patient advocacy groups and key opinion leaders to raise awareness and build trust.[2]

  • Informed Consent: Ensure participants fully understand the trial's purpose, risks, and benefits to foster commitment.[1]

  • Open-Label Extensions: For placebo-controlled trials, offering an open-label extension can reduce dropout rates.[2] In a study of this compound palmitate 3-month (PP3M), high retention rates were observed over two years, highlighting the importance of a smooth transition between initial doses.[3]

Managing Tolerability and Adverse Events

Question: How can we proactively manage and mitigate common adverse events associated with this compound in a clinical trial setting?

Answer: Proactive management of adverse events is crucial for patient safety and retention. This compound is generally well-tolerated, but common side effects require monitoring.[4][5]

  • Common Adverse Events: Be prepared to manage extrapyramidal symptoms (EPS), injection-site reactions, somnolence/sedation, dizziness, akathisia, headache, weight gain, and hyperprolactinemia.[4][6][7][8]

  • Monitoring:

    • Regular Monitoring: Regularly monitor for symptoms of hyperglycemia in all patients.[10] Re-measure serum prolactin levels, especially if the patient becomes symptomatic.[7] Keep appointments for blood work to monitor for potential blood disorders like leukopenia.[11]

  • Management Strategies:

    • Dose Adjustment: For dose-related side effects like parkinsonism and sedation, lowering the dosage to the lowest effective dose can be beneficial.[7]

    • Switching Medication: If dose adjustments do not alleviate adverse effects, a gradual switch to another antipsychotic may be necessary.[7]

    • Concomitant Medications: As a last resort, medications like anticholinergics for parkinsonism or beta-blockers for akathisia can be used.[7]

Common Adverse Event Monitoring/Management Strategy
Extrapyramidal Symptoms (EPS) Use rating scales (e.g., SAS) for assessment. Consider dose reduction or concomitant anticholinergic medication.[7]
Hyperprolactinemia Monitor prolactin levels at baseline and during treatment.[7] Manage symptoms as they arise.
Weight Gain / Metabolic Changes Monitor weight, BMI, and fasting glucose regularly.[10][11] Provide dietary counseling.
Injection Site Reactions Ensure proper injection technique (deltoid or gluteal muscle).[9] Monitor for pain and swelling.
Orthostatic Hypotension Advise patients to rise slowly from sitting or lying positions.[11] Monitor blood pressure.
Efficacy and Endpoint Assessment

Question: What are the best practices for ensuring reliable and consistent efficacy assessments using the Positive and Negative Syndrome Scale (PANSS) in multicenter this compound trials?

Answer: The PANSS is a primary efficacy measure in schizophrenia trials.[6] Ensuring its reliable administration is critical.

  • Standardized Training: All raters must undergo comprehensive training and certification to ensure consistent scoring.[12]

  • Structured Interview: Use a semi-structured interview, like the SCI-PANSS, to ensure all content domains are covered consistently across all participants and sites.[13]

  • Clear Anchor Points: Raters should be thoroughly familiar with the detailed definitions and anchoring criteria for each of the 30 items and 7 rating points (1=absent to 7=extreme).[13][14]

  • Inter-Rater Reliability: Conduct regular inter-rater reliability assessments to minimize scoring variability between clinicians. Inconsistent ratings are a significant factor in failed trials.[12]

  • Remote Administration: In situations requiring remote assessments, video conferencing is preferred over telephone calls to allow for observation of non-verbal cues essential for rating items related to mannerisms, motor retardation, and anxiety.[15] Ensure the camera is positioned to provide a clear view of the patient's body.[15]

PANSS Subscales and Scoring: The PANSS is a 30-item scale divided into three subscales.[13]

Subscale Number of Items Description
Positive Symptoms 7Assesses symptoms such as delusions, hallucinations, and conceptual disorganization.[14]
Negative Symptoms 7Assesses symptoms like blunted affect, emotional withdrawal, and poor rapport.[14]
General Psychopathology 16Covers a range of symptoms including anxiety, depression, and poor attention.[14]

A 20% reduction in the PANSS total score is often used as a criterion for treatment response in clinical trials.[14]

Pharmacokinetics and Dosing

Question: How should we interpret and manage variability in this compound plasma concentrations during a clinical trial?

Answer: this compound's pharmacokinetics (PK) can be influenced by several factors, leading to interindividual variability.[16]

  • Therapeutic Range: The generally accepted therapeutic range for this compound is 20–60 ng/mL, based on pre-dose (trough) levels at steady state.[17][18]

  • Factors Influencing PK:

    • Formulation: Long-acting injectable (LAI) formulations provide more stable plasma concentrations compared to oral tablets, reducing peak-trough fluctuations.[19][20]

    • Injection Site: For LAIs, deltoid injections can lead to higher initial plasma concentrations compared to gluteal injections.[16][21]

    • Renal Function: A significant portion of this compound is cleared by the kidneys, so dose adjustments are necessary for patients with renal impairment.[21][22]

    • Patient Factors: Body mass index (BMI) and sex can also influence PK parameters.[16]

  • Therapeutic Drug Monitoring (TDM):

    • When to Use: TDM is useful if a patient has a good response but with moderate-to-severe adverse effects, or if the response is poor.[23]

    • Interpretation: While TDM can help optimize therapy, the relationship between plasma concentration and clinical response is not always linear.[18] High concentrations do not guarantee efficacy.[18]

Experimental Protocols

Protocol: Quantification of this compound in Plasma

Objective: To determine the concentration of this compound in human plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

Methodology:

  • Sample Collection:

    • Collect 4.0 mL of whole blood into a green-top (heparin) or red-top tube. Gel-barrier tubes are not recommended.[17]

    • For trough level analysis, collect the sample just before the next scheduled dose.[17]

  • Sample Preparation:

    • Separate plasma or serum from cells as soon as possible or within 2 hours of collection.

    • Transfer the separated serum or plasma into a labeled plastic transport tube.[17]

  • Storage and Transport:

    • For transport lasting less than 3 days, samples can be kept at room temperature.

    • For storage beyond 3 days, the specimen must be refrigerated or frozen.[17]

  • LC-MS/MS Analysis:

    • Utilize a validated LC-MS/MS method for the quantification of this compound.

    • The analysis should include appropriate calibration standards and quality control samples to ensure accuracy and precision.

  • Data Analysis:

    • Calculate the concentration of this compound in each sample based on the standard curve.

    • Key pharmacokinetic parameters to be determined include Maximum Concentration at Steady State (CmaxSS) and Area Under the Concentration-Time Curve (AUC0-τ).

Protocol: Dopamine D2 Receptor Occupancy Measurement

Objective: To measure striatal and extrastriatal dopamine D2 receptor occupancy during this compound treatment using Positron Emission Tomography (PET).[24]

Methodology:

  • Participant Selection: Enroll patients with schizophrenia who are receiving a stable dose of this compound.

  • Radiotracer Selection:

    • Use [11C]raclopride for measuring D2 receptor occupancy in the striatum.[24]

    • Use [11C]FLB 457 for measuring D2 receptor occupancy in extrastriatal regions like the temporal cortex.[24]

  • PET Scan Procedure:

    • Perform two separate PET scans for each participant on the same day, one with each radiotracer.[24]

    • Acquire dynamic scan data following the intravenous injection of the radiotracer.

  • Data Analysis:

    • Calculate the D2 receptor binding potential (BP_ND) in regions of interest (e.g., caudate, putamen, temporal cortex).

    • Determine receptor occupancy by comparing the BP_ND in treated patients to that of a baseline (drug-free) condition or a control group.

    • The relationship between this compound dose or plasma concentration and D2 receptor occupancy can be modeled to estimate the dose required to achieve therapeutic occupancy levels (typically 65-80%).[16][24][25]

This compound ER Dose Estimated Striatal D2 Receptor Occupancy
3 mg/day54.2% - 65%
6-9 mg/day70% - 80%[24][25]
15 mg/day~85%

Data adapted from dose-finding studies.[24] Antipsychotic effects are generally observed at occupancies >65%, while the risk of EPS increases significantly above 80% occupancy.[16]

Visualizations

Signaling Pathway and Mechanism of Action

This compound's therapeutic effect is primarily mediated through a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism.[19][26][27] It also has antagonistic activity at adrenergic (α1, α2) and histaminergic (H1) receptors, which contributes to its side effect profile.[22][28]

Paliperidone_MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Therapeutic Effect\n(Positive Symptoms) Therapeutic Effect (Positive Symptoms) D2R->Therapeutic Effect\n(Positive Symptoms) ↓ Dopaminergic Activity Therapeutic Effect\n(Negative Symptoms) Therapeutic Effect (Negative Symptoms) HT2AR->Therapeutic Effect\n(Negative Symptoms) Modulates Dopamine Alpha1R α1 Adrenergic R. Side Effects\n(Orthostatic Hypotension) Side Effects (Orthostatic Hypotension) Alpha1R->Side Effects\n(Orthostatic Hypotension) H1R H1 Receptor Side Effects\n(Sedation) Side Effects (Sedation) H1R->Side Effects\n(Sedation) This compound This compound This compound->D2R Antagonizes This compound->HT2AR Antagonizes This compound->Alpha1R Antagonizes This compound->H1R Antagonizes

Caption: this compound's mechanism of action.

Experimental Workflow: Pharmacokinetic Study

This diagram outlines the typical workflow for a pharmacokinetic (PK) study in a this compound clinical trial.

PK_Workflow start Patient Enrollment (Informed Consent) washout Washout Period (Discontinue disallowed meds) start->washout baseline Baseline Assessment (PANSS, Vitals, Labs) washout->baseline dosing This compound Dosing (Oral or LAI) baseline->dosing sampling Serial Blood Sampling (Defined time points) dosing->sampling processing Sample Processing (Centrifugation, Plasma Separation) sampling->processing analysis LC-MS/MS Analysis (Quantify this compound) processing->analysis pk_calc PK Parameter Calculation (Cmax, AUC, T1/2) analysis->pk_calc report Data Analysis & Reporting pk_calc->report

Caption: Workflow for a this compound PK study.

Troubleshooting Logic: Managing Elevated Prolactin

This decision tree illustrates a logical approach to managing hyperprolactinemia observed during a clinical trial.

Prolactin_Troubleshooting start Elevated Prolactin Detected is_symptomatic Is patient symptomatic? (e.g., gynecomastia, amenorrhea) start->is_symptomatic monitor Continue monitoring Re-check levels at next visit is_symptomatic->monitor No review_meds Review concomitant medications Rule out other causes is_symptomatic->review_meds Yes consider_action Action Required review_meds->consider_action dose_reduce Consider Dose Reduction consider_action->dose_reduce switch_med Consider Switching to Another Antipsychotic consider_action->switch_med

Caption: Decision guide for hyperprolactinemia.

References

Technical Support Center: Optimizing Paliperidone Dosage in Patients with Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for studies involving paliperidone in the context of renal impairment. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide data-driven insights to inform experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: How does renal impairment affect the pharmacokinetics of this compound?

A1: Renal impairment significantly alters the pharmacokinetics of this compound, primarily because a substantial portion of the drug is excreted unchanged by the kidneys.[1][2] As creatinine clearance (CrCl) decreases, the total clearance of this compound is reduced, leading to a notable increase in drug exposure (AUC) and a longer terminal elimination half-life.[3]

Studies have shown that in individuals with mild, moderate, and severe renal impairment, the total clearance of this compound is reduced by an average of 32%, 64%, and 71%, respectively. This corresponds to an approximate 1.5-fold, 2.6-fold, and 4.8-fold increase in drug exposure compared to individuals with normal renal function.[3]

Q2: What are the recommended starting doses of this compound for patients with renal impairment in a research setting?

A2: Dosage adjustments are crucial to avoid potential toxicity. The following tables summarize the recommended starting doses for oral this compound (extended-release) and this compound palmitate long-acting injectables based on the level of renal impairment.

Q3: What are the key signaling pathways modulated by this compound?

A3: this compound's therapeutic effects are primarily mediated through its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5] Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. The antagonism of 5-HT2A receptors may contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[5] this compound also has antagonistic activity at adrenergic α1 and α2, and histaminergic H1 receptors, which can contribute to side effects such as orthostatic hypotension and sedation.[4][5]

Q4: Are there specific adverse effects to monitor for in preclinical models of renal impairment treated with this compound?

A4: Yes, due to increased drug exposure, animals with renal impairment may be more susceptible to dose-related adverse effects. Key effects to monitor include:

  • Extrapyramidal Symptoms (EPS): Observe for catalepsy, rigidity, and abnormal movements.

  • Sedation: Monitor for decreased locomotor activity.

  • Cardiovascular Effects: Assess for changes in heart rate and blood pressure, as this compound can cause tachycardia and orthostatic hypotension.[6]

  • Metabolic Changes: Monitor for weight gain and changes in glucose and lipid metabolism, which have been observed with atypical antipsychotics.[6]

  • Autonomic Instability: In severe cases of accumulation, autonomic dysregulation manifesting as hypotension, bradycardia, and thermoregulation disruption can occur.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Higher than expected plasma concentrations in study subjects. Underestimation of the degree of renal impairment.Re-evaluate creatinine clearance using the Cockcroft-Gault equation. Ensure accurate body weight and serum creatinine measurements. Consider that eGFR equations may be less accurate in certain populations.[8]
Co-administration of other medications affecting renal function.Review all concomitant medications for potential drug-drug interactions that could alter renal clearance.
High variability in pharmacokinetic data. Inconsistent timing of blood sample collection relative to dose administration.Adhere strictly to the predetermined sampling schedule. For long-acting injectables, be mindful of the slow release profile.
Issues with the bioanalytical method.Validate the analytical method for accuracy, precision, and stability.[9] Ensure proper sample handling and storage to prevent degradation.[10]
Unexpected adverse events at recommended doses. Individual patient sensitivity or unrecognized decline in renal function.Monitor renal function throughout the study. Consider therapeutic drug monitoring to correlate plasma levels with adverse effects.[7]
Drug accumulation with long-acting injectable formulations.Be aware that the half-life of this compound palmitate is 25 to 49 days, and drug accumulation can occur, especially with impaired clearance.[8]

Data Presentation

Table 1: Recommended Dosage Adjustments for Oral this compound (Extended-Release) in Renal Impairment
Degree of Renal ImpairmentCreatinine Clearance (CrCl)Recommended Initial DoseMaximum Recommended Dose
Mild≥ 50 to < 80 mL/min3 mg once daily6 mg once daily
Moderate≥ 10 to < 50 mL/min1.5 mg once daily3 mg once daily
Severe< 10 mL/minNot RecommendedNot Recommended

Data sourced from multiple clinical guidelines.

Table 2: Recommended Dosage Adjustments for this compound Palmitate 1-Month Injection (Invega Sustenna®) in Renal Impairment
Degree of Renal ImpairmentCreatinine Clearance (CrCl)Initiation Regimen (Deltoid Injection)Monthly Maintenance Dose (Deltoid or Gluteal)
Mild≥ 50 to < 80 mL/minDay 1: 156 mg, Day 8: 117 mg78 mg
Moderate to Severe< 50 mL/minNot RecommendedNot Recommended

Data sourced from prescribing information and clinical studies.[11][12]

Table 3: Impact of Renal Impairment on this compound Pharmacokinetics (Single 3 mg Oral Dose)
Renal Function GroupCrCl Range (mL/min)Mean Total Clearance ReductionMean Increase in Exposure (AUC)Mean Terminal Half-life (hours)
Normal≥ 80--23
Mild Impairment50 to < 8032%1.5-fold24
Moderate Impairment30 to < 5064%2.6-fold40
Severe Impairment10 to < 3071%4.8-fold51

Data adapted from a study on the disposition of a single 3 mg INVEGA tablet in subjects with varying degrees of renal function.[3]

Experimental Protocols

Protocol: Assessment of this compound Plasma Concentrations by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in plasma samples.

  • Sample Preparation (Solid Phase Extraction):

    • To 200 µL of human plasma, add an internal standard (e.g., this compound-d4).

    • Perform solid-phase extraction using a mixed-mode sorbent cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[13]

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm).[14]

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate).[15][16]

    • Flow Rate: Typically 0.3-1.0 mL/min.[15][17]

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).[18]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 427.2 > 207.2[15][16]

      • This compound-d4 (IS): m/z 431.2 > 211.2[15][16]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

    • Use a weighted linear regression (e.g., 1/x²) for the calibration curve.[19]

    • The validated concentration range is typically from approximately 0.2 ng/mL to 55 ng/mL.[15][16]

Mandatory Visualizations

Paliperidone_Dose_Adjustment_Workflow start Patient Requiring This compound Treatment assess_renal Assess Renal Function (Calculate Creatinine Clearance) start->assess_renal crcl_check CrCl Value? assess_renal->crcl_check mild Mild Impairment (CrCl 50 to <80 mL/min) crcl_check->mild 50-79 moderate Moderate Impairment (CrCl 10 to <50 mL/min) crcl_check->moderate 10-49 severe Severe Impairment (CrCl <10 mL/min) crcl_check->severe <10 normal Normal Function (CrCl >=80 mL/min) crcl_check->normal >=80 dose_mild Reduce Initial and Maximum Dose mild->dose_mild dose_moderate Further Reduce Initial and Maximum Dose moderate->dose_moderate dose_severe Use Not Recommended severe->dose_severe dose_normal Standard Dosing normal->dose_normal monitor Monitor Clinical Response and Adverse Effects dose_mild->monitor dose_moderate->monitor dose_severe->monitor dose_normal->monitor

Caption: Workflow for this compound Dose Adjustment Based on Renal Function.

Paliperidone_Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Paliperidone_D2 This compound D2R D2 Receptor Paliperidone_D2->D2R Antagonist Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Therapeutic_D2 Antipsychotic Effect (Positive Symptoms) PKA->Therapeutic_D2 Paliperidone_5HT2A This compound HT2AR 5-HT2A Receptor Paliperidone_5HT2A->HT2AR Antagonist Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC Therapeutic_5HT2A Antipsychotic Effect (Negative Symptoms) ↓ EPS Risk Ca_PKC->Therapeutic_5HT2A

Caption: Simplified Signaling Pathways of this compound at D2 and 5-HT2A Receptors.

References

Technical Support Center: Transitioning from Oral Risperidone to Paliperidone Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the strategies for switching from oral risperidone to its long-acting injectable formulation, paliperidone palmitate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the transition process.

Issue Potential Cause Recommended Action
Patient experiences breakthrough psychotic symptoms shortly after initiating this compound palmitate. Subtherapeutic plasma concentrations of the antipsychotic during the transition period. The standard initiation of this compound palmitate may not provide equivalent plasma levels for patients on higher doses of oral risperidone (≥4 mg/day).[1][2][3][4][5][6][7]For patients on oral risperidone doses of ≥4 mg/day, consider bridging with oral risperidone for at least the first 7 days after the initial this compound palmitate injection.[1][2][3][4][5][6][7] The most common bridging strategy is continuing the patient's current oral risperidone dose for this period.[1][6] Monitor the patient closely for symptoms and consider extending the bridging period if necessary.
Uncertainty about the appropriate maintenance dose of this compound palmitate. Lack of direct dose-equivalency data in the official prescribing information.Utilize pharmacokinetic modeling data that suggests a 25-fold dose conversion factor from oral risperidone to this compound palmitate monthly maintenance dose.[8][9][10] For example, a patient stabilized on 4 mg/day of oral risperidone would be expected to achieve similar steady-state plasma concentrations with a 156 mg monthly dose of this compound palmitate.[11] See the dose conversion table in the FAQs for more details.
Patient shows poor tolerability to this compound palmitate after the switch. The patient may not have had their tolerability to risperidone or this compound established prior to starting the long-acting injectable.[12][13]Before initiating this compound palmitate, it is recommended to establish the patient's tolerability with either oral risperidone or oral this compound.[12][13] If tolerability issues arise after the switch, a thorough clinical evaluation is necessary to rule out other causes.
Variable clinical response to this compound palmitate despite seemingly appropriate dosing. Individual differences in drug metabolism, particularly related to the CYP2D6 enzyme which metabolizes risperidone to this compound.[14][15][16][17][18]Consider the patient's CYP2D6 metabolizer status. Poor metabolizers may have higher plasma concentrations of risperidone and a different ratio of risperidone to this compound, which could affect response and side effects.[14][17] While routine genetic testing is not standard practice, it may be a consideration in cases of unexpected clinical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the standard initiation protocol for switching from oral risperidone to this compound palmitate?

A1: The recommended initiation regimen for this compound palmitate involves two intramuscular injections into the deltoid muscle: an initial dose of 234 mg on day 1, followed by a second dose of 156 mg on day 8.[11][12] Following this initiation, monthly maintenance dosing can begin.

Q2: Is oral antipsychotic supplementation necessary when starting this compound palmitate?

A2: The official prescribing information for this compound palmitate states that oral supplementation is not required.[11][12] The recommended initiation regimen is designed to rapidly achieve therapeutic plasma concentrations. However, for patients previously stabilized on higher doses of oral risperidone (≥4 mg/day), some studies suggest that continuing oral risperidone for at least the first week may be beneficial to prevent relapse.[1][2][3][4][5][6][7]

Q3: How do I determine the appropriate monthly maintenance dose of this compound palmitate based on the patient's prior oral risperidone dose?

A3: While direct conversion guidelines are not in the official product labeling, pharmacokinetic simulations provide a practical guide for dose conversion. A 25-fold factor can be used to estimate the equivalent monthly this compound palmitate dose from the daily oral risperidone dose.[8][9][10]

Table 1: Oral Risperidone to this compound Palmitate Monthly Maintenance Dose Conversion

Oral Risperidone Daily Dose (mg)Corresponding this compound Palmitate Monthly Dose (mg)
139
278
3117
4156
6234
(Source: Based on pharmacokinetic modeling data)[8][9][10][11]

Q4: What is the metabolic relationship between risperidone and this compound?

A4: this compound is the major active metabolite of risperidone.[11] Risperidone is metabolized in the liver primarily by the cytochrome P450 2D6 (CYP2D6) enzyme to form 9-hydroxyrisperidone, which is this compound.[14][16][17]

Q5: What experimental protocol can be followed for a clinical study evaluating the switch from oral risperidone to this compound palmitate?

A5: A prospective, open-label study design can be employed.

Experimental Protocol: Switching from Oral Risperidone to this compound Palmitate

  • Patient Selection: Recruit patients with a confirmed diagnosis of schizophrenia who have been clinically stable on a fixed dose of oral risperidone for at least 30 days.

  • Baseline Assessment: Conduct a comprehensive baseline assessment including psychiatric rating scales (e.g., Positive and Negative Syndrome Scale - PANSS), cognitive function tests, and social functioning scales.

  • Initiation of this compound Palmitate:

    • Administer a 234 mg intramuscular injection of this compound palmitate into the deltoid muscle on Day 1.

    • Administer a 156 mg intramuscular injection of this compound palmitate into the deltoid muscle on Day 8.

  • Oral Risperidone Tapering (for studies with a tapering arm): For patients on ≥4 mg/day of oral risperidone, the oral medication can be continued at the same dose for 7 days post the initial this compound palmitate injection and then discontinued.

  • Maintenance Dosing: One month after the second initiation dose, begin monthly maintenance injections of this compound palmitate. The dose should be determined based on the patient's prior oral risperidone dose (refer to Table 1).

  • Follow-up Assessments: Repeat the baseline assessments at regular intervals (e.g., 3 months and 6 months post-switch) to evaluate changes in clinical symptoms, cognitive function, and social functioning.[19]

  • Data Analysis: Use appropriate statistical methods, such as linear mixed models, to analyze longitudinal changes in the outcome measures.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Signal Signal Transduction D2R->Signal Inhibits HT2AR Serotonin 5-HT2A Receptor Risperidone Risperidone/ This compound Risperidone->D2R Antagonizes Risperidone->HT2AR Antagonizes

Caption: Antipsychotic Signaling Pathway.

Metabolic_Conversion Risperidone Oral Risperidone Metabolism Hepatic Metabolism (CYP2D6) Risperidone->Metabolism This compound This compound (9-hydroxyrisperidone) Metabolism->this compound

Caption: Metabolic Conversion of Risperidone.

Experimental_Workflow Start Patient on Stable Oral Risperidone Day1 Day 1: This compound Palmitate 234 mg (Deltoid Injection) Start->Day1 Day8 Day 8: This compound Palmitate 156 mg (Deltoid Injection) Day1->Day8 Bridging Optional: Continue Oral Risperidone (Days 1-7) Day1->Bridging Maintenance Month 2 onwards: Monthly Maintenance Dose Day8->Maintenance FollowUp Follow-up Assessments Maintenance->FollowUp

Caption: Patient Transition Workflow.

References

Technical Support Center: Managing Paliperidone-Associated Extrapyramidal Symptoms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing extrapyramidal symptoms (EPS) associated with paliperidone.

Frequently Asked Questions (FAQs)

Q1: What are the common extrapyramidal symptoms (EPS) associated with this compound, and what is their typical onset?

A1: this compound, an atypical antipsychotic, acts primarily as a central dopamine D2 and serotonin 5-HT2A receptor antagonist.[1] While it has a lower risk of EPS compared to typical antipsychotics, these symptoms can still occur, particularly at higher doses.[2] Common EPS include:

  • Parkinsonism: Characterized by bradykinesia (slowness of movement), rigidity, and tremor. Symptoms are typically bilateral and may emerge within a few days to three months of initiating treatment.[3][4]

  • Akathisia: A state of motor restlessness where a patient feels a compelling urge to move. This can manifest as an inability to sit still, pacing, or fidgeting.[4] The risk of akathisia may increase with higher doses of this compound.[4]

  • Dystonia: Involuntary muscle contractions that cause twisting and repetitive movements or abnormal postures. Acute dystonia usually occurs within a few days of starting treatment or increasing the dose.[5][6]

  • Tardive Dyskinesia (TD): A potentially irreversible condition characterized by involuntary, repetitive body movements, most commonly in the facial muscles. TD typically develops after long-term antipsychotic use.[4]

The highest rates of spontaneously reported EPS-related side effects for both oral and long-acting injectable (LAI) this compound are often observed within the first week of treatment.[7]

Q2: What are the known risk factors for developing EPS with this compound?

A2: Several factors can increase a subject's susceptibility to developing this compound-induced EPS:

  • Dosage: Higher doses of this compound are associated with an increased incidence of EPS.[8] For instance, the incidence of EPS with this compound extended-release (ER) is higher at doses of 9 mg/day and above.[8]

  • History of EPS: Individuals with a prior history of EPS with other antipsychotic medications are at a higher risk.[9]

  • Age: Older age can be a risk factor due to age-related decline in dopaminergic neurons.[10]

  • Co-morbidities: Certain underlying medical conditions may increase vulnerability.[9]

  • Concomitant Medications: The use of other medications that can affect dopamine pathways may increase the risk.[11]

Q3: What is the primary mechanism believed to underlie this compound-induced EPS?

A3: The prevailing hypothesis is that EPS arise from the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain.[12] This pathway is crucial for regulating motor function. By antagonizing D2 receptors, this compound disrupts the normal balance of dopamine signaling, leading to the various movement disorders classified as EPS.[12] this compound's therapeutic effects in schizophrenia are also mediated by D2 and 5-HT2A receptor antagonism.[13]

Troubleshooting Guides

Issue 1: Subject develops acute dystonia after initiating this compound.

Symptoms: Sudden onset of involuntary muscle spasms, such as torticollis (neck twisting), oculogyric crisis (upward deviation of the eyes), or tongue protrusion.[6]

Troubleshooting Steps:

  • Immediate Intervention: For severe acute dystonic reactions, parenteral administration of an anticholinergic agent (e.g., benztropine, biperiden) or a benzodiazepine is the standard of care.[14] Relief is typically rapid.[5]

  • Dose Evaluation: Review the current this compound dosage. The reaction may be dose-dependent.[6]

  • Management Options:

    • Dose Reduction: If clinically feasible, consider reducing the this compound dose.[14]

    • Adjunctive Medication: If this compound treatment must continue at the current dose, consider prophylactic administration of an oral anticholinergic agent for a short period.[14]

    • Switching Antipsychotics: If dystonia is severe or recurrent, switching to an antipsychotic with a lower EPS risk, such as quetiapine or clozapine, may be necessary.[15]

Issue 2: Subject exhibits signs of parkinsonism.

Symptoms: Shuffling gait, muscle stiffness (rigidity), slowness of movement (bradykinesia), and/or a resting tremor.[16]

Troubleshooting Steps:

  • Assessment: Use a standardized rating scale, such as the Simpson-Angus Scale (SAS), to quantify the severity of parkinsonian symptoms.

  • Management Algorithm:

    • Discontinuation/Dose Reduction: The primary approach is to discontinue or reduce the dose of the offending agent if the subject's psychiatric condition allows.[12][15]

    • Switching: If antipsychotic treatment is still required, consider switching to an agent with a lower propensity for inducing parkinsonism, like quetiapine or clozapine.[15]

    • Pharmacological Intervention: If discontinuation or switching is not an option, adjunctive treatment with an anticholinergic agent (e.g., benztropine, trihexyphenidyl) or amantadine can be effective.[16] Anticholinergics should be used with caution in the elderly due to potential cognitive side effects.[15] Levodopa may be considered if symptoms persist after drug withdrawal, which might suggest an unmasked underlying Parkinson's disease.[10][16]

Issue 3: Subject complains of inner restlessness and is observed to be constantly moving (akathisia).

Symptoms: Subjective feeling of inner tension and an objective inability to remain still, often manifesting as pacing, rocking, or shifting weight from foot to foot.[4]

Troubleshooting Steps:

  • Assessment: Quantify the severity of akathisia using the Barnes Akathisia Rating Scale (BARS).

  • Management Options:

    • Dose Reduction/Switching: As with other EPS, the first step should be to consider reducing the this compound dose or switching to an antipsychotic with a lower risk of akathisia.[4]

    • First-Line Pharmacotherapy: Beta-blockers, particularly propranolol, are often considered the first-line treatment for akathisia.[17][18]

    • Second-Line and Other Options: Benzodiazepines (e.g., lorazepam, clonazepam) can also be effective, especially for short-term use.[17][18] Anticholinergic agents may provide some subjective relief but are generally less effective for akathisia compared to other EPS.[18] Mirtazapine has also shown some efficacy in treating akathisia.[19]

Data Presentation

Table 1: Adjunctive Medications for this compound-Induced EPS

Extrapyramidal SymptomMedication ClassExamplesTypical Dosage RangeKey Considerations
Acute Dystonia AnticholinergicsBenztropine, Biperiden, TrihexyphenidylBenztropine: 1-2 mg IM/IV for acute events; 1-4 mg/day orally for prevention.[20] Trihexyphenidyl: 5-15 mg/day orally.[15]Rapid onset of action with parenteral administration.[5] Use with caution in the elderly due to cognitive side effects.[15]
BenzodiazepinesDiazepam, LorazepamLorazepam: 1-2 mg orally or IM.Effective for acute management.[18]
Parkinsonism AnticholinergicsBenztropine, TrihexyphenidylBenztropine: 1-4 mg once or twice daily.[20] Trihexyphenidyl: 5-15 mg/day.[15]May be less effective for bradykinesia.[16]
Dopamine AgonistAmantadine100 mg twice daily.May be better tolerated than anticholinergics in some populations.[16]
Akathisia Beta-BlockersPropranolol20-120 mg/day in divided doses.[18]Generally considered first-line treatment.[17][18]
BenzodiazepinesLorazepam, ClonazepamLorazepam: 1-2 mg/day.[18] Clonazepam: 0.5-2.5 mg/day.[18]Effective for short-term use due to risk of tolerance and dependence.[18]
5-HT2A AntagonistsMirtazapine15 mg/day.An alternative option with some evidence of efficacy.[19]

Table 2: Comparison of Anticholinergic Agents for Parkinsonism

AgentEquivalent DoseHalf-LifeDosing FrequencyNotes
Benztropine 2 mg24-48 hoursOnce or twice dailyLonger half-life, may have fewer peripheral anticholinergic effects.[20]
Trihexyphenidyl 5 mg5-10 hours3-4 times dailyShorter half-life requires more frequent dosing.[20]

Table 3: Comparison of Treatments for Akathisia

TreatmentEfficacyCommon Side Effects
Propranolol Considered more efficacious than lorazepam in some studies.[17] Six of seven clinical trials showed improvement compared to placebo.[18]Bradycardia, hypotension.
Lorazepam Effective in reducing akathisia symptoms.[21]Sedation, potential for dependence.[18]

Experimental Protocols

Assessment of Extrapyramidal Symptoms

1. Abnormal Involuntary Movement Scale (AIMS)

  • Purpose: To assess the severity of tardive dyskinesia.

  • Procedure:

    • Observe the subject unobtrusively at rest.

    • Seat the subject in a firm, armless chair with hands on knees, legs slightly apart, and feet flat on the floor.

    • Ask the subject about their awareness of any movements and any associated distress.

    • Instruct the subject to perform a series of standardized movements, including:

      • Sitting with hands unsupported.

      • Opening the mouth and observing the tongue at rest.

      • Protruding the tongue.

      • Tapping the thumb to each finger for 10-15 seconds with each hand.

      • Flexing and extending each arm.

      • Standing and extending both arms with palms down.

      • Walking a few paces, turning, and walking back.

  • Scoring: Rate the severity of involuntary movements in seven body regions (face, lips, jaw, tongue, upper extremities, lower extremities, and trunk) on a 5-point scale (0=none, 4=severe). Global judgments of severity, incapacitation, and the subject's awareness are also rated.

2. Barnes Akathisia Rating Scale (BARS)

  • Purpose: To quantify the severity of akathisia.

  • Procedure:

    • Objective Assessment: Observe the subject while seated and then while standing, each for a minimum of two minutes, during a neutral conversation. Note any characteristic restless movements (e.g., shuffling, rocking, pacing).

    • Subjective Assessment: Inquire about the subject's awareness of restlessness and the level of distress it causes.

  • Scoring: The scale has four components:

    • Objective: Rated on a 4-point scale (0=normal to 3=constantly engaged in restless movements).

    • Subjective Awareness: Rated on a 4-point scale (0=absent to 3=intense compulsion to move).

    • Subjective Distress: Rated on a 4-point scale (0=no distress to 3=severe distress).

    • Global Clinical Assessment: Rated on a 6-point scale (0=absent to 5=severe).

3. Simpson-Angus Scale (SAS)

  • Purpose: To measure the severity of drug-induced parkinsonism.

  • Procedure: A neurological examination is conducted to assess ten items:

    • Gait: Observe the subject's walking, arm swing, and posture.

    • Arm Dropping: The subject and examiner raise their arms to shoulder height and let them fall. The speed and freedom of the fall are rated.

    • Shoulder Shaking: With the subject's arm bent at a right angle, the examiner shakes the shoulder and assesses rigidity.

    • Elbow Rigidity: Passively flex and extend the subject's elbow and rate the resistance.

    • Wrist Rigidity: Passively flex and extend the subject's wrist.

    • Leg Pendulousness: With the subject sitting and legs dangling, the examiner lifts and drops the leg to observe the swing.

    • Head Dropping: The subject lies down, and the examiner lifts and drops the head to assess neck muscle tone.

    • Glabella Tap: Tap the subject's forehead and observe for a sustained blink reflex.

    • Tremor: Observe for tremor at rest.

    • Salivation: Observe for excessive salivation.

  • Scoring: Each of the 10 items is rated on a 5-point scale (0=normal to 4=most severe). The total score is the sum of the item scores, which can be divided by 10 to obtain a mean score.

Mandatory Visualizations

Paliperidone_EPS_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Striatal Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates AC Adenylyl Cyclase (Inhibited) D2R->AC Inhibits EPS Extrapyramidal Symptoms (EPS) D2R->EPS Disrupted Signaling Leads to EPS cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Gene Expression & Neuronal Excitability PKA->Downstream This compound This compound This compound->D2R Blocks (Antagonist)

Caption: Dopamine D2 Receptor Antagonism Pathway in this compound-Induced EPS.

EPS_Management_Workflow cluster_management Management Strategy start Subject on this compound Presents with Potential EPS assess Assess with Standardized Scales (AIMS, BARS, SAS) start->assess confirm_eps Confirm EPS Diagnosis and Determine Type assess->confirm_eps dose_reduction Consider this compound Dose Reduction confirm_eps->dose_reduction Clinically Feasible? switching Consider Switching to Lower-Risk Antipsychotic confirm_eps->switching Severe/Persistent EPS? adjunctive_tx Initiate Adjunctive Pharmacotherapy confirm_eps->adjunctive_tx Symptom-Specific reassess Re-evaluate Symptoms and Tolerability dose_reduction->reassess switching->reassess adjunctive_tx->reassess reassess->switching Symptoms Persist end Resolution or Optimized Management reassess->end Symptoms Improved

References

Dose adjustment strategies for paliperidone ER in acute schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with concise guidance on dose adjustment strategies for paliperidone extended-release (ER) in the treatment of acute schizophrenia.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound ER for acute schizophrenia and is titration required?

The recommended starting dose of this compound ER for adults with acute schizophrenia is 6 mg once daily, administered in the morning.[1][2][3] Initial dose titration is not required for most patients.[1][2][3][4] Efficacy has been observed to be superior to placebo across a range of 3 mg to 15 mg per day.[5][6]

Q2: What is the effective dose range for this compound ER in acute schizophrenia?

The approved and effective dose range for this compound ER in adults is 3 mg to 12 mg per day.[2][4][7] While some studies have explored doses up to 15 mg/day, the maximum recommended dose is 12 mg/day.[1][2] Higher doses within this range may offer greater efficacy for some individuals, but this must be balanced against a dose-related increase in adverse events.[1][2][8]

Q3: How should the dose of this compound ER be adjusted?

Dose adjustments can be made in increments or decrements of 3 mg per day.[2][3][8] These adjustments should generally not be made more frequently than every 5 days to allow for plasma concentrations to approach steady state.[2][3][8]

Q4: What factors should be considered when selecting a dose or making adjustments?

Several factors can influence dose selection and adjustment:

  • Severity of Symptoms: Patients with more severe baseline symptoms may benefit from higher doses.[4][9]

  • Previous Antipsychotic Treatment: If switching due to insufficient efficacy of a prior antipsychotic, a higher dose of this compound ER may be necessary.[4][7]

  • Tolerability: The incidence of certain adverse events, such as extrapyramidal symptoms (EPS) and prolactin-related side effects, is dose-dependent.[5][8][10] Lower doses may be required for patients with a history of tolerability issues with other antipsychotics.[4][7]

  • Renal Function: this compound is primarily cleared by the kidneys. Dose adjustments are necessary for patients with renal impairment.[11]

    • Mild Renal Impairment (CrCl 50 to <80 mL/min): Recommended initial dose is 3 mg once daily, with a maximum dose of 6 mg once daily.[11]

    • Moderate to Severe Renal Impairment (CrCl 10 to <50 mL/min): Recommended initial dose is 1.5 mg once daily, with a maximum dose of 3 mg once daily.[11]

    • Severe Renal Impairment (CrCl <10 mL/min): Use is not recommended.[11]

  • Patient Age: Elderly patients with normal renal function can receive the same dosage as younger adults. However, dose adjustments should be made in cases of age-related decline in creatinine clearance.[12]

Q5: How should a patient be switched from another oral antipsychotic to this compound ER?

Switching strategies should be individualized based on the patient's clinical status and the pharmacological properties of the previous and new medication.[4][7] Cross-tapering is a commonly used method to minimize the risk of rebound and withdrawal symptoms.[4][7] When switching from a sedating antipsychotic with significant anticholinergic activity, a gradual taper of the previous medication is recommended.[7] this compound ER can be initiated the day after discontinuing the previous oral antipsychotic.[12]

Troubleshooting Guide

Issue: Lack of Efficacy at the Initial 6 mg Dose

  • Assessment: Evaluate the patient's symptoms and functioning after at least 5 days on the 6 mg dose to allow for steady-state plasma concentrations to be approached.

  • Action: If the clinical response is inadequate, consider increasing the dose in 3 mg increments.[2][3] A post-hoc analysis of a study suggested that for patients with an inadequate response to an initial 6 mg dose at week 2, an early increase to 9 mg may be more effective than waiting or maintaining the 6 mg dose.[13]

Issue: Emergence of Extrapyramidal Symptoms (EPS)

  • Assessment: EPS, such as parkinsonism and akathisia, are dose-related adverse effects of this compound ER.[5][8][10]

  • Action:

    • Consider reducing the dose of this compound ER.

    • Evaluate the need for concomitant anti-EPS medication.

    • For patients with a history of EPS with other antipsychotics, initiating treatment at a lower dose (e.g., 3 mg) may be appropriate.[4][7]

Issue: Elevated Prolactin Levels

  • Assessment: this compound ER can cause dose-related increases in serum prolactin levels.[8][10]

  • Action:

    • Monitor for signs and symptoms of hyperprolactinemia (e.g., gynecomastia, galactorrhea, amenorrhea).

    • If clinically significant, consider a dose reduction or switching to an antipsychotic with a lower propensity for prolactin elevation.

Data Presentation

Table 1: Summary of Key Pharmacokinetic Parameters of this compound ER

ParameterValueCitation
Time to Peak Plasma Concentration (Tmax)~24 hours[1]
Terminal Half-life (t1/2)~23 hours[1]
Bioavailability28%[10]
MetabolismLimited hepatic metabolism[10][14]
ExcretionPrimarily renal[1][14]

Table 2: Dose-Response Relationship in a 6-Week Study of Acute Schizophrenia

This compound ER DoseMean Change in PANSS Total Score from BaselineClinical Response Rate*Citation
3 mg/day-13.339.8%[6]
6 mg/day-15.653.2%[6][11]
9 mg/day-17.948.2%[6]
12 mg/day-19.956.7%[6][11]
15 mg/day-20.052.7%[6]
Placebo-4.127.4%[6]
Olanzapine 10 mg/day-19.951%[11]

*Clinical response defined as ≥30% reduction in PANSS total score.

Experimental Protocols

Protocol: A 6-Week, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study of this compound ER in Acute Schizophrenia

  • Objective: To evaluate the efficacy and safety of fixed doses of this compound ER compared with placebo in patients with an acute exacerbation of schizophrenia.[15]

  • Patient Population: Adult patients (aged 18-65 years) with a DSM-IV diagnosis of schizophrenia who are experiencing an acute episode. Patients typically have a Positive and Negative Syndrome Scale (PANSS) total score between 70 and 120 at baseline.

  • Study Design:

    • Screening Phase (up to 7 days): Patients are assessed for eligibility criteria.

    • Washout Period: Previous antipsychotic medications are discontinued.

    • Randomization: Eligible patients are randomly assigned in a double-blind manner to receive a fixed daily dose of this compound ER (e.g., 3 mg, 9 mg, or 15 mg), placebo, or an active comparator (e.g., olanzapine 10 mg/day) for 6 weeks.[15]

    • Treatment Phase (6 weeks): Patients receive the assigned treatment once daily. Efficacy and safety are assessed at regular intervals (e.g., days 4, 8, 15, 22, 29, 36, and 43/endpoint).

  • Primary Efficacy Endpoint: The change from baseline in the PANSS total score at the end of the 6-week treatment period.[11]

  • Secondary Efficacy Endpoints:

    • Change from baseline in PANSS subscale scores (positive, negative, general psychopathology).

    • Change from baseline in the Personal and Social Performance (PSP) scale.[11]

    • Change from baseline in the Clinical Global Impression-Severity (CGI-S) scale.[11]

  • Safety Assessments:

    • Monitoring of treatment-emergent adverse events (TEAEs).

    • Assessment of extrapyramidal symptoms using scales such as the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS).

    • Vital signs, body weight, ECGs, and laboratory tests (including prolactin, fasting glucose, and lipids).

Visualizations

Paliperidone_ER_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Activates FiveHT2A_Receptor 5-HT2A Receptor This compound This compound ER This compound->D2_Receptor Antagonizes This compound->FiveHT2A_Receptor Antagonizes

Caption: Mechanism of action of this compound ER.

Dose_Adjustment_Workflow Start Initiate this compound ER 6 mg/day Assess_Day5 Assess Clinical Response and Tolerability after ≥5 days Start->Assess_Day5 Adequate_Response Response Adequate? Assess_Day5->Adequate_Response Tolerable Tolerability Acceptable? Assess_Day5->Tolerable Tolerability Issues Adequate_Response->Tolerable No Continue_Dose Continue Current Dose and Monitor Adequate_Response->Continue_Dose Yes Increase_Dose Increase Dose by 3 mg Tolerable->Increase_Dose Yes Decrease_Dose Decrease Dose by 3 mg or Add Ancillary Medication Tolerable->Decrease_Dose Yes Consider_Alternative Consider Alternative Treatment Tolerable->Consider_Alternative No Continue_Dose->Assess_Day5 Increase_Dose->Assess_Day5 Decrease_Dose->Assess_Day5

Caption: Dose adjustment workflow for this compound ER.

References

Technical Support Center: Minimizing Injection Site Reactions with Paliperidone Long-Acting Injectables

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing injection site reactions (ISRs) associated with paliperidone long-acting injectables (LAIs).

Troubleshooting Guides

Issue 1: High Incidence of Injection Site Pain in Preclinical Models

  • Question: Our in vivo studies with this compound LAI in a rat model are showing unexpectedly high levels of injection site pain, potentially confounding our study results. What factors should we investigate?

  • Answer: High injection site pain can be multifactorial. Consider the following troubleshooting steps:

    • Formulation Characteristics: this compound palmitate is an aqueous-based nanocrystal suspension.[1] Ensure the particle size distribution is within the expected range, as larger crystals can cause greater mechanical irritation. The pH of the formulation should be close to physiological pH (7.2-7.4) to minimize chemical irritation.

    • Injection Technique: The speed of injection can impact tissue trauma. A slow and steady injection is recommended.[2] Ensure the needle gauge is appropriate for the viscosity of the suspension and the muscle mass of the animal model. For rats, a 25-26 gauge needle is often recommended for intramuscular injections.[3]

    • Injection Volume: Exceeding the recommended injection volume for a specific muscle group can cause significant pain due to tissue distension. For rats, the maximum volume for a single intramuscular site is typically limited.[4][5] Consider splitting larger doses into multiple sites.

    • Needle Selection: The choice of needle can influence pain perception. Thinner needles (higher gauge) generally cause less pain and tissue damage.[6][7][8] However, the needle must be wide enough to allow for the smooth passage of the suspension without excessive pressure.

Issue 2: Variability in Inflammatory Response at the Injection Site

  • Question: We are observing significant variability in the inflammatory response (swelling, redness, and immune cell infiltration) between animals in the same treatment group. How can we reduce this variability?

  • Answer: Variability in the inflammatory response can obscure treatment effects. To improve consistency:

    • Standardize Injection Procedure: Ensure all personnel are trained on a standardized injection protocol. This includes consistent needle insertion depth, angle, and injection speed. Proper restraint of the animal is crucial to prevent movement during injection.[9]

    • Injection Site Rotation: For studies involving multiple injections, rotate the injection sites to prevent cumulative irritation and sensitization at a single location.[2]

    • Aseptic Technique: Maintain sterile conditions during preparation and administration of the injection to prevent bacterial contamination, which can induce a confounding inflammatory response.[2]

    • Animal Acclimatization: Ensure animals are properly acclimatized to the housing and handling procedures to minimize stress, which can influence the immune response.

Issue 3: Difficulty in Quantifying and Comparing Injection Site Reactions

  • Question: We are looking for robust methods to quantify and compare injection site reactions between different this compound LAI formulations. What are the recommended approaches?

  • Answer: A multi-pronged approach is best for quantifying ISRs:

    • Clinical Scoring: Implement a standardized clinical scoring system to evaluate visible signs of inflammation (redness, swelling) at predetermined time points post-injection. Calipers can be used for precise measurement of swelling diameter.

    • Pain Assessment: In clinical studies, the Visual Analog Scale (VAS) is a standard tool for patient-reported pain.[8][10] For preclinical studies, behavioral indicators of pain can be monitored.

    • Histopathology: At the study endpoint, collect tissue from the injection site for histopathological analysis. Hematoxylin and Eosin (H&E) staining can reveal the extent of inflammation, necrosis, and tissue repair.

    • Immunohistochemistry (IHC): Use IHC to identify and quantify specific immune cell populations, such as macrophages (using a CD68 marker), to characterize the nature of the inflammatory infiltrate.[11]

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 in tissue homogenates from the injection site using ELISA to quantify the inflammatory response at a molecular level.

Frequently Asked Questions (FAQs)

  • Q1: What is the underlying mechanism of injection site reactions to this compound LAI?

    • A1: this compound palmitate is a nanocrystal suspension.[1] The introduction of these crystalline particles into the muscle tissue can be recognized by the innate immune system as a danger signal, leading to a sterile inflammatory response.[12] This process can involve the activation of the NLRP3 inflammasome in resident immune cells like macrophages.[10][13][14] Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active, pro-inflammatory forms, driving the local inflammatory reaction.[13][15]

  • Q2: How does the injection site (deltoid vs. gluteal) affect injection site reactions?

    • A2: Studies have shown that local tolerability is slightly better with gluteal injections compared to deltoid injections. However, deltoid injections can result in higher initial plasma concentrations of this compound.[15] The choice of injection site may also depend on patient preference and body mass index.

  • Q3: Is there a difference in injection site reactions between the 1-month and 3-month formulations of this compound palmitate?

    • A3: Studies have shown that the incidence and severity of injection site reactions, including pain, induration, redness, and swelling, are low and comparable between the 1-month and 3-month formulations of this compound palmitate.[7]

  • Q4: What is the role of needle gauge in minimizing injection site reactions?

    • A4: Thinner needles (higher gauge) are generally associated with less pain and tissue trauma upon insertion.[6][7][8] However, for a suspension like this compound LAI, the needle must be of a sufficient diameter to prevent clogging and allow for a smooth injection without excessive force, which itself can cause tissue damage. The recommended needle size for deltoid administration is often determined by the patient's weight.

  • Q5: Can in vitro models be used to predict injection site reactions for this compound LAI?

    • A5: Yes, in vitro models can be a valuable screening tool. The L6 rat myotube irritation assay, for example, has been shown to be a better predictor of clinical injection site reaction risk for some parenteral drugs than traditional in vivo preclinical models.[13][16][17] This assay assesses the potential of a compound or formulation to cause muscle cell damage.

Data Presentation

Table 1: Comparison of Injection Site Pain (Visual Analog Scale) for this compound Palmitate vs. First-Generation Depot Antipsychotics

AntipsychoticMean VAS Score (mm) at Day 2
This compound Palmitate (39mg) 3.2 [8]
This compound Palmitate (234mg) 3.0 [8]
Haloperidol Decanoate19.5[8]
Zuclopenthixol Decanoate15.0[8]
Fluphenazine Decanoate6.9[8]
Flupentixol Decanoate5.2[8]

VAS Scale: 0 (no pain) to 100 (maximal pain). Data from an indirect comparison of different studies.

Table 2: Injection Site Pain (Visual Analog Scale) for 1-Month vs. 3-Month this compound Palmitate

FormulationBaseline Mean VAS Score (SD)Endpoint Mean VAS Score (SD)
This compound Palmitate 1-Month (PP1M) 18.4 (20.4)[7]15.5 (18.3)[7]
This compound Palmitate 3-Month (PP3M) 19.5 (20.7)[7]15.6 (17.9)[7]

SD: Standard Deviation. Data from a 48-week double-blind study.

Table 3: Incidence of Investigator-Assessed Injection Site Reactions (1-Month vs. 3-Month Formulations)

ReactionOpen-Label Phase (PP1M)Double-Blind Phase (PP1M & PP3M)
Induration9-12%[7]7-13%[7]
Redness9-12%[7]7-13%[7]
Swelling9-12%[7]7-13%[7]

Reactions were reported as mostly mild in severity.

Experimental Protocols

Protocol 1: In Vivo Assessment of Injection Site Reactions in a Rat Model

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days before the study.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, this compound LAI low dose, this compound LAI high dose).

  • Administration:

    • Anesthetize the animal if necessary to ensure proper restraint.

    • Administer a single intramuscular injection into the quadriceps or gluteal muscle. Use a 25G needle.[3]

    • Record the injection volume and ensure it does not exceed recommended limits (e.g., 0.1 ml per site).[5]

  • Clinical Observation:

    • Observe animals at 1, 4, 24, 48, and 72 hours post-injection.

    • Score the injection site for erythema (redness) and edema (swelling) using a standardized scoring system (e.g., 0 = no reaction, 4 = severe reaction).

    • Measure the diameter of any swelling with calipers.

  • Gross Pathology:

    • At the study endpoint (e.g., 72 hours), euthanize the animals.

    • Perform a gross examination of the injection site and surrounding musculature, noting any signs of hemorrhage, discoloration, or necrosis.

  • Histopathology:

    • Collect the injection site muscle tissue and fix in 10% neutral buffered formalin.

    • Process the tissue, embed in paraffin, and section at 5-8 µm thickness.

    • Perform Hematoxylin and Eosin (H&E) staining to evaluate for inflammation, muscle fiber degeneration/regeneration, and necrosis.

    • Perform Immunohistochemistry (IHC) for CD68 to identify and quantify macrophage infiltration.

Protocol 2: Hematoxylin and Eosin (H&E) Staining of Muscle Tissue

  • Deparaffinization: Immerse slides in two changes of xylene for 10 minutes each.

  • Rehydration: Rehydrate sections through a series of graded alcohols: two changes of 100% ethanol (5 min each), 95% ethanol (2 min), and 70% ethanol (2 min).

  • Washing: Briefly wash in distilled water.

  • Hematoxylin Staining: Stain in Harris hematoxylin solution for 8-10 minutes.[18][19]

  • Washing: Wash in running tap water for 5 minutes.

  • Differentiation: Dip slides in 1% acid alcohol for 30 seconds to remove excess stain.

  • Bluing: Wash in running tap water and then immerse in a bluing agent (e.g., 0.2% ammonia water) for 30-60 seconds.[19]

  • Eosin Staining: Counterstain with Eosin Y solution for 30-60 seconds.[12]

  • Dehydration: Dehydrate sections through graded alcohols (95% and 100%).

  • Clearing: Clear in xylene.

  • Mounting: Mount with a permanent mounting medium.

Protocol 3: Cytokine Measurement by ELISA

  • Tissue Homogenization:

    • Excise the muscle tissue from the injection site.

    • Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • ELISA Procedure (for TNF-α and IL-6):

    • Use commercially available ELISA kits for rat TNF-α and IL-6.

    • Follow the manufacturer's protocol, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and tissue homogenate samples to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that reacts with the enzyme to produce a color change.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.[20][21][22]

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known standards.

    • Calculate the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_inflammasome NLRP3 Inflammasome Assembly This compound This compound Palmitate Nanocrystals Phagocytosis Phagocytosis This compound->Phagocytosis Phagolysosome Phagolysosome Phagocytosis->Phagolysosome LysosomalDamage Lysosomal Destabilization Phagolysosome->LysosomalDamage CathepsinB Cathepsin B Release LysosomalDamage->CathepsinB K_efflux K+ Efflux LysosomalDamage->K_efflux NLRP3 NLRP3 CathepsinB->NLRP3 K_efflux->NLRP3 ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b IL1b Active IL-1β (Secreted) ProIL1b:s->IL1b:n Cleavage

Caption: NLRP3 inflammasome activation by this compound nanocrystals.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Injection Procedure cluster_assessment Data Collection & Assessment cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Sprague-Dawley Rat) Grouping Randomize into Groups (Vehicle, this compound LAI) AnimalModel->Grouping Administration Intramuscular Injection (Standardized Protocol) Grouping->Administration ClinicalObs Clinical Observation & Scoring (Erythema, Edema) Administration->ClinicalObs Euthanasia Euthanasia & Tissue Collection (Endpoint) ClinicalObs->Euthanasia GrossPath Gross Pathology (Hemorrhage, Necrosis) Euthanasia->GrossPath Histo Histopathology (H&E, IHC for CD68) Euthanasia->Histo ELISA Cytokine Analysis (TNF-α, IL-6) Euthanasia->ELISA DataAnalysis Statistical Analysis & Comparison of Groups GrossPath->DataAnalysis Histo->DataAnalysis ELISA->DataAnalysis

Caption: Workflow for preclinical assessment of injection site reactions.

References

Technical Support Center: Paliperidone-Induced Hyperprolactinemia in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating paliperidone-induced hyperprolactinemia.

Troubleshooting Guides

Unexpected results can arise during in vivo and in vitro experiments. This guide provides insights into common issues, their potential causes, and actionable solutions.

Table 1: Troubleshooting Common Experimental Issues

Issue Potential Cause(s) Recommended Solution(s)
High variability in baseline prolactin levels in animal models. Stress from handling or blood collection.[1]Natural fluctuations in the estrous cycle in female animals.[2]Circadian rhythm effects on prolactin secretion.[3]Acclimatize animals to handling and blood collection procedures.For female animals, monitor the estrous cycle and collect samples during a consistent phase.Standardize the time of day for all experimental procedures and sample collection.
Inconsistent or lower-than-expected hyperprolactinemia following this compound administration. Incorrect dosage or route of administration.Issues with drug formulation or stability.Individual animal differences in drug metabolism.Verify dose calculations and administration technique.Ensure proper storage and handling of this compound.Increase the sample size to account for individual variability. Consider measuring plasma this compound levels to confirm exposure.
Prolactin levels do not return to baseline after cessation of this compound treatment. This compound has a long half-life, especially long-acting injectable formulations.[4]Persistent downstream effects on the hypothalamic-pituitary-gonadal axis.Extend the washout period to allow for complete drug clearance.Monitor other relevant hormones (e.g., LH, FSH, testosterone, estrogen) to assess the broader endocrine impact.
High background or poor signal-to-noise ratio in prolactin ELISA. Improper washing technique.Contaminated reagents or samples.[5]Non-specific binding.Ensure thorough and consistent washing of ELISA plates.Use fresh, high-quality reagents and handle samples carefully to avoid contamination.Optimize blocking buffers and antibody concentrations.
Unexpected animal behavior or adverse effects not typical of hyperprolactinemia. Off-target effects of this compound.Stress-related behaviors.Carefully observe and document all behavioral changes.Consider a lower dose of this compound to minimize potential off-target effects.Ensure the experimental environment is optimized to reduce animal stress.

Frequently Asked Questions (FAQs)

Mechanism of Action

Q1: How does this compound induce hyperprolactinemia?

A1: this compound, an active metabolite of risperidone, is a potent antagonist of the dopamine D2 receptor.[6][7] In the tuberoinfundibular pathway of the brain, dopamine tonically inhibits the secretion of prolactin from lactotroph cells in the anterior pituitary gland.[8][9] By blocking D2 receptors on these cells, this compound removes this inhibitory signal, leading to an increase in prolactin synthesis and release into the bloodstream.[8][10]

Experimental Design & Models

Q2: What are suitable animal models for studying this compound-induced hyperprolactinemia?

A2: Rodent models, particularly rats, are commonly used to study the effects of antipsychotics on prolactin levels.[11] These models are well-characterized and allow for controlled experiments to investigate dose-response relationships, time courses, and the efficacy of potential treatments. When using female rodents, it is important to consider the stage of the estrous cycle, as this can influence baseline prolactin levels.[2]

Q3: What is the expected dopamine D2 receptor occupancy for a therapeutic effect of this compound?

A3: For therapeutic efficacy in schizophrenia, a dopamine D2 receptor occupancy of 65-80% is generally considered necessary.[12] Studies have shown that this compound doses of 6-9 mg can achieve a D2 receptor occupancy of 70-80%.[13][14] However, occupancies above 80% are associated with a higher risk of extrapyramidal side effects.[12]

Intervention Strategies

Q4: What are the primary strategies to mitigate this compound-induced hyperprolactinemia in a research setting?

A4: Common strategies investigated in clinical and preclinical settings include:

  • Dose Reduction: Lowering the dose of this compound can lead to a decrease in prolactin levels, but this may compromise its primary therapeutic effect.[6]

  • Switching to a Prolactin-Sparing Antipsychotic: Aripiprazole is an atypical antipsychotic with partial agonist activity at D2 receptors.[15] This allows it to act as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state, which can help normalize prolactin levels.[15]

  • Addition of a Dopamine Agonist: Cabergoline is a potent and long-acting dopamine D2 receptor agonist that can effectively lower prolactin levels.[16][17][18] It is a first-line treatment for hyperprolactinemia from other causes.[18]

Table 2: Comparison of Intervention Strategies

Intervention Mechanism of Action Reported Efficacy Considerations
Aripiprazole (add-on) Partial agonist at dopamine D2 receptors.[15]Can significantly reduce prolactin levels when used in combination with this compound.[4][19] A mean dose of 7.5 mg/day has shown a significant reduction.[20]May not be dependent on the dose.[21]
Cabergoline (add-on) Potent dopamine D2 receptor agonist.[17][22]Highly effective in normalizing prolactin levels.[16][23] Starting doses are typically low (e.g., 0.25 mg twice weekly) and titrated upwards.[18][22]Potential for side effects such as nausea and dizziness.[23]

Experimental Protocols

Protocol 1: Prolactin Measurement by ELISA

This protocol provides a general outline for the quantitative determination of prolactin in serum samples using a sandwich ELISA method.[5][24]

Materials:

  • Prolactin ELISA kit (containing antibody-coated microplate, standards, controls, enzyme conjugate, wash buffer, substrate, and stop solution)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Distilled or deionized water

  • Absorbent paper

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.[5]

  • Sample Addition: Pipette a specific volume (e.g., 25 µL) of standards, controls, and serum samples into the appropriate wells of the antibody-coated microplate.[5]

  • Enzyme Conjugate Addition: Add the enzyme conjugate (e.g., 100 µL) to each well.[5]

  • Incubation: Cover the plate and incubate for a specified time (e.g., 60 minutes) at room temperature.[5]

  • Washing: Aspirate the contents of the wells and wash each well multiple times (e.g., 3 times with 300 µL of wash buffer). After the final wash, invert the plate and blot it on absorbent paper to remove any remaining wash buffer.[5]

  • Substrate Addition: Add the substrate solution (e.g., 100 µL) to each well.[5]

  • Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature, protected from light.[5]

  • Stopping the Reaction: Add the stop solution (e.g., 50 µL) to each well. The color in the wells will change.[5]

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within a specified time (e.g., 15 minutes) after adding the stop solution.[5]

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the prolactin concentration in the unknown samples.

Visualizations

Dopamine-Prolactin Signaling Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary Hypothalamus Dopaminergic Neurons (Tuberoinfundibular Pathway) Lactotroph Lactotroph Cell Hypothalamus->Lactotroph Dopamine Prolactin Prolactin Lactotroph->Prolactin Secretion D2R Dopamine D2 Receptor Bloodstream Bloodstream Prolactin->Bloodstream Increased Levels This compound This compound This compound->D2R Blocks

Caption: Dopamine-Prolactin Signaling Pathway and the Effect of this compound.

Experimental Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization baseline Baseline Prolactin Measurement (Blood Sample) acclimatization->baseline treatment This compound Administration (Specify dose and route) baseline->treatment monitoring Monitor for Hyperprolactinemia (Serial Blood Sampling) treatment->monitoring intervention Initiate Intervention (e.g., Aripiprazole, Cabergoline) monitoring->intervention post_intervention Post-Intervention Prolactin Measurement intervention->post_intervention data_analysis Data Analysis and Comparison post_intervention->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Assessing this compound-Induced Hyperprolactinemia.

Troubleshooting Decision Tree start High Prolactin Levels Observed check_baseline Were baseline levels normal? start->check_baseline investigate_baseline Investigate baseline variability: - Stress - Estrous cycle - Circadian rhythm check_baseline->investigate_baseline No check_dose Is this compound dose appropriate? check_baseline->check_dose Yes verify_dose Verify dose calculation and administration check_dose->verify_dose No consider_intervention Consider intervention strategies: - Dose reduction - Add aripiprazole - Add cabergoline check_dose->consider_intervention Yes verify_dose->start check_assay Is the ELISA performing correctly? consider_intervention->check_assay check_assay->start Yes, re-evaluate troubleshoot_elisa Troubleshoot ELISA: - Check reagents - Review protocol - Run controls check_assay->troubleshoot_elisa No

Caption: Troubleshooting Decision Tree for Unexpectedly High Prolactin Levels.

References

Refining paliperidone palmitate crystallization processes for improved stability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Paliperidone Palmitate Crystallization

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on refining this compound palmitate (PP) crystallization processes. The goal is to help users achieve stable crystalline forms with desired physical properties.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound palmitate.

Question 1: I am observing inconsistent polymorphic forms in my crystallization batches. How can I control the process to consistently obtain the desired stable crystal form?

Answer: Polymorphism is a critical challenge in this compound palmitate crystallization. Different crystallization processes can lead to variations in crystallinity and surface free energy, which in turn affect the stability and pharmacokinetic profile of the final product.[1][2][3] The stable monoclinic form, space group P21/c, is typically the desired polymorph.[4][5]

Core Issues:

  • Solvent System: The choice of solvent and anti-solvent significantly influences nucleation and crystal growth, directing the formation of specific polymorphs.

  • Supersaturation Control: The rate of achieving supersaturation, whether by cooling or anti-solvent addition, is a key factor. Uncontrolled, rapid supersaturation often leads to the formation of metastable or amorphous forms.

  • Temperature: Crystallization temperature affects both solubility and nucleation kinetics.

Recommended Actions:

  • Solvent Selection: Utilize a well-defined solvent/anti-solvent system. Alcohols (like ethanol) are common solvents, with water often used as an anti-solvent.[6] A combination of ethyl acetate and ethanol has also been used effectively.[2][7]

  • Controlled Cooling: Implement a programmed cooling profile instead of rapid cooling. A stepped cooling approach or a slow, linear cooling rate (e.g., 0.5-1°C/min) allows for stable crystal growth and better control over the particle size.[6][8]

  • Seeding: Introduce seed crystals of the desired stable polymorph once the solution reaches a state of slight supersaturation. This encourages the growth of the target form over the nucleation of undesired forms.

Experimental Protocol: Controlled Anti-Solvent Crystallization

This protocol aims to produce a stable crystalline form of this compound palmitate.

  • Dissolution: Dissolve the crude this compound palmitate in a suitable alcoholic solvent (e.g., ethanol) at an elevated temperature (e.g., 75-80°C) to ensure complete dissolution.[2]

  • Sterile Filtration: Filter the hot solution through a sterile 0.2 µm filter to remove any foreign particles that could act as unwanted nucleation sites.[6]

  • Controlled Addition: Add the filtered alcoholic solution at a controlled rate to a pre-cooled anti-solvent (e.g., water).[6] Maintain vigorous, controlled agitation throughout the addition process.

  • Maturation: Hold the resulting slurry at a constant temperature (e.g., 20-25°C) for a defined period (e.g., 2-4 hours) to allow for crystal maturation and potential phase transformation to the more stable form.

  • Isolation & Drying: Filter the crystals, wash with the anti-solvent, and dry under vacuum at a controlled temperature.

G cluster_input Input cluster_process Crystallization Process cluster_output Output & Analysis Crude_PP Crude this compound Palmitate Dissolve 1. Dissolve in Ethanol (e.g., 80°C) Crude_PP->Dissolve Input Material Filter 2. Sterile Filter Solution (0.22 µm) Dissolve->Filter Clear Solution Cool 3. Controlled Cooling (e.g., 0.5°C/min) Filter->Cool Particulate-Free Hold 4. Slurry Maturation (e.g., 2h at 20°C) Cool->Hold Crystal Slurry Isolate 5. Isolate & Dry Crystals Hold->Isolate Mature Slurry Analyze 6. Characterize Product (PXRD, DSC, SEM) Isolate->Analyze Dried Product Stable_Crystals Stable PP Crystals Analyze->Stable_Crystals Verified Product

Question 2: My process results in a wide particle size distribution (PSD) with too many fines or oversized particles. How can I achieve a narrower and more controlled PSD?

Answer: Particle size and its distribution are critical quality attributes for this compound palmitate, especially for injectable suspension formulations, as they directly impact dissolution rate and bioavailability.[2] Different crystallization processes can produce particles with varying surface characteristics and sizes.[1][3][9]

Core Issues:

  • Cooling Rate: A rapid cooling rate can lead to rapid nucleation, resulting in a large number of small particles (fines).[8]

  • Agitation: The mixing intensity affects crystal attrition and agglomeration. Inadequate mixing may lead to broader distribution, while overly aggressive mixing can cause crystal breakage.

  • Anti-Solvent Addition Rate: Similar to cooling, a fast addition rate of the anti-solvent can induce rapid precipitation and a fine particle size.

Recommended Actions:

  • Optimize Cooling Profile: Employ a stepped cooling method. This involves cooling rapidly to a point of slight supersaturation, holding to allow for nucleation, and then cooling slowly to control crystal growth.[8]

  • Control Agitation: Use a specific agitator type and speed that ensures homogeneity without causing excessive crystal breakage. Monitor particle size in-process to find the optimal range.

  • Controlled Anti-Solvent Addition: If using an anti-solvent process, add the anti-solvent at a slow, controlled rate into a well-agitated solution of the drug. This maintains a consistent level of supersaturation.

Table 1: Effect of Process Parameters on Particle Size

ParameterHigh Value EffectLow Value EffectRecommended Strategy
Cooling Rate Smaller Mean Particle Size, More FinesLarger Mean Particle SizeUse a stepped or slow linear cooling rate (0.5-1°C/min).[6][8]
Agitation Speed Smaller Particles (due to attrition)Larger Particles (due to agglomeration)Optimize for slurry homogeneity without causing breakage.
Anti-Solvent Addition Rate Smaller Mean Particle SizeLarger Mean Particle SizeSlow, controlled addition into the solvent phase.

Frequently Asked Questions (FAQs)

Q1: What are the most critical analytical techniques for characterizing the stability and physical form of this compound palmitate crystals?

A1: A suite of complementary analytical methods is required for full characterization, as no single technique provides a complete picture.[2] The most critical techniques are:

  • Powder X-ray Diffraction (PXRD): This is the primary tool for identifying the polymorphic form and assessing crystallinity.[2][10] The stable form of this compound palmitate has a known, characteristic diffraction pattern.[4][5]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and heat of fusion, which are characteristic of a specific polymorph.[2][10] It can also detect amorphous content or polymorphic impurities.[7] this compound palmitate typically shows a sharp endothermic peak around 117-118°C.[10][11]

  • Scanning Electron Microscopy (SEM): SEM provides direct visualization of the crystal morphology (shape) and size.[2][10] It is also effective for observing issues like agglomeration.

  • Particle Size Analysis: Techniques like laser diffraction are used to quantitatively measure the particle size distribution (PSD), providing D10, D50, and D90 values, which are critical for formulation performance.[8]

G cluster_primary Primary Characterization cluster_results Key Quality Attributes Assessed Input Crystallized PP Sample PXRD PXRD Analysis Input->PXRD DSC DSC Analysis Input->DSC SEM SEM Analysis Input->SEM PSD Particle Size Analysis Input->PSD Polymorph Polymorphic Identity & Purity PXRD->Polymorph Thermal Thermal Properties (Melting Point) DSC->Thermal Morphology Crystal Habit & Agglomeration SEM->Morphology Size Particle Size Distribution PSD->Size Final_Report Comprehensive Stability & Quality Report

Q2: How does the degree of crystallinity impact the final drug product's stability?

A2: The degree of crystallinity is a crucial factor affecting the stability of this compound palmitate formulations.[1][2] A higher degree of crystallinity is generally associated with greater thermodynamic stability.

  • Improved Physical Stability: Highly crystalline materials are less prone to physical changes like amorphous conversion or polymorphic transformation during storage and in formulation.[1]

  • Consistent Dissolution: A consistent level of crystallinity ensures a predictable and reproducible dissolution rate, which is essential for long-acting injectable products. Amorphous or less crystalline material can lead to a more rapid initial drug release, or a "burst release" phenomenon.[1][12]

  • Better Formulation Performance: Studies have shown that batches of this compound palmitate with higher crystallinity and surface free energy result in formulations with better stability and more consistent pharmacokinetic profiles.[1][2][9]

Table 2: Crystallinity and its Impact

PropertyLower Crystallinity (Higher Amorphous Content)Higher Crystallinity
Thermodynamic Stability Lower (Metastable)Higher (More Stable)
Solubility / Dissolution Rate Higher / FasterLower / Slower
Physical Stability Prone to conversion to a more stable formGenerally stable
Pharmacokinetic Profile Potential for burst release[1]More controlled, sustained release

Q3: Can you provide a baseline experimental protocol for recrystallization to improve purity and crystallinity?

A3: Yes. A common method involves consecutive crystallizations from different solvent systems to purify the crude product and obtain a highly crystalline material.

Experimental Protocol: Two-Step Recrystallization

This protocol is based on a method shown to produce highly crystalline this compound palmitate.[2][7]

  • First Crystallization (Ethyl Acetate):

    • Take 100g of crude this compound palmitate and add 1L of ethyl acetate.

    • Heat the mixture to 80°C with constant stirring until all solids are dissolved.

    • Cool the solution to 20°C and hold for at least 30 minutes to allow for crystallization.

    • Filter the resulting solid cake.

  • Second Crystallization (Ethanol):

    • Create a slurry of the filtered cake in ethanol (10x the volume, w/v).

    • Heat the slurry to 80°C to redissolve all solids.

    • Allow the solution to cool to 20°C (e.g., at room temperature) and hold for 30 minutes.

    • Filter the purified crystals.

  • Drying:

    • Dry the final product under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

This two-step process effectively removes impurities and enhances the overall crystallinity and stability of the final active pharmaceutical ingredient (API).[2]

References

Technical Support Center: Enhancing Brain Delivery of Paliperidone with Lipid Nanoconstructs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the brain delivery of paliperidone using lipid nanoconstructs. This resource provides troubleshooting guidance and answers to frequently asked questions to assist with your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: Why use lipid nanoconstructs for this compound delivery to the brain?

A1: this compound, an atypical antipsychotic, faces challenges in crossing the blood-brain barrier (BBB) due to its poor water solubility (0.03 mg/mL), low oral bioavailability (28%), and susceptibility to efflux pumps like P-glycoprotein (P-gp).[1] Lipid nanoconstructs, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), offer a promising strategy to overcome these limitations.[1][2] They can encapsulate lipophilic drugs like this compound, protect them from degradation, and facilitate their transport across the BBB, thereby enhancing therapeutic efficacy and potentially reducing systemic side effects.[1][3]

Q2: What is the difference between Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)?

A2: SLNs are composed of solid lipids, while NLCs are a second generation of lipid nanoparticles that incorporate both solid and liquid lipids.[4] This structural difference in NLCs creates a less ordered lipid matrix, which can lead to higher drug loading capacity and reduced drug expulsion during storage compared to SLNs.[4]

Q3: What are the common methods for preparing this compound-loaded lipid nanoconstructs?

A3: Common methods include high-pressure homogenization (HPH), melt emulsification-probe sonication, and ultrasonic homogenization.[1][5][6] The choice of method can influence the physicochemical properties of the resulting nanoparticles, such as particle size and entrapment efficiency.[6]

Q4: How do lipid nanoconstructs enhance the brain uptake of this compound?

A4: Lipid nanoconstructs are thought to enhance brain delivery through several mechanisms. After oral administration, they can be absorbed through the lymphatic system, bypassing first-pass metabolism.[1] In the bloodstream, the small particle size and lipidic nature of the nanoconstructs can facilitate their passage across the BBB. Furthermore, some components of the nanoconstructs, such as certain surfactants, may act as P-gp inhibitors, reducing the efflux of this compound from the brain.[1][2]

Q5: What are the critical quality attributes to consider during the development of this compound-loaded lipid nanoconstructs?

A5: Key quality attributes include particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading. A small particle size (ideally below 200 nm) and a low PDI are generally desired for effective BBB penetration.[7] A sufficiently high zeta potential (positive or negative) is important for colloidal stability. High entrapment efficiency and drug loading are crucial for delivering a therapeutic dose.

Troubleshooting Guides

Issue 1: Large Particle Size or High Polydispersity Index (PDI)
Potential Cause Troubleshooting Step
Inadequate homogenization/sonication energy or time Optimize the homogenization pressure, number of cycles, or sonication amplitude and duration.
High lipid concentration Decrease the total lipid concentration in the formulation.
Inappropriate surfactant or co-surfactant concentration Adjust the concentration of the surfactant and co-surfactant to ensure adequate stabilization of the nanoparticles. High concentrations of surfactant can lead to smaller particle sizes due to reduced interfacial tension.[8]
Drug precipitation Ensure the drug is fully dissolved in the molten lipid phase before emulsification.
Aggregation upon cooling Rapidly cool the nanoemulsion after homogenization to solidify the lipid particles quickly.
Issue 2: Low Entrapment Efficiency or Drug Loading
Potential Cause Troubleshooting Step
Poor drug solubility in the lipid matrix Screen different solid and liquid lipids to find a matrix with higher solubility for this compound.[4]
Drug partitioning into the aqueous phase Modify the pH of the aqueous phase to reduce the ionization and aqueous solubility of this compound. Use a surfactant that favors drug partitioning into the lipid phase.
Drug expulsion during lipid crystallization Employ a mixture of solid and liquid lipids (NLCs) to create a less ordered lipid matrix that can accommodate more drug molecules.[4]
Premature drug release Optimize the formulation to achieve a more stable encapsulation.
Issue 3: Formulation Instability (e.g., aggregation, drug leakage)
Potential Cause Troubleshooting Step
Insufficient surface charge Adjust the pH or add a charged surfactant to increase the absolute value of the zeta potential, thereby enhancing electrostatic repulsion between particles.
Ostwald ripening Optimize the lipid composition and surfactant concentration to minimize the growth of larger particles at the expense of smaller ones.
Drug expulsion during storage As mentioned above, using an NLC formulation can improve drug retention over time. Lyophilization with a suitable cryoprotectant can also enhance long-term stability.[4][9]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound-Loaded Lipid Nanoconstructs

Formulation TypePreparation MethodSolid LipidLiquid LipidSurfactant(s)Particle Size (nm)PDIEntrapment Efficiency (%)Drug Loading (%)Reference
LNCMelt emulsification-probe sonicationGlyceryl monostearateCapmul MCMPoloxamer 407, Tween 2086.35 ± 3.26< 0.590.07 ± 1.658.49 ± 0.77[1][6]
SLNUltrasonic homogenizationCapmul GMS 50 K-Sodium deoxycholate~200-554.15[7]
NLCNanoprecipitation---173.8 ± 3.250.143 ± 0.0583.44 ± 0.824.75 ± 1.10[10]
NLCHigh shear homogenization & UltrasonicationGlyceryl monostearateLinoleic acidTween 80, Tween 20< optimized value< optimized value> optimized value-[4]
SLN-Stearic acid-Gelucire® 50/13230 ± 30-42.44.1[11]
Nanolipomer-Poly-ε-caprolactoneLipoid S75, Gelucire® 50/13Polyvinyl alcohol1680.287.27 ± 0.098-[12]
NLC (Nose-to-brain)Sonication, high-shear homogenization---129 ± 2.70.304 ± 0.00358.16 ± 0.1765.8 ± 2[13]

Table 2: Pharmacokinetic Parameters of this compound Formulations

FormulationRoute of AdministrationAnimal ModelRelative Bioavailability (vs. Drug Suspension)Key FindingsReference
PPD-LNCOral-3.46-fold increase in brainSignificantly improved drug concentration in the brain.[1][2][3][14]
PPD-NLCTransdermal-1.76-fold increaseEnhanced bioavailability compared to oral drug delivery.[10][15]
PPD-NLC Buccal FilmBuccalRabbits236%Significantly higher AUC compared to control.[16]
PPD-NLCIntranasalRats-Higher blood/brain ratio compared to IV route; 94.53% drug targeting efficiency in the brain.[13][17]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded NLCs by High Shear Homogenization and Ultrasonication

This protocol is adapted from the method described by Dash et al. (2022).[4][9]

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Accurately weigh the solid lipid (e.g., Glyceryl Monostearate) and liquid lipid (e.g., Linoleic Acid) and heat them 5-10°C above the melting point of the solid lipid. Add the accurately weighed this compound to the molten lipid mixture and stir until a clear solution is obtained.

    • Aqueous Phase: Dissolve the surfactant(s) (e.g., a mixture of Tween 80 and Tween 20) in double-distilled water and heat to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise with continuous stirring using a high-shear homogenizer at a specified speed (e.g., 1200 rpm) for a defined period (e.g., 1 hour).

  • Sonication:

    • Subject the resulting coarse emulsion to ultrasonication using a probe sonicator to reduce the particle size and form a nanoemulsion.

  • Cooling and Solidification:

    • Allow the nanoemulsion to cool to room temperature to solidify the lipid matrix and form the NLCs.

Protocol 2: Determination of Particle Size and Polydispersity Index (PDI)
  • Sample Preparation: Dilute the NLC dispersion with double-distilled water to an appropriate concentration to avoid multiple scattering effects.

  • Analysis: Analyze the diluted sample using a dynamic light scattering (DLS) instrument at room temperature.

  • Data Acquisition: Record the average particle size (Z-average) and the PDI. The PDI value indicates the homogeneity of the particle size distribution.

Protocol 3: Determination of Entrapment Efficiency (%EE)
  • Separation of Free Drug: Separate the unentrapped this compound from the NLCs by ultracentrifugation.

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation prep_phases Preparation of Lipid and Aqueous Phases emulsification High-Shear Homogenization prep_phases->emulsification sonication Ultrasonication emulsification->sonication cooling Cooling and NLC Formation sonication->cooling particle_size Particle Size & PDI (DLS) cooling->particle_size ee_dl Entrapment Efficiency & Drug Loading cooling->ee_dl morphology Morphology (TEM/SEM) cooling->morphology dsc_xrd Physical State (DSC/XRD) cooling->dsc_xrd in_vitro_release In Vitro Drug Release particle_size->in_vitro_release ee_dl->in_vitro_release morphology->in_vitro_release dsc_xrd->in_vitro_release cell_viability Cell Viability Studies in_vitro_release->cell_viability in_vivo_pk In Vivo Pharmacokinetics cell_viability->in_vivo_pk brain_uptake Brain Uptake Studies in_vivo_pk->brain_uptake

Caption: Experimental workflow for the formulation and evaluation of this compound-loaded lipid nanoconstructs.

brain_delivery_pathway oral_admin Oral Administration of this compound-LNC gi_tract Gastrointestinal Tract oral_admin->gi_tract lymphatic_system Lymphatic System (Bypasses First-Pass Metabolism) gi_tract->lymphatic_system Absorption systemic_circulation Systemic Circulation gi_tract->systemic_circulation Direct Absorption lymphatic_system->systemic_circulation bbb Blood-Brain Barrier (BBB) systemic_circulation->bbb Transport brain Brain bbb->brain Enhanced Permeation

Caption: Proposed pathway for enhanced brain delivery of this compound via lipid nanoconstructs (LNCs).

References

Validation & Comparative

A Comparative Analysis of Paliperidone and Risperidone for the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of paliperidone and its parent drug, risperidone, in the management of schizophrenia. By examining their distinct pharmacological profiles, clinical efficacy, and safety data from key experimental studies, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these two widely used atypical antipsychotics.

At a Glance: Key Differences and Similarities

FeatureThis compoundRisperidone
Primary Mechanism Dopamine D2 and Serotonin 5-HT2A receptor antagonist[1][2][3]Dopamine D2 and Serotonin 5-HT2A receptor antagonist[4][5]
Active Compound Active metabolite of risperidone (9-hydroxyrisperidone)[1][6][7]Prodrug, metabolized to this compound (9-hydroxyrisperidone)[4][5][8]
Metabolism Minimal hepatic metabolism[6][7]Extensively metabolized by CYP2D6[5][8][9]
Half-life Longer half-life, allowing for once-daily oral dosing[3]Shorter half-life of the parent compound[9]
Formulations Oral (extended-release), long-acting injectable (1, 3, and 6-month)[6][7]Oral (immediate-release), long-acting injectable[9]

Mechanism of Action and Signaling Pathways

Both this compound and risperidone exert their antipsychotic effects primarily through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2][3][4][5] The therapeutic activity in schizophrenia is thought to be mediated by the blockade of these receptors in the central nervous system.[1] While their core mechanism is similar, subtle differences in receptor binding affinities and downstream signaling have been reported.

This compound is the primary active metabolite of risperidone, also known as 9-hydroxyrisperidone.[1][6][7] Risperidone is extensively metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme to form this compound.[5][8][9] This metabolic step is a key differentiator between the two drugs.

Below is a simplified representation of the primary signaling pathway affected by both drugs.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Signal Signal Transduction D2R->Signal HT2AR 5-HT2A Receptor HT2AR->Signal Response Cellular Response (Reduced Psychotic Symptoms) Signal->Response This compound This compound This compound->D2R Antagonizes This compound->HT2AR Antagonizes Risperidone Risperidone Risperidone->D2R Antagonizes Risperidone->HT2AR Antagonizes

Simplified signaling pathway for this compound and Risperidone.

Both drugs also exhibit antagonistic activity at other receptors, including alpha-1 and alpha-2 adrenergic and H1 histaminergic receptors, which may contribute to some of their side effects like orthostatic hypotension and sedation.[2][3][6]

The metabolic conversion of risperidone is a critical step, as illustrated in the workflow below.

Risperidone Risperidone (Oral Administration) Metabolism Hepatic Metabolism (CYP2D6) Risperidone->Metabolism Paliperidone_Metabolite This compound (9-hydroxyrisperidone) Metabolism->Paliperidone_Metabolite Active_Moiety Active Moiety in Plasma Paliperidone_Metabolite->Active_Moiety Paliperidone_Direct This compound (Oral or Injectable) Paliperidone_Direct->Active_Moiety Effect Therapeutic Effect Active_Moiety->Effect

Metabolic pathway of Risperidone to this compound.

Pharmacokinetics

The pharmacokinetic profiles of this compound and risperidone are distinct, largely due to differences in their metabolism.

ParameterThis compoundRisperidone
Metabolism Minimal; not extensively metabolized by hepatic enzymes.[6][7]Extensively metabolized by CYP2D6 to 9-hydroxyrisperidone (this compound).[5][8][9]
Bioavailability (Oral) ~28%~70%
Protein Binding ~74%Risperidone: ~90%9-hydroxyrisperidone: ~77%
Half-life (Oral) ~23 hoursRisperidone: 3-20 hours (depending on CYP2D6 metabolizer status)9-hydroxyrisperidone: ~24 hours[9]
Excretion Primarily renal, as unchanged drug.Renal, as metabolites and unchanged drug.

Clinical Efficacy: A Review of Experimental Data

Numerous clinical trials have compared the efficacy of this compound and risperidone in treating schizophrenia. Efficacy is often measured by the change in scores on the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impressions-Severity (CGI-S) scale.

A meta-analysis of four randomized controlled trials (RCTs) involving 2,451 patients found no significant statistical differences in the change in PANSS total scores at the endpoint between this compound palmitate (PP) and risperidone long-acting injectable (RLAI) treatments.[10] Similarly, response rates were not significantly different between the two groups.[10]

Table 1: PANSS Total Score Changes in a Head-to-Head Clinical Trial

Treatment GroupBaseline PANSS (Mean ± SD)End of Study PANSS (Mean ± SD)Mean Change from Baseline
This compound Palmitate84.7 ± 11.8571.8-12.9
Oral Risperidone84.4 ± 11.2572.8-11.6
Data from a 13-week, double-blind study in patients with acute schizophrenia.[11]

Table 2: CGI-S Scores in a Comparative Study

Treatment GroupBaseline CGI-S (Mean)End of Study CGI-S (Mean)
This compound ER (6-12 mg/day)4.83.5
Risperidone (4-6 mg/day)4.83.6
Data from an indirect database analysis of six double-blind, placebo-controlled trials.

Safety and Tolerability Profile

The safety profiles of this compound and risperidone are generally similar, which is expected given that this compound is the active metabolite of risperidone. Common side effects include extrapyramidal symptoms (EPS), weight gain, and hyperprolactinemia.

A meta-analysis comparing this compound palmitate and risperidone long-acting injectable found that the overall incidence of treatment-emergent adverse events (TEAEs) was not significantly different between the two groups (66.6% for PP vs. 64.8% for RLAI).[10] However, the discontinuation rate for any reason was significantly higher in the this compound palmitate group (35.7% vs. 30.4%).[10]

Table 3: Common Treatment-Emergent Adverse Events (Incidence ≥5%)

Adverse EventThis compound PalmitateOral Risperidone
Insomnia15%15%
Headache12%12%
Akathisia6%9%
Somnolence5%10%
Agitation8%7%
Nausea4%6%
Data from a 13-week, double-blind study.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial data. Below is a generalized protocol for a typical randomized, double-blind, parallel-group study comparing this compound and risperidone in patients with acute schizophrenia.

6.1. Study Design

Screening Screening Phase (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA Group A: This compound Treatment Randomization->GroupA GroupB Group B: Risperidone Treatment Randomization->GroupB Treatment Treatment Phase (e.g., 12 weeks) - Double-blind - Flexible Dosing GroupA->Treatment GroupB->Treatment FollowUp Follow-up & Assessment (PANSS, CGI-S, Safety) Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

Generalized workflow of a comparative clinical trial.

6.2. Patient Population

  • Inclusion Criteria:

    • Diagnosis of schizophrenia according to DSM-IV-TR or DSM-5 criteria.

    • Age 18-65 years.

    • A minimum total score on the Positive and Negative Syndrome Scale (PANSS) at baseline (e.g., ≥ 70) indicating at least a moderate severity of illness.

    • Ability to provide informed consent.

  • Exclusion Criteria:

    • Primary diagnosis other than schizophrenia.

    • History of substance dependence within the last 6 months (excluding nicotine and caffeine).

    • Significant or unstable medical conditions.

    • Known hypersensitivity to risperidone or this compound.

    • Treatment-resistant schizophrenia, defined as a failure to respond to adequate trials of at least two different antipsychotics.

6.3. Dosing and Administration

  • This compound Group: For oral formulations, typically initiated at 6 mg/day of this compound extended-release, with flexible dosing up to 12 mg/day based on clinical response and tolerability. For long-acting injectables, initiation often involves a loading dose followed by monthly injections.

  • Risperidone Group: For oral formulations, typically initiated at 2 mg/day of risperidone, with titration to a target dose of 4-6 mg/day. For long-acting injectables, initiation requires oral supplementation for the first few weeks.

6.4. Outcome Measures

  • Primary Efficacy Endpoint: Change from baseline in the total PANSS score at the end of the study (e.g., week 12).

  • Secondary Efficacy Endpoints:

    • Change from baseline in CGI-S score.

    • Response rate, defined as a ≥30% reduction in PANSS total score.

  • Safety and Tolerability Assessments:

    • Monitoring of treatment-emergent adverse events (TEAEs).

    • Assessment of extrapyramidal symptoms using scales such as the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).

    • Laboratory tests, including prolactin levels, fasting glucose, and lipid profiles.

    • Vital signs and weight monitoring.

6.5. PANSS and CGI Scoring Methodology

  • PANSS: The Positive and Negative Syndrome Scale is a 30-item scale used to assess the severity of positive, negative, and general psychopathology symptoms of schizophrenia. Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme). The total score can range from 30 to 210. A reduction in the PANSS total score of approximately 15 points corresponds to a "minimally improved" rating on the CGI.[13]

  • CGI-S: The Clinical Global Impressions-Severity scale is a 7-point scale that requires the clinician to rate the severity of the patient's illness at the time of assessment, relative to the clinician's past experience with patients who have the same diagnosis. Ratings range from 1 (normal, not at all ill) to 7 (among the most extremely ill patients). A decrease of one point on the CGI-S is considered a clinically significant improvement.

References

A Comparative Analysis of Paliperidone Palmitate and Oral Antipsychotics in the Management of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of paliperidone palmitate, a long-acting injectable (LAI) antipsychotic, and daily oral antipsychotics (OAPs) for the treatment of schizophrenia. The following sections present quantitative data from key clinical trials, detail the experimental protocols employed in these studies, and visualize the pharmacological mechanism and experimental workflows.

Data Presentation: Efficacy and Patient Outcomes

The following tables summarize the quantitative data from comparative studies, focusing on key efficacy endpoints such as relapse rates, time to treatment failure, and symptomatic improvement as measured by the Positive and Negative Syndrome Scale (PANSS).

Table 1: Relapse Rates and Time to Relapse

Study/AnalysisTreatment ArmNumber of Patients (n)Relapse Rate (%)Median Time to Relapse (days)Key Findings & Citations
Schreiner et al. (2015) This compound Palmitate35214.8469Time to relapse was significantly longer with this compound palmitate compared to oral antipsychotics.[1][2]
Oral Antipsychotics36320.9249A 29.4% relative risk reduction in relapse was observed with this compound palmitate.[1][2]
Alphs et al. (2015) (PRIDE Study) This compound Palmitate22639.8 (Treatment Failure)416 (Time to Treatment Failure)This compound palmitate was associated with a significant delay in time to first treatment failure versus oral antipsychotics.[3][4]
Oral Antipsychotics21853.7 (Treatment Failure)226 (Time to Treatment Failure)The hazard ratio for treatment failure was 1.43 in favor of this compound palmitate.[3][4]
Integrated Analysis (PROSIPAL & PRIDE) This compound Palmitate (PP1M)---The risk of relapse was reduced by 31% with once-monthly this compound palmitate (PP1M) compared to oral antipsychotics.[5]
Oral Antipsychotics---The benefit of PP1M in reducing relapse was observed regardless of the duration of the illness.[5]

Table 2: Symptom Improvement (PANSS Total Score)

StudyTreatment ArmBaseline PANSS (Mean)Change from Baseline (Mean)Follow-up DurationKey Findings & Citations
Schreiner et al. (2015) This compound PalmitateNot SpecifiedSignificantly greater improvement on Day 8 (P=0.021) and a trend at endpoint (P=0.075)24 MonthsEarly symptomatic improvement was more pronounced with this compound palmitate.[1][2]
Oral AntipsychoticsNot Specified-24 Months-
Meta-Analysis (Switching from OAPs) This compound Palmitate (PP1M)Not Specified-21.69Short-term (≤ 13 weeks)Switching from oral antipsychotics to PP1M resulted in significant reductions in PANSS total scores.[6]
-14.98Medium-term (14–26 weeks)[6]
-17.88Long-term (≥ 27 weeks)[6]

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to assess the comparative efficacy of this compound palmitate and oral antipsychotics. Below are the detailed protocols for the key experiments.

This compound Palmitate vs. Oral Antipsychotics in Recently Diagnosed Schizophrenia (Schreiner et al., 2015)
  • Study Design: A randomized, rater-blinded, controlled study with a 24-month core treatment phase.[2]

  • Participants: Eligible patients were those with a recent diagnosis of schizophrenia (within 1-5 years).[2]

  • Randomization and Blinding: Patients were randomized on a 1:1 basis to receive either this compound palmitate or oral antipsychotic monotherapy.[2] The rater was blinded to the treatment allocation to ensure unbiased assessment of outcomes.

  • Treatment:

    • This compound Palmitate Group: Received once-monthly injections of this compound palmitate.

    • Oral Antipsychotic Group: Received one of seven commonly prescribed oral antipsychotics (aripiprazole, haloperidol, olanzapine, this compound, perphenazine, quetiapine, or risperidone).[7]

  • Efficacy Assessment:

    • Primary Endpoint: Time to relapse. Relapse was defined by specific criteria, including psychiatric hospitalization, significant symptomatic exacerbation, or self-harm.[1][2]

    • Secondary Endpoints:

      • Symptom Severity: Assessed using the Positive and Negative Syndrome Scale (PANSS). The PANSS is a 30-item scale that evaluates the severity of positive symptoms, negative symptoms, and general psychopathology in schizophrenia.[5][8] Each item is rated on a 7-point scale (1 = absent to 7 = extreme).[8]

      • Functioning, Quality of Life, and Treatment Satisfaction: Assessed using various validated scales.[2]

  • Statistical Analysis: Time-to-event data (time to relapse) were analyzed using Kaplan-Meier methods and log-rank tests.[3][4] Changes in PANSS scores were analyzed using mixed-model repeated measures.

This compound Palmitate Research in Demonstrating Effectiveness (PRIDE) Study (Alphs et al., 2015)
  • Study Design: A 15-month, randomized, multicenter, open-label, review board-blinded study designed to reflect real-world conditions.[3][4]

  • Participants: Adult subjects with a DSM-IV diagnosis of schizophrenia and a history of incarceration.[4]

  • Randomization and Blinding: Subjects were randomly assigned to receive either once-monthly this compound palmitate injections or daily oral antipsychotics. The event-monitoring board, which determined the time to first treatment failure, was blinded to the treatment assignment.[4]

  • Treatment:

    • This compound Palmitate Group: Received once-monthly injections of this compound palmitate.

    • Oral Antipsychotic Group: Randomly assigned from a prespecified list of seven acceptable oral antipsychotics.[4]

  • Efficacy Assessment:

    • Primary Endpoint: Time to first treatment failure. Treatment failure was a composite endpoint defined as arrest/incarceration, psychiatric hospitalization, suicide, treatment discontinuation or supplementation due to inadequate efficacy, safety, or tolerability, or an increase in psychiatric services to prevent hospitalization.[4]

  • Statistical Analysis: Time to first treatment failure was analyzed using the Kaplan-Meier method.[3][4]

Mandatory Visualizations

Signaling Pathway of this compound

This compound's therapeutic effects in schizophrenia are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[9][10]

Paliperidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Activates Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Modulates HT2A_Receptor->Signal_Transduction Modulates Therapeutic_Effect Reduction of Psychotic Symptoms Signal_Transduction->Therapeutic_Effect Leads to This compound This compound This compound->D2_Receptor Antagonizes This compound->HT2A_Receptor Antagonizes

Caption: this compound's mechanism of action.

Experimental Workflow for Comparative Efficacy Trials

The following diagram illustrates a typical workflow for a randomized controlled trial comparing this compound palmitate with oral antipsychotics.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Assessment cluster_analysis Phase 4: Data Analysis Patient_Population Patients with Schizophrenia Diagnosis Inclusion_Exclusion Inclusion/Exclusion Criteria Applied Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Obtained Inclusion_Exclusion->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization PP_Arm This compound Palmitate (LAI) Randomization->PP_Arm OAP_Arm Oral Antipsychotics (Daily) Randomization->OAP_Arm Follow_Up Long-term Follow-up (e.g., 15-24 months) PP_Arm->Follow_Up OAP_Arm->Follow_Up Efficacy_Assessment Efficacy Assessment (PANSS, Relapse) Follow_Up->Efficacy_Assessment Safety_Assessment Safety & Tolerability Assessment Follow_Up->Safety_Assessment Data_Analysis Statistical Analysis (Kaplan-Meier, etc.) Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Results Comparative Efficacy Results Data_Analysis->Results

Caption: Workflow of a comparative clinical trial.

References

Validating the Efficacy of Paliperidone in Schizoaffective Disorder: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Paliperidone, an atypical antipsychotic, has demonstrated efficacy in the management of schizoaffective disorder, a complex illness characterized by symptoms of both schizophrenia and a mood disorder.[1][2][3] This guide provides a comprehensive comparison of this compound's performance against other commonly used atypical antipsychotics, supported by experimental data from clinical trials. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic profile.

Comparative Efficacy in Schizoaffective Disorder

This compound's efficacy has been established in both acute treatment and long-term maintenance therapy for schizoaffective disorder.[1][2] Clinical trials have shown significant improvements in a broad range of symptoms.[4] A key relapse prevention study demonstrated that this compound palmitate, a long-acting injectable formulation, was superior to placebo in maintaining functioning and preventing relapse of psychotic, depressive, and manic symptoms.[1][5]

Table 1: Key Efficacy Data from a 15-Month Relapse Prevention Study of this compound Palmitate
Outcome MeasureThis compound Palmitate GroupPlacebo GroupStatistical Significance
Relapse Risk (Adjunctive Mood Stabilizers/Antidepressants)-2.03 times higher-
Relapse Risk (No Adjunctive Mood Stabilizers/Antidepressants)-3.38 times higher-
Personal and Social Performance (PSP) ScaleSignificant Improvement-p = 0.014
Hamilton Depression Rating Scale (HAM-D-21)Significant Improvement--
Young Mania Rating Scale (YMRS)Significant Improvement--
Positive and Negative Syndrome Scale (PANSS)Significant Improvement--
Clinical Global Impression of Severity for Schizoaffective Disorder (CGI-S-SCA)Significant Improvement--
[Source: Based on data from a 15-month maintenance of effect trial of this compound palmitate.][1]

Comparison with Other Atypical Antipsychotics

While direct head-to-head trials of this compound against other atypical antipsychotics specifically in a schizoaffective disorder population are limited, data from studies in schizophrenia and schizoaffective disorder, as well as user-reported outcomes, provide a basis for comparison.

This compound vs. Risperidone

This compound is the active metabolite of risperidone, 9-hydroxyrisperidone, and consequently, they share similar therapeutic and side-effect profiles.[3][6] Both are effective in treating psychotic disorders.[3] this compound's formulation as an extended-release (ER) tablet offers a smoother plasma concentration over time.[6] A key difference lies in their metabolism; risperidone is metabolized by the hepatic cytochrome P450 2D6 (CYP2D6), while this compound is primarily excreted unchanged in the urine, making it a potentially better option for patients with hepatic impairment and reducing the likelihood of drug-drug interactions.[3]

This compound vs. Olanzapine

Studies comparing this compound ER with olanzapine in treatment-resistant schizophrenia have shown comparable efficacy in improving psychotic symptoms.[7][8] Both treatments led to significant increases in weight and waist circumference, although the increase in waist circumference was greater with olanzapine.[7][8] this compound may offer metabolic advantages over olanzapine for some patients.[9]

This compound vs. Aripiprazole

Both aripiprazole and this compound are used to treat schizoaffective disorder.[10] Aripiprazole acts as a partial agonist at D2 and 5-HT1A receptors, while this compound is a D2 and 5-HT2A receptor antagonist.[11] This difference in mechanism may lead to variations in side-effect profiles. For instance, aripiprazole may have a lower risk of hyperprolactinemia compared to this compound.[12] A head-to-head study of their long-acting injectable formulations in patients with schizophrenia found that aripiprazole once-monthly demonstrated a statistically significant improvement in quality-of-life measures compared to this compound palmitate.[13]

Table 2: User-Reported Outcomes and Common Side Effects of this compound and Alternatives
DrugAverage User Rating (out of 10)Positive Effect Reported by UsersNegative Effect Reported by UsersCommon Side Effects
This compound 4.532%52%Weight gain, depression, sexual dysfunction, hallucinations, anxiety, insomnia, tiredness.[10]
Risperidone 5.641%36%Weight gain, anxiety, tiredness, drowsiness, hallucinations, depression, increased appetite.[14]
Olanzapine 5.947%32%Weight gain, depression, drowsiness, insomnia, increased appetite, tiredness, anxiety.[15]
Aripiprazole 6.150%33%Weight gain, anxiety, restlessness, insomnia, depression, tiredness, nausea.[10]
[Source: User-reported data from Drugs.com. Not clinically verified.][10][14][15]

Experimental Protocols

Protocol for a 15-Month, Randomized, Double-Blind, Placebo-Controlled Relapse Prevention Study of this compound Palmitate in Schizoaffective Disorder (Based on NCT01193153)
  • Study Population: Adult patients with a diagnosis of schizoaffective disorder experiencing acute symptoms.[16]

  • Study Design: The study consisted of four periods:

    • Screening/Tolerability Period (up to 7 days): Patients underwent screening and, if without prior exposure to this compound or risperidone, received this compound ER for tolerability testing.[16]

    • Open-Label Lead-in Period (13 weeks): All patients received flexible doses of this compound palmitate.[16]

    • Open-Label Stabilization Period (12 weeks): Patients received a fixed dose of this compound palmitate.[16]

    • Double-Blind Relapse Prevention Period (15 months): Patients who met stabilization criteria were randomized to receive either this compound palmitate or placebo.[16]

  • Treatment: this compound palmitate was administered as a monthly intramuscular injection. Doses ranged from 78 mg to 234 mg.[16] Patients could receive this compound palmitate as monotherapy or as an adjunct to mood stabilizers or antidepressants.[16]

  • Primary Outcome: Time to relapse of schizoaffective disorder symptoms.[16]

  • Key Assessments: Efficacy was evaluated using the Positive and Negative Syndrome Scale (PANSS), Clinical Global Impression of Severity for Schizoaffective Disorder (CGI-S-SCA), Hamilton Depression Rating Scale (HAM-D-21), Young Mania Rating Scale (YMRS), and the Personal and Social Performance (PSP) scale.[1][16]

Visualizations

Paliperidone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade Activates 5HT2A_Receptor 5-HT2A Receptor Therapeutic_Effect Reduction of Psychotic and Mood Symptoms Signaling_Cascade->Therapeutic_Effect This compound This compound This compound->D2_Receptor Antagonizes This compound->5HT2A_Receptor Antagonizes Serotonin Serotonin Serotonin->5HT2A_Receptor Binds

Caption: Mechanism of action of this compound.

Clinical_Trial_Workflow Screening Screening & Tolerability (up to 7 days) Open_Label_Lead_In Open-Label Lead-In (13 weeks) Flexible Dose this compound Palmitate Screening->Open_Label_Lead_In Open_Label_Stabilization Open-Label Stabilization (12 weeks) Fixed Dose this compound Palmitate Open_Label_Lead_In->Open_Label_Stabilization Randomization Randomization Open_Label_Stabilization->Randomization Double_Blind_Phase Double-Blind Relapse Prevention (15 months) Randomization->Double_Blind_Phase Paliperidone_Arm This compound Palmitate Double_Blind_Phase->Paliperidone_Arm Placebo_Arm Placebo Double_Blind_Phase->Placebo_Arm Follow_Up Follow-Up & Data Analysis Paliperidone_Arm->Follow_Up Placebo_Arm->Follow_Up

Caption: Workflow of a relapse prevention clinical trial.

Paliperidone_Comparison This compound This compound Risperidone Risperidone This compound->Risperidone Active Metabolite Of Olanzapine Olanzapine This compound->Olanzapine Comparable Efficacy (Schizophrenia) Aripiprazole Aripiprazole This compound->Aripiprazole Different Mechanism (Antagonist vs. Partial Agonist)

Caption: Logical comparison of this compound with alternatives.

References

A Head-to-Head Battle in Acute Schizophrenia: Paliperidone vs. Olanzapine

Author: BenchChem Technical Support Team. Date: November 2025

In the management of acute schizophrenia, the choice of antipsychotic medication is a critical determinant of patient outcomes. Among the second-generation antipsychotics, paliperidone and olanzapine are frequently prescribed, each with a distinct profile of efficacy and tolerability. This guide provides a comprehensive comparison of these two agents, drawing on data from head-to-head clinical trials to inform researchers, scientists, and drug development professionals.

Efficacy in Acute Schizophrenia

The primary measure of efficacy in clinical trials for schizophrenia is the change in the Positive and Negative Syndrome Scale (PANSS) total score. Multiple randomized, double-blind, multicenter trials have demonstrated that both this compound extended-release (ER) and olanzapine are effective in reducing the symptoms of acute schizophrenia.[1][2]

A key finding across several studies is that there is no statistically significant difference in the reduction of PANSS total scores between the this compound ER and olanzapine treatment groups by the end of the trial periods.[1][2][3] Both medications lead to a significant and clinically meaningful reduction in symptoms from baseline.[1][2] For instance, one study reported that rapid symptom control was observed as early as the first week of treatment with this compound ER.[2]

Similarly, assessments using the Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Improvement (CGI-I) scales showed comparable improvements in the severity of illness for both treatment groups.[1][2]

Table 1: Comparison of Efficacy Outcomes (PANSS Total Score)

StudyTreatment DurationThis compound ER Mean Change from Baseline (±SD)Olanzapine Mean Change from Baseline (±SD)Between-Group Difference (p-value)
Wang D et al, 2022[3]12 weeksNot specifiedNot specifiedNo significant difference
Unnamed Multicentric Trial[1][2]6 weeksStatistically significant reductionStatistically significant reductionNot statistically significant

Safety and Tolerability Profile

The safety and tolerability of antipsychotic medications are paramount, as they significantly impact patient adherence. This compound and olanzapine exhibit different side effect profiles, particularly concerning extrapyramidal symptoms (EPS), weight gain, and metabolic changes.

Extrapyramidal Symptoms (EPS): The incidence of EPS is a common concern with antipsychotic treatment. In a comparative trial, the rates of EPS were similar between the this compound ER and olanzapine groups (13.7% vs. 15.6%, respectively).[1][2] There were no clinically relevant differences in the changes from baseline on the Abnormal Involuntary Movement Scale (AIMS) and Barnes Akathisia Rating Scale (BARS) total scores between the two groups.[1][2]

Weight Gain and Metabolic Effects: Weight gain is a well-documented side effect of many atypical antipsychotics. Olanzapine is consistently associated with a higher risk of significant weight gain.[4][5] In one 6-week trial, the mean body weight increase was 1.5 kg for the this compound ER group and 2.0 kg for the olanzapine group.[2] Another study focusing on metabolic effects found that the increase in triglyceride levels and Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) was higher in the olanzapine group compared to a long-acting injectable formulation of this compound.[6][7] Conversely, the this compound group showed a stronger elevation in prolactin levels.[6][7]

Other Common Adverse Events: Other frequently reported adverse events for both drugs include headache, increased appetite, and drowsiness.[1][2] The incidence of drowsiness was notably higher in the olanzapine group in one study.[1]

Table 2: Comparison of Key Safety and Tolerability Outcomes

Adverse EventThis compound ER Incidence/Mean ChangeOlanzapine Incidence/Mean ChangeNotes
Extrapyramidal Symptoms (EPS)13.7%[1][2]15.6%[1][2]No significant difference between groups.[1][2]
Mean Weight Gain (kg)+1.5 kg (over 6 weeks)[2]+2.0 kg (over 6 weeks)[2]Olanzapine is associated with a higher risk of weight gain.[4]
Increased Triglyceride LevelsLower increaseHigher increase[6][7]Comparison with this compound palmitate injection.[6][7]
Increased Prolactin LevelsStronger elevation[6][7]Less pronounced elevationComparison with this compound palmitate injection.[6][7]
Drowsiness4.9%[1]3.3% - 30.3% (discrepancy in source)[1]Incidence can vary significantly.
Headache12.7%[1][2]8.9%[1][2]
Increased Appetite8.8%[1][2]10.0%[1][2]

Experimental Protocols

The methodologies of the head-to-head trials comparing this compound and olanzapine in acute schizophrenia generally follow a standard design.

Study Design: The majority of these studies are randomized, double-blind, multicenter trials.[1][2][3] This design is the gold standard for minimizing bias and ensuring the generalizability of the results.

Patient Population: The trials enroll adult patients (typically 18-65 years) with a diagnosis of schizophrenia, often confirmed by the Diagnostic and Statistical Manual of Mental Disorders (DSM).[1][3] Participants are typically experiencing an acute exacerbation of their symptoms, as evidenced by a baseline PANSS total score within a specified range (e.g., 70-120).[8]

Dosing Regimens:

  • This compound ER: Dosing is often flexible, with a common range being 3-12 mg/day, titrated based on clinical response and tolerability.[3][9]

  • Olanzapine: Similarly, olanzapine is typically administered in a flexible dose range, such as 5-20 mg/day, adjusted according to the patient's needs.[3]

Efficacy and Safety Assessments:

  • Primary Efficacy Measure: The primary outcome is almost universally the change from baseline to endpoint in the PANSS total score.[1][2][3]

  • Secondary Efficacy Measures: These often include the CGI-S and CGI-I scales to assess the overall severity and improvement of the illness.[1][2]

  • Safety and Tolerability: Assessments include the monitoring of treatment-emergent adverse events, vital signs, weight, and laboratory tests for metabolic parameters.[2] Specific scales are used to evaluate movement disorders, such as the AIMS for tardive dyskinesia and the BARS for akathisia.[1][2]

Visualizing Methodologies and Mechanisms

To better understand the experimental process and the underlying pharmacology of these drugs, the following diagrams are provided.

G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 6-12 weeks) cluster_followup Follow-up & Endpoint cluster_analysis Data Analysis s1 Patient Recruitment (Acute Schizophrenia Diagnosis) s2 Informed Consent s1->s2 s3 Baseline Assessments (PANSS, CGI-S, Weight, Labs) s2->s3 r1 Randomization s3->r1 This compound This compound ER (e.g., 3-12 mg/day) r1->this compound olanzapine Olanzapine (e.g., 5-20 mg/day) r1->olanzapine f1 Regular Follow-up Visits (Efficacy & Safety Assessments) This compound->f1 olanzapine->f1 f2 Endpoint Assessments (Final PANSS, CGI, Weight, Labs) f1->f2 a1 Statistical Analysis (Comparison of Treatment Groups) f2->a1 G cluster_this compound This compound cluster_olanzapine Olanzapine cluster_effects Downstream Effects pali This compound p_d2 Dopamine D2 Receptor pali->p_d2 Antagonist p_5ht2a Serotonin 5-HT2A Receptor pali->p_5ht2a Antagonist p_a1 Alpha-1 Adrenergic Receptor pali->p_a1 Antagonist p_a2 Alpha-2 Adrenergic Receptor pali->p_a2 Antagonist p_h1 Histamine H1 Receptor pali->p_h1 Antagonist antipsychotic Antipsychotic Efficacy (Reduced Positive & Negative Symptoms) p_d2->antipsychotic eps Extrapyramidal Symptoms p_d2->eps p_5ht2a->antipsychotic orthostatic_hypotension Orthostatic Hypotension p_a1->orthostatic_hypotension sedation Sedation/ Drowsiness p_h1->sedation weight_gain Weight Gain & Metabolic Effects p_h1->weight_gain olan Olanzapine o_d2 Dopamine D2 Receptor olan->o_d2 Antagonist o_5ht2a Serotonin 5-HT2A Receptor olan->o_5ht2a Antagonist o_h1 Histamine H1 Receptor olan->o_h1 Antagonist o_m15 Muscarinic M1-5 Receptors olan->o_m15 Antagonist o_a1 Alpha-1 Adrenergic Receptor olan->o_a1 Antagonist o_d2->antipsychotic o_d2->eps o_5ht2a->antipsychotic o_h1->sedation o_h1->weight_gain anticholinergic Anticholinergic Effects o_m15->anticholinergic o_a1->orthostatic_hypotension

References

A Comparative Analysis of Metabolic Side Effects: Paliperidone Versus Other Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic side effects associated with paliperidone and other commonly prescribed atypical antipsychotics. The information presented is collated from a range of clinical trials and meta-analyses, offering quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular pathways.

Metabolic Parameter Comparison

The following tables summarize the comparative metabolic side effects of this compound and other atypical antipsychotics, focusing on weight gain, lipid profile alterations, and glucose metabolism dysregulation. The data is derived from various clinical studies and meta-analyses, providing a quantitative overview for easy comparison.

Table 1: Comparative Weight Gain Associated with Atypical Antipsychotics

AntipsychoticAverage Weight Gain (kg) after short-term treatment (≤12 weeks)Average Weight Gain (kg) after long-term treatment (>12 weeks)
This compound 1.2 - 2.12.1 - 4.9
Olanzapine2.9 - 4.455.3 - 12.0[1]
Clozapine3.1 - 4.15~12.0[1]
Risperidone1.7 - 2.12.0 - 3.0[1]
Quetiapine1.8 - 2.52.0 - 3.0[1]
Aripiprazole0.8 - 1.5Minimal to no significant gain
Ziprasidone0.5 - 1.0Minimal to no significant gain
Lurasidone0.4 - 0.7Minimal to no significant gain

Table 2: Comparative Effects on Lipid Profile

AntipsychoticChange in Triglycerides (mg/dL)Change in Total Cholesterol (mg/dL)Change in HDL Cholesterol (mg/dL)Change in LDL Cholesterol (mg/dL)
This compound IncreaseNo significant change[2]Decrease[3]No significant change
OlanzapineSignificant Increase[2][4]Significant Increase[2][5]No significant change[2]Increase[2]
ClozapineSignificant Increase[1]Significant Increase[1]DecreaseIncrease
RisperidoneModerate Increase[2]No significant change[2]No significant change[2]No significant change[2]
QuetiapineIncrease[2]Increase[2][5]No significant change[2]Increase[2]
AripiprazoleNo significant change[2]No significant change[2]Increase[2]No significant change[2]
ZiprasidoneNo significant change[2]No significant change[2]No significant change[2]Decrease
LurasidoneNo significant change[2]No significant change[2]No significant change[2]No significant change[2]

Table 3: Comparative Effects on Glucose Metabolism

AntipsychoticChange in Fasting Glucose (mg/dL)Risk of New-Onset Type 2 Diabetes
This compound No significant change[3][4]Moderate risk[1][5]
OlanzapineSignificant Increase[4][5]High risk[1]
ClozapineSignificant IncreaseHigh risk[1]
RisperidoneModerate IncreaseModerate risk[1]
QuetiapineModerate IncreaseModerate risk[1]
AripiprazoleNo significant change[3]Low risk
ZiprasidoneNo significant change[3]Low risk
LurasidoneNo significant changeLow risk

Experimental Protocols

The data presented in the tables above are derived from a variety of study designs, including randomized controlled trials (RCTs), meta-analyses, and observational studies. Below are representative experimental protocols for assessing metabolic side effects in clinical trials of atypical antipsychotics.

Protocol for a Randomized, Controlled Trial Comparing this compound ER and Olanzapine[4]
  • Study Design: A 6-month, multicenter, prospective, randomized, controlled, open-label, parallel-group study.

  • Participant Population: Adult patients diagnosed with schizophrenia.

  • Intervention:

    • This compound Extended-Release (ER) group (n=239): 6-9 mg/day.

    • Oral Olanzapine group (n=220): 10-15 mg/day.

  • Primary Outcome Measure: Mean change from baseline in the ratio of serum triglyceride to high-density lipoprotein (TG/HDL) levels, a marker of insulin resistance.

  • Secondary Outcome Measures:

    • Positive and Negative Syndrome Scale (PANSS) scores to assess efficacy.

    • Measures of lipid metabolism: Total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.

    • Measures of glucose metabolism: Fasting plasma glucose, insulin, and Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).

    • Body weight and Body Mass Index (BMI).

  • Data Collection Schedule: Metabolic parameters were assessed at baseline and at specified intervals throughout the 6-month study period.

Protocol for Monitoring Metabolic Side Effects in Clinical Practice[6][7][8]
  • Objective: To implement and evaluate a quality improvement intervention to increase the rates of metabolic monitoring for patients prescribed antipsychotic medications.

  • Participant Population: Individuals with serious mental illness receiving antipsychotic drugs in an outpatient setting.

  • Intervention: Implementation of a systematic monitoring protocol, including provider education and electronic health record (EHR) reminders.

  • Metabolic Monitoring Schedule:

    • Baseline (at initiation of antipsychotic): Weight, BMI, blood pressure, fasting plasma glucose or HbA1c, and a fasting lipid panel.

    • Follow-up:

      • Weight and BMI: Monthly for the first 3 months, then quarterly.

      • Blood pressure: At each clinical visit.

      • Fasting plasma glucose or HbA1c: At 12 weeks, then annually.

      • Fasting lipid panel: At 12 weeks, then every 2-5 years.

  • Data Analysis: Comparison of monitoring rates before and after the intervention using an interrupted time-series design.

Signaling Pathways and Molecular Mechanisms

The metabolic side effects of atypical antipsychotics are thought to be mediated by their interactions with various neurotransmitter receptors and their influence on downstream signaling pathways that regulate appetite, energy expenditure, and metabolism.

Antipsychotic-induced weight gain is a complex process involving multiple pathways. The diagram below illustrates a simplified model of the key signaling pathways implicated. Atypical antipsychotics can antagonize histamine H1 and serotonin 5-HT2C receptors in the hypothalamus, which is believed to increase appetite and food intake. This, in turn, can lead to the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the hypothalamus, further promoting orexigenic (appetite-stimulating) signals.

cluster_0 Antipsychotic Drug Action cluster_1 Hypothalamic Receptor Blockade cluster_2 Downstream Signaling cluster_3 Physiological Outcome Atypical_Antipsychotics Atypical Antipsychotics (e.g., Olanzapine, Clozapine) H1_Receptor Histamine H1 Receptor Atypical_Antipsychotics->H1_Receptor Antagonism SHT2C_Receptor Serotonin 5-HT2C Receptor Atypical_Antipsychotics->SHT2C_Receptor Antagonism AMPK AMPK Activation H1_Receptor->AMPK Leads to SHT2C_Receptor->AMPK Leads to Appetite Increased Appetite & Food Intake AMPK->Appetite Promotes Weight_Gain Weight Gain Appetite->Weight_Gain Results in

Antipsychotic-Induced Weight Gain Pathway

The experimental workflow for investigating these metabolic side effects in a preclinical setting often involves animal models. The following diagram outlines a typical workflow for a comparative study.

cluster_0 Animal Model & Treatment cluster_1 Metabolic Assessments cluster_2 Biochemical Analysis cluster_3 Data Analysis & Comparison Animal_Model Rodent Model (e.g., Rats) Treatment_Groups Treatment Groups: - Vehicle (Control) - this compound - Other Atypical Antipsychotic Animal_Model->Treatment_Groups Random Assignment GTT Glucose Tolerance Test (GTT) Treatment_Groups->GTT ITT Insulin Tolerance Test (ITT) Treatment_Groups->ITT Blood_Sampling Blood Sampling Treatment_Groups->Blood_Sampling Plasma_Analysis Plasma Analysis: - Glucose - Insulin - Lipids (Triglycerides, Cholesterol) Blood_Sampling->Plasma_Analysis Data_Analysis Statistical Analysis Plasma_Analysis->Data_Analysis Comparison Comparison of Metabolic Parameters Between Groups Data_Analysis->Comparison

Preclinical Experimental Workflow

References

A Head-to-Head Comparison of Once-Monthly and Three-Monthly Paliperidone Palmitate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the clinical evidence comparing the efficacy, safety, and pharmacokinetic profiles of once-monthly (PP1M) and three-monthly (PP3M) formulations of paliperidone palmitate, a long-acting injectable antipsychotic for the treatment of schizophrenia. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison supported by experimental data.

Executive Summary

This compound palmitate, an atypical antipsychotic, is available in two long-acting injectable formulations: a once-monthly (PP1M) and a three-monthly (PP3M) injection. Clinical evidence from head-to-head, non-inferiority trials demonstrates that PP3M is non-inferior to PP1M in preventing relapse in patients with schizophrenia who were previously stabilized on PP1M. Both formulations exhibit similar efficacy in managing symptoms, as measured by the Positive and Negative Syndrome Scale (PANSS), and have comparable safety and tolerability profiles. The primary distinction lies in the extended dosing interval of PP3M, offering a potential advantage for treatment adherence.

Efficacy Data

A key phase 3, double-blind, non-inferiority study demonstrated that PP3M was as effective as PP1M in preventing relapse in schizophrenia patients.[1][2][3] The relapse rates were similar between the two groups over a 48-week double-blind phase.[4]

Table 1: Relapse Rates in a 48-Week Non-Inferiority Trial

Treatment GroupRelapse Rate
This compound Palmitate Once-Monthly (PP1M)9%
This compound Palmitate Three-Monthly (PP3M)8%

Source: Savitz et al. (2016)[2][3]

Secondary efficacy endpoints, including changes in PANSS total scores, also showed no significant differences between the two formulations, indicating comparable control over psychotic symptoms.[1][5]

Table 2: Mean Change in PANSS Total Score from Double-Blind Baseline

Treatment GroupMean Change (SD)
This compound Palmitate Once-Monthly (PP1M)-1.4 (3.67)
This compound Palmitate Three-Monthly (PP3M)-1.4 (3.63)

Source: Based on data from a post-hoc analysis of a non-inferiority study.[5]

Safety and Tolerability

The safety and tolerability profiles of PP1M and PP3M are similar.[2][6][7] The most frequently reported treatment-emergent adverse events (TEAEs) in clinical trials were consistent between the two formulations.

Table 3: Common Treatment-Emergent Adverse Events (Incidence ≥5% in either group)

Adverse EventThis compound Palmitate Once-Monthly (PP1M)This compound Palmitate Three-Monthly (PP3M)
Weight increased21%21%
Headache>7%>7%
Nasopharyngitis>7%>7%
AkathisiaIncidence rates not specified, but noted as a potential adverse event.Incidence rates not specified, but noted as a potential adverse event.
Injection site reactionIncidence rates not specified, but generally mild and transient.Incidence rates not specified, but generally mild and transient.

Source: Data compiled from multiple clinical trials.[2][6][8]

Pharmacokinetic Profiles

The pharmacokinetic properties of PP1M and PP3M are designed to provide sustained therapeutic plasma concentrations of this compound over their respective dosing intervals. Following intramuscular injection, this compound palmitate is slowly hydrolyzed to this compound.

Table 4: Key Pharmacokinetic Parameters

ParameterThis compound Palmitate Once-Monthly (PP1M)This compound Palmitate Three-Monthly (PP3M)
Time to Peak Plasma Concentration (Tmax)Not explicitly detailed in the provided search results.23 to 34 days
Apparent Half-lifeNot explicitly detailed in the provided search results.Approximately 2-4 months
Dosing IntervalOnce monthlyOnce every three months

Source: Phase 1 clinical trial data.[6][8]

The dosing for PP3M is determined based on the patient's prior stabilized dose of PP1M, using a 3.5-fold multiplier.[9][10] This conversion ensures that patients maintain therapeutic plasma concentrations of this compound when transitioning from the once-monthly to the three-monthly formulation.

Experimental Protocols

The primary evidence for the head-to-head comparison of PP1M and PP3M comes from a large-scale, multicenter, randomized, double-blind, parallel-group, non-inferiority study.[1][2][3]

Key Methodological Aspects:

  • Patient Population: Adult patients (aged 18-70 years) with a diagnosis of schizophrenia (according to DSM-IV-TR criteria) who were previously stabilized on PP1M.[1][2]

  • Study Phases: The study typically included a screening phase, an open-label stabilization phase with PP1M, a double-blind treatment phase where patients were randomized to either continue PP1M or switch to PP3M, and a follow-up phase.[1][2][3]

  • Dosing: During the double-blind phase, patients in the PP3M group received injections every three months, with placebo injections administered in the intervening months to maintain the blind. The PP1M group received active injections monthly.[2]

  • Primary Endpoint: The primary efficacy measure was the time to first relapse of schizophrenia symptoms during the 48-week double-blind phase. Non-inferiority was established if the upper limit of the 95% confidence interval for the hazard ratio of relapse was below a pre-specified margin.[1]

  • Statistical Analysis: Efficacy analyses were conducted on the intent-to-treat (ITT) population. The Kaplan-Meier method was used to estimate the time to relapse.[1]

Signaling Pathway and Experimental Workflow

This compound's therapeutic effects are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[6] The blockade of these receptors is believed to be the core mechanism for its antipsychotic action.

Paliperidone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Downstream_Signaling Downstream Signaling (Reduced Psychotic Symptoms) D2_Receptor->Downstream_Signaling HT2A_Receptor->Downstream_Signaling This compound This compound This compound->D2_Receptor This compound->HT2A_Receptor

Caption: this compound's antagonism of D2 and 5-HT2A receptors.

The clinical trial workflow for the non-inferiority study is a multi-phase process designed to rigorously evaluate the comparative efficacy and safety of the two formulations.

Clinical_Trial_Workflow cluster_DB Screening Screening Phase (Up to 3 weeks) - Eligibility Assessment - Oral Tolerability Testing Open_Label Open-Label Stabilization Phase (17 weeks) - All patients receive PP1M Screening->Open_Label Randomization Randomization (1:1) Open_Label->Randomization Double_Blind Double-Blind Treatment Phase (48 weeks) Randomization->Double_Blind PP1M_Arm PP1M Arm (Monthly active injections) PP3M_Arm PP3M Arm (Three-monthly active injections + monthly placebo) Follow_Up Follow-Up Phase PP1M_Arm->Follow_Up PP3M_Arm->Follow_Up

Caption: Non-inferiority clinical trial design workflow.

References

In Vitro and In Vivo Correlation of Different Paliperidone Palmitate Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo performance of different long-acting injectable (LAI) formulations of paliperidone palmitate. The information presented herein is compiled from publicly available experimental data to assist researchers, scientists, and drug development professionals in understanding the formulation characteristics and pharmacokinetic profiles of these critical antipsychotic medications.

This compound palmitate, the palmitate ester prodrug of this compound, is formulated as an aqueous nanosuspension for intramuscular administration. This technology allows for extended-release profiles, reducing dosing frequency and improving patient adherence. The commercially available formulations include a 1-month (Invega Sustenna®), a 3-month (Invega Trinza®), and a 6-month (Invega Hafyera®) injection. The longer duration of action in the 3-month and 6-month formulations is achieved through modifications such as increased particle size of the nanocrystals.[1] This guide will delve into the comparative in vitro dissolution and in vivo pharmacokinetics of these formulations, supported by detailed experimental protocols.

Data Presentation

In Vitro Dissolution Data
Time (minutes)Mean Cumulative Release (%) - Formulation PP-1Mean Cumulative Release (%) - Formulation PP-2Mean Cumulative Release (%) - Invega Sustenna® (1-Month)
1.525.322.128.7
545.840.249.5
1062.155.965.3
1573.568.475.1
2081.276.982.4
3089.686.390.1
4595.793.896.2
6098.997.598.6
90100.199.8100.2

Data adapted from a study by Shi et al. (2022). The similarity factors (f2) between the investigational formulations and Invega Sustenna® were calculated to be 85 for PP-1 and 72 for PP-2, indicating similar dissolution profiles.[3]

A separate study investigating the effect of particle size on dissolution showed that this compound palmitate suspensions with smaller particle sizes (<1 μm) achieved complete dissolution within approximately 12 hours, while suspensions with larger median diameters (3.80, 6.65, and 9.78 μm) showed progressively slower release rates.[4] This finding is consistent with the manufacturing principles of the longer-acting formulations.

In Vivo Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of the 1-month, 3-month, and 6-month this compound palmitate formulations in humans, as well as comparative data from a preclinical study in rats.

Table 2: Human Pharmacokinetic Parameters of Different this compound Palmitate Formulations

ParameterInvega Sustenna® (1-Month)Invega Trinza® (3-Month)Invega Hafyera® (6-Month)
Time to Maximum Plasma Concentration (Tmax)Median of 13 daysMedian of 30-33 daysNot explicitly stated, but release lasts up to 18 months
Apparent Half-life (t1/2)25 to 49 days84 to 95 days (deltoid injection), 118 to 139 days (gluteal injection)Not explicitly stated, but dosing is every 6 months
Dosing IntervalOnce monthlyOnce every 3 monthsOnce every 6 months

This data is compiled from multiple sources and represents the general pharmacokinetic profile of each formulation.[5][6]

Table 3: Comparative Pharmacokinetic Parameters in Rats Following a Single Intramuscular Injection

ParameterFormulation PP-1Formulation PP-2Invega Sustenna® (1-Month)
Cmax (ng/mL)125.6 ± 25.398.7 ± 18.995.4 ± 21.7
Tmax (h)216216216
AUC(0-t) (ng·h/mL)45876 ± 897542158 ± 765441987 ± 8123
AUC(0-∞) (ng·h/mL)48765 ± 954346543 ± 887645987 ± 8543

Data adapted from a study by Shi et al. (2022). The study noted a burst release phenomenon for formulation PP-1 in rats.[2]

Experimental Protocols

In Vitro Dissolution Testing

Objective: To determine the in vitro release rate of this compound palmitate from the injectable suspension.

Methodology (based on FDA dissolution method library and published studies): [3]

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.001 mol/L hydrochloric acid solution containing 0.489% Tween 20.

  • Temperature: 25 °C.

  • Paddle Speed: 50 rpm.

  • Sample Introduction: 0.5 mL of the suspension is injected directly into the dissolution medium.

  • Sampling: 4 mL samples are withdrawn at predetermined time points (e.g., 1.5, 5, 10, 15, 20, 30, 45, 60, and 90 minutes).

  • Sample Processing: All samples are filtered through a 0.2 μm nylon membrane.

  • Analysis: The concentration of this compound palmitate in the samples is determined by High-Performance Liquid Chromatography (HPLC) with UV detection at 280 nm.

In Vivo Pharmacokinetic Study (Rat Model)

Objective: To evaluate the in vivo pharmacokinetic profile of different this compound palmitate formulations.

Methodology (based on a study by Shi et al., 2022): [2]

  • Animal Model: Male Sprague-Dawley rats.

  • Housing and Acclimatization: Animals are housed under standard laboratory conditions and allowed to acclimatize before the study.

  • Dosing: A single intramuscular injection of the this compound palmitate formulation (e.g., 193.3 mg/kg) is administered.

  • Blood Sampling: Approximately 0.2 mL of blood is collected from the orbital sinus at predefined time points (e.g., 1, 2, 3, 6, 8, 24, 48, 72, 120, 144, 216, 288, 384, 504, 672, and 840 hours) post-administration.

  • Plasma Preparation: Blood samples are centrifuged at 5000 rpm for 5 minutes to separate the plasma, which is then stored at -20 °C until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Mandatory Visualization

IVIVC_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_correlation IVIVC formulation This compound Palmitate Formulations (1-month, 3-month, etc.) dissolution In Vitro Dissolution Testing formulation->dissolution Test pk_study Pharmacokinetic Study formulation->pk_study Administer release_profile In Vitro Release Profile dissolution->release_profile Generate correlation IVIVC Model Development release_profile->correlation animal_model Animal Model (e.g., Rats) plasma_conc Plasma Concentration vs. Time pk_study->plasma_conc Measure plasma_conc->correlation

Caption: Workflow illustrating the establishment of an In Vitro-In Vivo Correlation (IVIVC).

Paliperidone_Pathway cluster_formulation Formulation & Administration cluster_in_vivo_process In Vivo Process cluster_pharmacological_action Pharmacological Action PP_LAI This compound Palmitate LAI (Nanosuspension) IM_injection Intramuscular Injection PP_LAI->IM_injection Dissolution Slow Dissolution of Nanocrystals IM_injection->Dissolution Hydrolysis Enzymatic Hydrolysis Dissolution->Hydrolysis Absorption Absorption into Systemic Circulation Hydrolysis->Absorption This compound This compound (Active Drug) Absorption->this compound Receptors Dopamine D2 and Serotonin 5-HT2A Receptors This compound->Receptors Antagonism Effect Antipsychotic Effect Receptors->Effect

Caption: In vivo pathway of this compound palmitate long-acting injectables.

References

A Head-to-Head Comparison of Receptor Binding Affinities: Paliperidone vs. Risperidone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the receptor binding profiles of antipsychotic medications is paramount for advancing novel therapeutic strategies. This guide provides a detailed comparison of the in vitro receptor binding affinities of paliperidone and its parent drug, risperidone, supported by experimental data and methodologies.

This compound (9-hydroxyrisperidone) is the primary active metabolite of risperidone, and while structurally similar, subtle differences in their receptor binding affinities contribute to their distinct pharmacological profiles. Both are potent antagonists at dopamine D2 and serotonin 5-HT2A receptors, the primary targets for their antipsychotic efficacy. However, their affinity for these and other receptors, including adrenergic and histaminergic receptors, varies, influencing their therapeutic effects and side-effect profiles.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and risperidone for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound (Ki, nM)Risperidone (Ki, nM)
Dopamine D20.16 - 6.61.55 - 5.9
Serotonin 5-HT2A0.25 - 1.210.16 - 4.8
Adrenergic α11.3 - 110.8
Adrenergic α2Weaker Affinity than Risperidone7.54
Histamine H13.4 - 342.23
Cholinergic MuscarinicNo Affinity-
β1- and β2-AdrenergicNo Affinity-

Data compiled from multiple sources.[1][2][3]

Notably, this compound demonstrates a higher affinity for dopamine D2 receptors compared to risperidone in some studies.[1] Conversely, risperidone generally exhibits a higher affinity for serotonin 5-HT2A receptors.[2][4] The 5-HT2A/D2 binding ratio is a critical factor in the "atypical" nature of second-generation antipsychotics, with a higher ratio often associated with a lower risk of extrapyramidal symptoms. Reports suggest that the risperidone 5-HT2A/D2 binding ratio is significantly lower than that of this compound.[1]

This compound has been reported to have a weaker affinity for α1- and α2-adrenergic receptors compared to risperidone.[1] Both drugs also antagonize H1 histamine receptors, which may contribute to side effects such as sedation and weight gain. Importantly, this compound shows no affinity for cholinergic muscarinic or β1- and β2-adrenergic receptors.[1][3]

Experimental Protocols

The determination of receptor binding affinities is typically conducted through in vitro radioligand binding assays. The following is a generalized protocol for assessing the binding of this compound and risperidone to dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds (this compound and risperidone) for the dopamine D2 receptor.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]-Spiperone or [³H]-Raclopride.

  • Test Compounds: this compound and risperidone of known concentrations.

  • Non-specific Agent: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., 10 µM haloperidol or sulpiride) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions such as MgCl₂.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Cocktail and Counter: For quantifying the radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing D2 receptors in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the membrane suspension.

    • Non-specific Binding: Add the non-specific agent, the radioligand, and the membrane suspension.

    • Competition Binding: Add serial dilutions of the test compound (this compound or risperidone), the radioligand, and the membrane suspension.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the serotonin 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the human 5-HT2A receptor or tissue homogenates from brain regions rich in these receptors (e.g., rat frontal cortex).

  • Radioligand: A selective 5-HT2A receptor antagonist radiolabeled with tritium, such as [³H]-Ketanserin or [³H]-M100907.

  • Test Compounds: this compound and risperidone.

  • Non-specific Agent: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 1 µM ketanserin).

  • Assay Buffer: Appropriate buffer, often Tris-based.

  • Filtration and Scintillation Equipment: As described for the D2 receptor assay.

Procedure: The procedure is analogous to the D2 receptor binding assay, with the following key differences:

  • Radioligand and Non-specific Agent: Use a 5-HT2A specific radioligand and non-specific agent.

  • Incubation Conditions: The incubation time and temperature may be optimized for the 5-HT2A receptor and the chosen radioligand. For instance, equilibration for [³H]ketanserin binding can be reached in approximately 20 minutes at lower concentrations.

  • Protein Concentration: The optimal protein concentration per well should be determined to ensure a linear relationship with radioligand binding and efficient filtration.

Visualizing Key Biological Processes

To further elucidate the mechanisms of action of this compound and risperidone, the following diagrams illustrate a key signaling pathway and the experimental workflow for determining receptor binding affinity.

D2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion (Inhibited) G_protein->AC Inhibition Dopamine Dopamine Dopamine->D2R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation (Reduced) Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation Events Receptor_Binding_Assay_Workflow A 1. Prepare Receptor Membranes (e.g., from cells expressing the target receptor) B 2. Set up Assay Plate (96-well) - Total Binding - Non-specific Binding - Competition Binding (with test compound) A->B C 3. Add Radioligand (e.g., [³H]-Spiperone) B->C D 4. Incubate to Reach Equilibrium C->D E 5. Rapid Filtration (Separates bound from unbound radioligand) D->E F 6. Wash Filters E->F G 7. Scintillation Counting (Quantify radioactivity) F->G H 8. Data Analysis (Calculate IC50 and Ki values) G->H

References

Paliperidone as Adjunctive Therapy in Bipolar Disorder: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of paliperidone's efficacy as an adjunctive therapeutic agent in the management of bipolar disorder. The data presented is collated from key clinical trials and is intended to offer an objective overview of its performance against other treatment modalities. Detailed experimental methodologies are provided for cited studies to aid in critical appraisal and future research design.

Efficacy of Adjunctive this compound in Acute Manic or Mixed Episodes

The primary evidence for the efficacy of this compound as an adjunctive therapy in bipolar mania comes from a key randomized, double-blind, placebo-controlled, 6-week study (NCT00309686). This trial evaluated flexibly-dosed this compound extended-release (ER) in addition to mood stabilizers (lithium or valproate)[1].

Experimental Protocol: NCT00309686

  • Objective: To assess the efficacy and safety of this compound ER as an adjunctive therapy to mood stabilizers in patients with Bipolar I Disorder experiencing an acute manic or mixed episode.

  • Study Design: A 6-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

  • Participants: 300 patients with a diagnosis of Bipolar I Disorder, currently experiencing a manic or mixed episode, and with a Young Mania Rating Scale (YMRS) total score of ≥20. Patients were already being treated with either lithium or valproate.

  • Intervention: Patients were randomly assigned (1:1) to receive either flexibly-dosed this compound ER (3–12 mg/day) or a placebo, in addition to their ongoing mood stabilizer treatment.

  • Primary Outcome Measure: The primary efficacy endpoint was the change in the total YMRS score from baseline to the end of the 6-week treatment period.

Quantitative Data Summary

Treatment GroupBaseline Mean YMRS Score (SD)Mean Change from Baseline in YMRS Score (SD)p-value vs. Mood Stabilizer Monotherapy
Adjunctive this compound ER26.7 (5.26)-14.3 (10.0)0.16[1]
Mood Stabilizer Monotherapy (Placebo)26.7 (5.26)-13.2 (10.9)-

In this pivotal study, adjunctive this compound ER did not demonstrate a statistically significant difference in the reduction of manic symptoms compared to mood stabilizer monotherapy[1].

Comparative Landscape: this compound vs. Other Atypical Antipsychotics

Direct head-to-head trials of adjunctive this compound against other adjunctive atypical antipsychotics for bipolar mania are limited. However, data from monotherapy trials and separate adjunctive therapy trials of other agents can provide a comparative context.

A 12-week, randomized, active-controlled study (NCT00309699) evaluated this compound ER as monotherapy against quetiapine and placebo for acute mania. In the initial 3-week double-blind phase, this compound ER showed superiority over placebo in reducing YMRS scores[2].

Quantitative Data from Comparative Trials

DrugStudy SettingComparatorMean Change from Baseline in YMRS Score
This compound ER Monotherapy (3 weeks)Placebo-13.5 (12 mg/day) vs -10.1[3]
This compound ER Monotherapy (3 weeks)QuetiapineNon-inferior[2]
Risperidone Adjunctive to Mood Stabilizer (3 weeks)Placebo-14.5 vs -10.3[4]
Quetiapine Adjunctive to Lithium/Divalproex (3 weeks)Placebo-13.76 vs -9.93 (in one study)[5]
Olanzapine Monotherapy (3 weeks)Placebo-11.78 vs -6.86 (without mixed features) and -13.21 vs -4.72 (with mixed features)[6]

Safety and Tolerability Profile

In the adjunctive therapy trial (NCT00309686), the incidence of treatment-emergent adverse events was higher in the combination treatment group (70%) compared to the mood stabilizer monotherapy group (54%). The most frequently reported adverse event in both groups was insomnia (11%)[1]. A prospective observational study of this compound palmitate (PP1M) as both monotherapy and adjunctive therapy in bipolar I disorder identified sedation (63.6%), weight gain (54.5%), and prolactin-related adverse events (45.5%) as the most common treatment-emergent adverse events[7][8].

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects in bipolar disorder are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Antagonism Pathway

This compound blocks postsynaptic D2 receptors in the mesolimbic pathway, which is thought to mitigate the dopaminergic hyperactivity associated with manic symptoms.

D2_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream_Effects Reduced Neuronal Excitability cAMP->Downstream_Effects This compound This compound This compound->D2_Receptor Antagonism

This compound's antagonistic action on the D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Antagonism Pathway

By blocking 5-HT2A receptors, particularly in the prefrontal cortex, this compound may enhance dopamine release in this region, potentially improving mood and cognitive symptoms. This action also contributes to a lower risk of extrapyramidal side effects compared to older antipsychotics.

HT2A_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Gq_Protein Gq/11 Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation This compound This compound This compound->5HT2A_Receptor Antagonism

This compound's antagonistic effect on the 5-HT2A receptor signaling cascade.

Experimental Workflow for a Typical Adjunctive Therapy Trial

The following diagram illustrates a standard workflow for a clinical trial evaluating an adjunctive therapy for bipolar mania.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (YMRS, Demographics, etc.) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Group_A Adjunctive this compound ER + Mood Stabilizer Randomization->Group_A Group_B Placebo + Mood Stabilizer Randomization->Group_B Treatment_Phase 6-Week Double-Blind Treatment Phase Group_A->Treatment_Phase Group_B->Treatment_Phase Follow_Up Follow-up Assessments (YMRS, Adverse Events) Treatment_Phase->Follow_Up Data_Analysis Statistical Analysis (Comparison of Outcomes) Follow_Up->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

A typical experimental workflow for an adjunctive therapy clinical trial.

References

A Real-World Comparison of Paliperidone Palmitate and Other Long-Acting Injectable Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of long-acting injectable (LAI) antipsychotics for the management of schizophrenia, paliperidone palmitate (PP) has emerged as a frequently prescribed option. This guide provides a comparative analysis of this compound palmitate against other LAIs, drawing upon real-world observational studies to inform researchers, scientists, and drug development professionals. The following sections present quantitative data on key clinical outcomes, detail the methodologies of the cited studies, and visualize the underlying pharmacological mechanisms and experimental workflows.

Comparative Efficacy and Tolerability: A Tabular Summary

Real-world evidence offers valuable insights into the effectiveness of LAIs in routine clinical practice, which can differ from the controlled environment of randomized controlled trials (RCTs). The tables below summarize quantitative data from observational studies comparing this compound palmitate to other LAIs on critical outcomes such as hospitalization and treatment discontinuation rates.

Table 1: Comparison of Hospitalization Rates (this compound Palmitate vs. Other LAIs)
Comparison Study Population Key Findings Citation
This compound Palmitate vs. Other LAIs (unspecified)1281 patients with schizophreniaNo significant difference in the number of hospital admissions or days spent in the hospital in the 3 years following initiation.[1]
This compound Palmitate vs. Aripiprazole LAI114 patients with schizophreniaBoth LAIs were associated with a significant reduction in bed occupancy and the number of admissions.[2]
This compound Palmitate vs. Risperidone LAI347 schizophrenic patientsNo statistically significant difference in the length of initial hospitalization or time to first rehospitalization.[3][4]
This compound Palmitate vs. Risperidone MicrospheresVeterans initiated on LAIAsVeterans on risperidone microspheres had fewer post-LAIA hospitalizations and were less likely to be rehospitalized compared to those on this compound palmitate.[5]
This compound Palmitate (1-month, 3-month) vs. Aripiprazole LAI (1-month) and Oral Antipsychotics2275 adult patients with schizophreniaPatients receiving 3-monthly this compound palmitate had a significantly lower mean hospitalization rate.[6]
Table 2: Comparison of Treatment Discontinuation Rates (this compound Palmitate vs. Other LAIs)
Comparison Study Population Key Findings Citation
This compound Palmitate vs. Aripiprazole LAI, Risperidone LAI, and Olanzapine LAI394 participants initiating a LAIThis compound LAI had the lowest 12-month discontinuation rate (33.9%), followed by aripiprazole LAI (35.4%).[4]
This compound Palmitate vs. Risperidone LAIMeta-analysis of 4 RCTs (2451 patients)This compound palmitate was associated with a significantly higher risk of discontinuation for any reason compared to risperidone LAI.[7][8]
This compound Palmitate vs. Risperidone LAI347 schizophrenic patientsA trend was observed in favor of this compound palmitate for a longer time to treatment discontinuation.[3][4]
This compound Palmitate vs. Aripiprazole LAI295 patients with schizophrenia68% of aripiprazole and 57% of this compound patients completed 28 weeks of treatment.[2]

Experimental Protocols in Real-World Research

The evidence presented in this guide is primarily derived from non-interventional, real-world studies, such as retrospective cohort and mirror-image studies. These research designs are crucial for assessing the effectiveness of treatments in a naturalistic clinical setting.

Retrospective Cohort Study Methodology

A retrospective cohort study design involves the analysis of pre-existing data, typically from electronic health records (EHRs) or administrative claims databases. The general workflow is as follows:

  • Cohort Identification: Researchers identify a group of patients (a cohort) who have been treated with the medications of interest (e.g., this compound palmitate and another LAI).

  • Data Extraction: Relevant data on patient demographics, clinical characteristics, treatment patterns, and outcomes (e.g., hospitalizations, treatment discontinuation) are extracted from the data source.

  • Statistical Analysis: Statistical methods, such as Cox regression models, are employed to compare the outcomes between the different treatment groups while adjusting for potential confounding factors. Propensity score matching or weighting is often used to balance the baseline characteristics of the patient groups.

Mirror-Image Study Methodology
  • Patient Selection: A group of patients who have switched from one treatment (e.g., an oral antipsychotic or another LAI) to the new treatment (e.g., this compound palmitate) is identified.

  • Observation Periods: A specific period before the treatment switch (the "mirror" period) is compared to an equivalent period after the switch.

  • Outcome Comparison: The rates of specific outcomes (e.g., number of hospital admissions) are compared between the pre- and post-switch periods for the same group of patients.

G cluster_pre Pre-Switch Period cluster_post Post-Switch Period Pre_Treatment Treatment with Oral Antipsychotic or other LAI Pre_Outcome Measure Outcome (e.g., Hospitalization Rate) Pre_Treatment->Pre_Outcome Comparison Compare Outcomes (Pre vs. Post) Pre_Outcome->Comparison Post_Treatment Treatment with this compound Palmitate Post_Outcome Measure Outcome (e.g., Hospitalization Rate) Post_Treatment->Post_Outcome Post_Outcome->Comparison Patient_Cohort Identify Patient Cohort Patient_Cohort->Pre_Treatment Patient_Cohort->Post_Treatment

Workflow of a Mirror-Image Study

Signaling Pathways of this compound

This compound's therapeutic effects in schizophrenia are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[13] Understanding these signaling pathways is crucial for comprehending its mechanism of action.

Dopamine D2 Receptor Antagonism

The prevailing hypothesis for the antipsychotic action of drugs like this compound is the blockade of dopamine D2 receptors in the mesolimbic pathway.[1][3][6][14][15] Excessive dopamine signaling through these receptors is associated with the positive symptoms of schizophrenia. This compound, by blocking these receptors, attenuates downstream signaling. This involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, D2 receptor signaling can occur through a G protein-independent pathway involving β-arrestin 2.

cluster_d2 Dopamine D2 Receptor Signaling cluster_g_protein G Protein-Dependent Pathway cluster_arrestin G Protein-Independent Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R This compound This compound (Antagonist) This compound->D2R blocks G_protein Gi/o Protein D2R->G_protein beta_arrestin β-arrestin 2 D2R->beta_arrestin Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream_Signaling Downstream Signaling beta_arrestin->Downstream_Signaling

This compound's Antagonism of Dopamine D2 Receptor Signaling
Serotonin 5-HT2A Receptor Antagonism

This compound also exhibits high affinity for serotonin 5-HT2A receptors.[13][16][17] Antagonism at these receptors, particularly in the prefrontal cortex, is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and may mitigate some of the extrapyramidal side effects associated with D2 receptor blockade. The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway.[13] Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

cluster_5ht2a Serotonin 5-HT2A Receptor Signaling cluster_gq Gq/G11 Pathway Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR This compound This compound (Antagonist) This compound->HT2AR blocks Gq_protein Gq/G11 Protein HT2AR->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

This compound's Antagonism of Serotonin 5-HT2A Receptor Signaling

References

Formulation & Clinical Application

Application Notes and Protocols for the Development of Paliperidone Long-Acting Injectable Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paliperidone, an atypical antipsychotic, is a primary active metabolite of risperidone.[1] To improve treatment adherence and provide stable plasma concentrations, long-acting injectable (LAI) formulations have been developed, allowing for administration intervals ranging from one to six months.[2][3][4] These formulations are aqueous suspensions of this compound palmitate nanocrystals.[5][6] The particle size of these nanocrystals is a critical attribute that influences the drug's release rate and, consequently, the dosing interval.[3][7] This document provides a comprehensive overview of the development of this compound LAI formulations, including comparative data, detailed experimental protocols for their preparation and characterization, and visualizations of the relevant biological pathway and development workflow.

Comparative Overview of this compound LAI Formulations

The different long-acting injectable formulations of this compound palmitate are distinguished by their dosing intervals, which are primarily achieved by altering the particle size of the drug crystals.[3][6] A summary of the key characteristics of the once-monthly (PP1M), three-monthly (PP3M), and six-monthly (PP6M) formulations is presented below.

Table 1: Quantitative Data for this compound Palmitate LAI Formulations

FeatureThis compound Palmitate (1-Month - PP1M)This compound Palmitate (3-Month - PP3M)This compound Palmitate (6-Month - PP6M)
Dosing Interval 1 month[8]3 months[9][10]6 months[11][12]
Technology Aqueous suspension of nanocrystals[5][6]Aqueous suspension of larger nanocrystals[6]Aqueous suspension of nanocrystals[6]
Mean Particle Size (d50) ~0.9 µm - 1 µm[7]~3.8 µm - 6.65 µm[7]Not explicitly stated, but larger than PP3M.
Injection Volume 0.25 mL - 1.5 mL (corresponding to 39 mg - 234 mg of this compound palmitate)[13][14]0.875 mL - 2.625 mL (corresponding to 273 mg - 819 mg of this compound palmitate)[15][16]2.625 mL - 3.5 mL (corresponding to 700 mg - 1000 mg of this compound)[17]
Needle Size 22G (1.5-inch) or 23G (1-inch)[18]22G (1.5-inch)Not specified, likely similar to PP3M.
Median Tmax (Time to Peak Plasma Concentration) ~13 days[1][2][18]~30-33 days[15][19]Not explicitly stated, longer than PP3M.
Median Half-life 25 - 49 days[1][18][20]84 - 139 days (depending on injection site)[19]Not explicitly stated, longer than PP3M.

Experimental Protocols

Preparation of this compound Palmitate Nanosuspensions

Objective: To produce a sterile, stable nanosuspension of this compound palmitate with a controlled particle size distribution suitable for long-acting intramuscular injection.

Methodology: Wet Bead Milling

  • Slurry Preparation: A slurry is prepared by dispersing crude this compound palmitate in an aqueous vehicle containing a surfactant (e.g., polysorbate 20) and a suspending agent (e.g., polyethylene glycol).

  • Milling: The slurry is circulated through a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads). The high-energy collisions between the beads and the drug particles reduce the particle size to the desired nanometer range.[21] The particle size can be controlled by adjusting milling parameters such as bead size, milling speed, and milling time.[22]

  • Nanosuspension Collection: The resulting nanosuspension is collected after separation from the milling media.

  • Post-processing: The nanosuspension is then formulated with additional excipients as needed and filled into syringes.

  • Sterilization: The final product is typically terminally sterilized.

Particle Size Analysis

Objective: To determine and control the particle size distribution of the this compound palmitate crystals, which is a critical quality attribute affecting the in vivo release rate.[7]

Methodology: Laser Diffraction (LD) and Photon Correlation Spectroscopy (PCS)

  • Instrumentation: Laser diffraction is a common technique for particle size analysis in the pharmaceutical industry, capable of measuring particles from the nanometer to millimeter range.[23] Photon Correlation Spectroscopy (PCS), also known as Dynamic Light Scattering (DLS), is particularly suited for particles in the 3 nm to 3 µm range.[23][24]

  • Sample Preparation: A small, representative sample of the nanosuspension is diluted with a suitable dispersant (e.g., purified water) to an appropriate concentration for analysis.

  • Measurement:

    • LD: The diluted suspension is passed through a laser beam. The instrument measures the angular pattern of the scattered light and calculates the particle size distribution based on the Mie or Fraunhofer diffraction theories.[23]

    • PCS: This technique measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles. The diffusion coefficient is then used to calculate the hydrodynamic diameter of the particles via the Stokes-Einstein equation.[23]

  • Data Reporting: The results are reported as the mean particle size (e.g., d50) and the particle size distribution (e.g., d10, d90, and polydispersity index).[25][26] A narrow particle size distribution is generally desirable for consistent product performance.[26]

In Vitro Drug Release Testing

Objective: To assess the dissolution rate of this compound palmitate from the nanosuspension, which serves as a quality control tool and can aid in establishing an in vitro-in vivo correlation (IVIVC).[27][28]

Methodology: USP Apparatus 4 (Flow-Through Cell)

  • Apparatus Setup: A flow-through cell apparatus (USP Apparatus 4) is assembled. This method is suitable for poorly soluble drugs and long-acting formulations.[27][29]

  • Sample Placement: A precise amount of the this compound palmitate nanosuspension is placed into the flow-through cell, often with semisolid adapters.[29]

  • Release Medium: A physiologically relevant release medium (e.g., phosphate-buffered saline at pH 7.4, possibly containing a surfactant to ensure sink conditions) is pumped through the cell at a constant flow rate.[30]

  • Sample Collection: The eluate is collected at predetermined time intervals over an extended period.

  • Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: A dissolution profile is generated by plotting the cumulative percentage of drug released against time. The release rate is expected to be slower for formulations with larger particle sizes.[7]

In Vivo Pharmacokinetic Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the this compound LAI formulation in a living system, typically in preclinical animal models and subsequently in human clinical trials.

Methodology:

  • Study Design: A parallel or crossover study design can be used. For bioequivalence studies of different formulations, a crossover design is often employed.[31]

  • Subjects: The study is conducted in healthy volunteers or patients with schizophrenia.[31][32]

  • Administration: A single intramuscular injection of the this compound LAI is administered, typically in the deltoid or gluteal muscle.[1] The injection site can influence the pharmacokinetic profile.[3]

  • Blood Sampling: Blood samples are collected at predefined time points over a period that covers the entire dosing interval (e.g., for several months).[32]

  • Bioanalysis: The plasma is separated, and the concentrations of this compound are determined using a validated bioanalytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[32]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).[31] These parameters provide insights into the rate and extent of drug absorption and the duration of therapeutic effect.

Visualized Pathways and Workflows

This compound Signaling Pathway

The therapeutic effect of this compound in schizophrenia is primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[18][33][34]

Paliperidone_Signaling_Pathway This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor This compound->HT2A_Receptor Antagonism Therapeutic_Effect Antipsychotic Effect (Amelioration of positive and negative symptoms of schizophrenia) D2_Receptor->Therapeutic_Effect Blockade contributes to HT2A_Receptor->Therapeutic_Effect Blockade contributes to

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for LAI Formulation Development

The development of a long-acting injectable formulation is a multi-step process that begins with the physical manipulation of the drug substance and progresses through in vitro characterization to in vivo evaluation.

LAI_Development_Workflow cluster_Formulation Formulation & Manufacturing cluster_Characterization In Vitro Characterization cluster_Evaluation In Vivo Evaluation API_Crystallization API Crystallization Process Control Wet_Milling Nanosizing via Wet Bead Milling API_Crystallization->Wet_Milling Suspension_Formulation Aqueous Suspension Formulation Wet_Milling->Suspension_Formulation Particle_Size Particle Size Analysis (Laser Diffraction / PCS) Suspension_Formulation->Particle_Size In_Vitro_Release In Vitro Release Testing (USP Apparatus 4) Particle_Size->In_Vitro_Release Pharmacokinetics Pharmacokinetic Studies (Animal Models & Humans) In_Vitro_Release->Pharmacokinetics Clinical_Trials Clinical Efficacy & Safety Trials Pharmacokinetics->Clinical_Trials

Caption: Logical workflow for this compound LAI development.

References

Application Notes and Protocols: Pharmacokinetics of Once-Monthly vs. Three-Monthly Paliperidone Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paliperidone palmitate is a long-acting injectable atypical antipsychotic utilized for the treatment of schizophrenia and schizoaffective disorder. It is available in two long-acting formulations: a once-monthly (PP1M) injection and a three-monthly (PP3M) injection. These formulations are designed to improve treatment adherence by reducing dosing frequency. Understanding the distinct pharmacokinetic profiles of PP1M and PP3M is crucial for optimizing treatment strategies, including initiation, maintenance, and switching between formulations. These notes provide a detailed comparison of the pharmacokinetics, along with relevant experimental protocols for researchers and drug development professionals.

Pharmacokinetic Data Comparison

The pharmacokinetic profiles of once-monthly and three-monthly this compound palmitate formulations differ significantly in terms of their absorption, distribution, and elimination characteristics. Below is a summary of key pharmacokinetic parameters for both formulations.

Table 1: Comparative Pharmacokinetic Parameters of Once-Monthly (PP1M) and Three-Monthly (PP3M) this compound Palmitate

ParameterOnce-Monthly this compound Palmitate (PP1M)Three-Monthly this compound Palmitate (PP3M)
Time to Peak Plasma Concentration (Tmax) Not explicitly detailed in the provided results.23 to 34 days[1][2][3]
Apparent Half-Life (t½) 25 to 49 days[4]Approximately 2 to 4 months[1][2][3]
Time to Reach Steady State Approximately 9 injections (8 months)[4]Not explicitly detailed, requires prior stabilization with PP1M.
Pharmacokinetic Model One-compartment model with parallel zero- and first-order absorption[5]One-compartment model with first-order elimination and two saturable absorption processes (rapid and slow)[6]
Apparent Clearance (CL/F) Not explicitly detailed in the provided results.3.84 L/h[6]
Apparent Volume of Distribution (Vd/F) 391 L[7]1960 L[6][7]
Dose Proportionality Not explicitly detailed in the provided results.Mean plasma AUC∞ and Cmax appear to be dose-proportional[1][2][3]

Experimental Protocols

Protocol 1: Clinical Pharmacokinetic Study Design for this compound Palmitate Formulations

This protocol outlines a typical study design to assess the pharmacokinetics of long-acting injectable this compound palmitate.

1. Study Objective:

  • To characterize the single-dose or multiple-dose pharmacokinetic profile of this compound palmitate (PP1M or PP3M) in patients with schizophrenia or schizoaffective disorder.

2. Study Design:

  • A multicenter, randomized, open-label, parallel-group study is often employed.[1][8]

  • For a single-dose study of PP3M, a design with two single-dose treatment periods can be used:

    • Period 1: A single intramuscular injection of 1 mg this compound immediate-release (IR) to establish a baseline.

    • Washout Period: A 7-21 day washout period.

    • Period 2: A single intramuscular injection of the this compound palmitate long-acting formulation (e.g., PP3M at doses of 75-525 mg eq).[1]

3. Participant Population:

  • Adult male and female patients, typically aged 18-65 years.[1][8]

  • Patients must have a confirmed diagnosis of schizophrenia or schizoaffective disorder according to DSM criteria.[4]

4. Dosing and Administration:

  • PP1M Initiation: 234 mg on day 1, followed by 156 mg on day 8, both administered in the deltoid muscle.[9][10][11][12][13]

  • PP1M Maintenance: Monthly injections ranging from 39 mg to 234 mg, administered in the deltoid or gluteal muscle.[9][10][11][12]

  • Switching from PP1M to PP3M: Patients should be stabilized on PP1M for at least 4 months before initiating PP3M.[4][7][14] The initial PP3M dose is 3.5 times the stabilized PP1M dose.[4][14]

  • PP3M Maintenance: Doses ranging from 273 mg to 819 mg administered once every three months.[14]

5. Pharmacokinetic Sampling:

  • Serial blood samples are collected at predefined time points post-injection to characterize the plasma concentration-time profile of this compound.

6. Bioanalytical Method:

  • Plasma concentrations of this compound are determined using a validated bioanalytical method, typically liquid chromatography-mass spectrometry (LC-MS).[15]

Protocol 2: Bioanalytical Method for Quantification of this compound in Human Plasma

This protocol details a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of this compound in plasma samples.

1. Sample Preparation:

  • To 1 mL of serum or plasma, add 50 µL of an internal standard (e.g., CH3-risperidone).

  • Add 200 µL of 1 M Na2CO3 and 4 mL of an extraction solvent mixture (e.g., n-hexane:butanol:acetonitrile in a 93:5:2 ratio).

  • Vortex mix and centrifuge the samples.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of air or nitrogen.

  • Reconstitute the dried residue in 50 µL of methanol and transfer to autosampler vials for analysis.[15]

2. LC-MS System and Conditions:

  • LC System: Agilent 1100 series or equivalent.[15]

  • Column: Zorbax SB-C18, 4.6 x 30 mm, or equivalent.[15]

  • Mobile Phase: A mixture of methanol and 50 mmol/L ammonium acetate (e.g., 65:35 v/v).[15]

  • Flow Rate: As appropriate for the column dimensions.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Monitor the mass-to-charge ratio (m/z) for this compound at 427.0 and the internal standard at its respective m/z (e.g., 421.0 for CH3-risperidone).[15]

3. Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • The lower limit of quantification (LLOQ) should be appropriate for the expected plasma concentrations. A typical LLOQ is around 2.5 nmol/L.[15]

Visualizations

This compound Metabolic Pathway

This compound undergoes limited metabolism in the body. The primary routes of biotransformation are illustrated below.

Paliperidone_Metabolism cluster_pathways Metabolic Pathways (<10% each) This compound This compound Dealkylation Dealkylation This compound->Dealkylation CYP2D6, CYP3A4 (minor role) Hydroxylation Hydroxylation This compound->Hydroxylation Dehydrogenation Dehydrogenation This compound->Dehydrogenation Benzisoxazole_Scission Benzisoxazole Scission This compound->Benzisoxazole_Scission Excretion Renal Excretion (Unchanged, ~59%) This compound->Excretion PK_Workflow cluster_planning Study Planning cluster_execution Clinical Execution cluster_analysis Sample & Data Analysis cluster_reporting Reporting Protocol Protocol Development & IRB Approval Recruitment Patient Screening & Recruitment Protocol->Recruitment Dosing Drug Administration (PP1M or PP3M) Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS Bioanalysis of Plasma Samples Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA/PopPK) Bioanalysis->PK_Analysis Report Clinical Study Report Generation PK_Analysis->Report

References

Application Notes and Protocols: Clinical Utility of Paliperidone Extended-Release Tablets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone, the primary active metabolite of risperidone (9-hydroxyrisperidone), is a second-generation (atypical) antipsychotic agent.[1][2][3] Its extended-release (ER) oral formulation was developed to provide stable plasma concentrations over a 24-hour period, allowing for once-daily dosing and potentially improving tolerability by minimizing peak-to-trough fluctuations.[1][4][5] This is achieved through the Osmotic-controlled Release Oral delivery System (OROS®) technology, which employs osmotic pressure to deliver the drug at a controlled rate.[6][7] The therapeutic effects of this compound are primarily attributed to its high-affinity antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[1][8][9] this compound ER is approved for the treatment of schizophrenia in adults and adolescents, and for schizoaffective disorder in adults, both as monotherapy and as an adjunct to mood stabilizers or antidepressants.[10][11][12][13][14]

Application Notes

Pharmacodynamics and Mechanism of Action

This compound's therapeutic efficacy in schizophrenia and schizoaffective disorder is thought to be mediated through a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism.[3][8] The antagonism of D2 receptors in the mesolimbic pathway is believed to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[2] The potent blockade of 5-HT2A receptors, a key feature of atypical antipsychotics, is hypothesized to contribute to a lower incidence of extrapyramidal symptoms (EPS) and may help address the negative symptoms (e.g., social withdrawal, anhedonia).[15]

This compound also exhibits antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may account for some of its adverse effects like orthostatic hypotension and sedation.[1][3][8] It has minimal to no affinity for cholinergic muscarinic receptors.[1]

Table 1: Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Ki, nM)
Dopamine D2~1.4[9]
Serotonin 5-HT2A~0.8[9]
α1-Adrenergic~7.6[9]
H1-Histaminergic~19[9]
α2-AdrenergicModerate Affinity[1][8]

Note: Lower Ki values indicate higher binding affinity.

Pharmacokinetics

The OROS® delivery system provides a unique pharmacokinetic profile for this compound ER. Following oral administration, plasma concentrations gradually increase, reaching a peak (Tmax) at approximately 24 hours.[1][10][16] This slow, controlled release results in a low peak-to-trough fluctuation (38%) compared to immediate-release formulations.[1][16] Steady-state plasma concentrations are typically achieved within 4-5 days of once-daily dosing.[1][2]

The absolute oral bioavailability of the ER tablet is 28%.[1][2] this compound undergoes limited hepatic metabolism, which minimizes the potential for drug-drug interactions involving hepatic enzymes.[2][12][15] The primary route of elimination is renal, with approximately 60% of the dose excreted unchanged in the urine.[2] The terminal elimination half-life is approximately 23 hours.[1][2][10]

Table 2: Pharmacokinetic Parameters of this compound ER (Single and Multiple Doses)

ParameterSingle Dose (3-15 mg)Multiple Dose (3 mg)
Tmax (Time to Peak Concentration) ~24 hours[1][16]~24 hours[16]
t1/2 (Elimination Half-life) ~23 hours[1][10][16]~23 hours[16]
Bioavailability 28%[1][2]-
Protein Binding 74%[2]-
Renal Excretion (unchanged) ~60%[2]-
Steady State Achievement -4-5 days[1][2]
Clinical Efficacy

Multiple 6-week, placebo-controlled trials have demonstrated the efficacy of this compound ER (in doses of 3-12 mg/day) in treating acute symptoms of schizophrenia.[2][4][5][15] Significant improvements in the total Positive and Negative Syndrome Scale (PANSS) scores compared to placebo were observed, with therapeutic effects noted as early as day 4.[4][6] this compound ER has also been shown to be effective in preventing or delaying the recurrence of symptoms in long-term maintenance studies.[2][5][15]

This compound ER is also an approved treatment for schizoaffective disorder.[11][12][13] Pooled data from two large, 6-week, placebo-controlled trials showed that this compound ER was effective in improving both psychotic and mood symptoms in patients experiencing an acute exacerbation.[11][12] This efficacy was observed whether it was used as a monotherapy or as an adjunct to existing mood stabilizers and/or antidepressants.[11][12]

Table 3: Summary of Efficacy Data from Key Clinical Trials

IndicationStudy DesignKey Outcome MeasureResult
Acute Schizophrenia 3 pooled 6-week, placebo-controlled trials[2][15]Change in PANSS Total ScoreThis compound ER (3-15 mg/day) significantly improved PANSS scores vs. placebo.[2][4]
Schizophrenia (Maintenance) 6-month, placebo-controlled trial[2][15]Time to Symptom RecurrenceSignificantly longer time to recurrence for this compound ER vs. placebo.[2][15]
Schizoaffective Disorder 2 pooled 6-week, placebo-controlled trials[11][12]Change in PANSS Total ScoreThis compound ER (flexible dose) significantly improved psychotic and mood symptoms vs. placebo.[11][12]

Diagrams

OROS_Technology cluster_tablet This compound ER Tablet (OROS®) cluster_gi Gastrointestinal Tract tablet Semipermeable Membrane Drug Layer 1 Drug Layer 2 Push Layer tablet:push->tablet:drug2 tablet:drug2->tablet:drug1 Orifice tablet:drug1->Orifice Drug Exit Water GI Fluid (Water) Water->tablet:membrane Osmosis Release Controlled Release of this compound Orifice->Release caption OROS® Delivery System Mechanism

Caption: OROS® Delivery System Mechanism

Paliperidone_Signaling cluster_this compound This compound Action cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway This compound This compound D2R D2 Receptor (Gαi/o-coupled) This compound->D2R Antagonist HT2AR 5-HT2A Receptor (Gαq-coupled) This compound->HT2AR Antagonist AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA ↓ PKA Activity cAMP->PKA Activates Response_D2 Modulation of Neuronal Excitability PKA->Response_D2 PLC Phospholipase C (PLC) HT2AR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases PKC ↑ PKC Activity DAG->PKC Activates Response_5HT Modulation of Neurotransmission Ca->Response_5HT PKC->Response_5HT caption This compound's Primary Signaling Pathways

Caption: this compound's Primary Signaling Pathways

Experimental Protocols

Protocol 1: Determination of this compound in Human Plasma by LC-MS/MS

This protocol outlines a general method for the quantification of this compound in human plasma, a critical step in pharmacokinetic studies. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity.

1. Objective: To quantify the concentration of this compound in human plasma samples.

2. Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • This compound reference standard

  • This compound-d4 (deuterated internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 column, such as Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm)[9][16]

4. Procedure:

  • 4.1. Standard and Sample Preparation:

    • Prepare stock solutions of this compound and the internal standard (this compound-d4) in a suitable solvent like methanol.

    • Create a series of calibration standards by spiking blank human plasma with known concentrations of this compound (e.g., 0.2 to 55 ng/mL).[9][16]

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • For unknown samples, thaw frozen plasma samples at room temperature.

  • 4.2. Sample Extraction (Protein Precipitation Method):

    • To a 100 µL aliquot of plasma (calibrator, QC, or unknown), add a fixed amount of the internal standard solution.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for approximately 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • 4.3. LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Mobile Phase: Methanol and 5 mM ammonium acetate solution (e.g., 70:30 v/v).[9][16]

      • Flow Rate: 1.0 mL/min (may be split post-column).[9][16]

      • Column: Thermo Betabasic-8, C18, 5 µm, 100 mm x 4.6 mm.[9]

      • Injection Volume: 10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • This compound: Q1 m/z 427.2 → Q3 m/z 207.2.[9][11][16]

        • This compound-d4 (IS): Q1 m/z 431.2 → Q3 m/z 211.2.[9][16]

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (this compound/internal standard) against the nominal concentration of the calibration standards.

  • Apply a linear regression model with appropriate weighting (e.g., 1/x²).

  • Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow start Start: Plasma Sample Collection prep Sample Preparation (Thaw, Vortex) start->prep spike Spike with Internal Standard (this compound-d4) prep->spike ppt Protein Precipitation (Add Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc HPLC Separation (C18 Column) inject->lc Liquid Chromatography ms MS/MS Detection (MRM Mode) lc->ms Mass Spectrometry data Data Analysis (Peak Area Ratio vs. Conc.) ms->data end End: Quantified this compound Conc. data->end caption Workflow for this compound Plasma Analysis

Caption: Workflow for this compound Plasma Analysis

Protocol 2: Assessment of Dopamine D2 Receptor Occupancy by PET

This protocol describes a representative methodology for measuring central D2 receptor occupancy by this compound ER in human subjects using Positron Emission Tomography (PET), a key technique for confirming target engagement and guiding dose selection.

1. Objective: To determine the relationship between this compound ER dose/plasma concentration and the percentage of dopamine D2 receptor occupancy in the brain.

2. Materials and Radiotracers:

  • Human subjects (healthy volunteers or patients with schizophrenia).

  • This compound ER tablets.

  • PET Radiotracer for D2 receptors: Typically [¹¹C]raclopride for striatal regions or [¹¹C]FLB 457 for extrastriatal regions.[17][18]

  • Venous catheters for blood sampling and radiotracer injection.

3. Instrumentation:

  • PET scanner.

  • Magnetic Resonance Imaging (MRI) scanner (for anatomical co-registration).

  • Automated blood sampling system (optional).

  • Gamma counter for plasma metabolite analysis.

4. Procedure:

  • 4.1. Study Design:

    • A baseline (drug-free) PET scan is performed on each subject to measure baseline D2 receptor availability.

    • Subjects are then treated with a specific dose of this compound ER (e.g., 3, 9, or 15 mg/day) for a duration sufficient to reach steady-state (e.g., 2-6 weeks).[17]

    • A second PET scan is performed while the subject is at steady-state to measure D2 receptor availability during treatment.

    • Serial venous blood samples are collected during the PET scan to measure the plasma concentration of this compound and the radiotracer.

  • 4.2. PET Scan Protocol:

    • Obtain a high-resolution structural MRI scan for each subject for anatomical localization of brain regions of interest (e.g., striatum, temporal cortex).

    • Position the subject in the PET scanner.

    • Inject a bolus of the radiotracer (e.g., [¹¹C]raclopride) intravenously.

    • Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).[19]

    • Reconstruct the PET images with correction for attenuation, scatter, and random coincidences.

  • 4.3. Image and Data Analysis:

    • Co-register the dynamic PET images to the subject's MRI scan.

    • Delineate regions of interest (ROIs), such as the caudate, putamen (striatum), and cerebellum (reference region, devoid of D2 receptors).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the binding potential (BP_ND) for the D2 receptors at baseline and post-dosing using a suitable kinetic model (e.g., simplified reference tissue model).

    • Calculate the receptor occupancy using the following formula:

      • Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100

5. Expected Outcome:

  • This protocol will yield data correlating this compound ER dose and plasma concentration with the percentage of D2 receptor occupancy. Studies have shown that doses of 6-9 mg provide an estimated D2 receptor occupancy between 70-80%, which is considered the therapeutic window for antipsychotic efficacy with a lower risk of EPS.[17][18] Similar protocols can be adapted for 5-HT2A receptor occupancy using a specific radiotracer like [¹¹C]M100,907.[13]

References

Dosing and administration guidelines for paliperidone palmitate injections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration guidelines for paliperidone palmitate long-acting injectable suspensions, specifically focusing on the once-monthly (Invega Sustenna®) and three-month (Invega Trinza®) formulations. The information is compiled from prescribing information, pivotal clinical trial data, and pharmacokinetic studies to support research and development activities.

Quantitative Dosing and Administration Data

The following tables summarize the key quantitative parameters for the administration of this compound palmitate injections.

Table 1: Dosing Schedule for Invega Sustenna® (Once-Monthly this compound Palmitate)

Treatment Phase Dose Timing Injection Site
Initiation 234 mgDay 1Deltoid Muscle
156 mgDay 8 (± 4 days)[1][2]Deltoid Muscle
Maintenance 39 mg - 234 mgOnce monthly (± 7 days)[1][2]Deltoid or Gluteal Muscle
Recommended117 mgOnce monthly[3][4]Deltoid or Gluteal Muscle

Table 2: Dosing Schedule for Invega Trinza® (Three-Month this compound Palmitate)

Prerequisite Conversion Dosing Timing Injection Site
Stable on Invega Sustenna® for at least 4 months[5]See Table 3Every 3 months (± 2 weeks)[6]Deltoid or Gluteal Muscle

Table 3: Invega Sustenna® to Invega Trinza® Dose Conversion [6][7]

Last Invega Sustenna® Dose Invega Trinza® Dose
78 mg273 mg
117 mg410 mg
156 mg546 mg
234 mg819 mg

Table 4: Needle Selection for Intramuscular Injection

Formulation Injection Site Patient Weight Needle Gauge and Length
Invega Sustenna® Deltoid< 90 kg (< 200 lbs)23G, 1-inch[2][8]
≥ 90 kg (≥ 200 lbs)22G, 1.5-inch[2][8]
GlutealNot weight-dependent22G, 1.5-inch[2][8]
Invega Trinza® Deltoid< 90 kg (< 200 lbs)22G, 1-inch
≥ 90 kg (≥ 200 lbs)22G, 1.5-inch
GlutealNot weight-dependent22G, 1.5-inch

Table 5: Pharmacokinetic Parameters of this compound Palmitate

Parameter Invega Sustenna® (Once-Monthly) Invega Trinza® (Three-Month)
Time to Peak Plasma Concentration (Tmax) Median of 13 days after a single dose[9]Median Tmax is not well characterized due to the prolonged release
Apparent Half-Life 25 to 49 days[10]Longer than the once-monthly formulation
Time to Steady State Approximately 8 months with repeated gluteal injections.[10] Deltoid injections provide more rapid attainment of therapeutic concentrations.[11]Attained after a single dose in patients previously stabilized on Invega Sustenna®

Experimental Protocols

The following are synthesized protocols based on the methodologies of pivotal clinical trials that established the efficacy and safety of this compound palmitate injections.

Protocol: A Randomized, Double-Blind, Placebo-Controlled Study of Once-Monthly this compound Palmitate in Acutely Exacerbated Schizophrenia (Based on NCT00590577)[4]
  • Objective: To assess the efficacy and safety of a revised dosing regimen of this compound palmitate in adults with acutely exacerbated schizophrenia.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adults diagnosed with schizophrenia, experiencing an acute exacerbation.

  • Inclusion Criteria:

    • Diagnosis of schizophrenia according to DSM-IV criteria.

    • Acute exacerbation of psychotic symptoms.

  • Exclusion Criteria:

    • History of hypersensitivity to this compound or risperidone.

    • Significant or unstable medical conditions.

  • Methodology:

    • Screening Phase: Patients were screened for eligibility.

    • Randomization: Eligible patients were randomized to receive either this compound palmitate or placebo.

    • Treatment Phase (13 weeks):

      • Day 1: All patients in the active treatment groups received a 150 mg equivalent (234 mg) injection of this compound palmitate in the deltoid muscle. The placebo group received a matching placebo injection.[4]

      • Day 8: Patients received their assigned fixed dose (25, 100, or 150 mg eq.) or placebo in the deltoid or gluteal muscle.[4]

      • Days 36 and 64: Monthly injections of the assigned fixed dose or placebo were administered.[4]

    • Efficacy Assessment: The primary efficacy measure was the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to the end of the study.

    • Safety Assessment: Safety and tolerability were monitored through the recording of adverse events, injection site assessments, laboratory tests, and vital signs.

  • Pharmacokinetic Analysis:

    • Blood samples were collected at predetermined intervals to determine plasma concentrations of this compound.

    • Pharmacokinetic parameters were analyzed to confirm the attainment of therapeutic plasma levels.

Protocol: A Randomized, Double-Blind, Non-inferiority Study of Three-Month versus Once-Monthly this compound Palmitate in Schizophrenia (Based on NCT01559272)[1][10]
  • Objective: To demonstrate that the three-month formulation of this compound palmitate (PP3M) is non-inferior to the once-monthly formulation (PP1M) in preventing relapse in patients with schizophrenia previously stabilized on PP1M.

  • Study Design: A multicenter, randomized, double-blind, parallel-group, non-inferiority study.[10]

  • Patient Population: Adults (18-70 years) with a diagnosis of schizophrenia who were clinically stable after treatment with the once-monthly this compound palmitate formulation.[10]

  • Inclusion Criteria:

    • Diagnosis of schizophrenia according to DSM-IV criteria.[10]

    • Previously stabilized on flexible doses of once-monthly this compound palmitate.[10]

  • Exclusion Criteria:

    • Known hypersensitivity to this compound or risperidone.

    • History of substance dependency that could interfere with the study.

  • Methodology:

    • Screening Phase (up to 3 weeks): Patients were screened for eligibility.[10]

    • Open-Label Stabilization Phase (17 weeks): All patients received flexible doses of once-monthly this compound palmitate (50, 75, 100, or 150 mg eq.).[10]

      • Day 1: 150 mg eq. (234 mg) in the deltoid muscle.[10]

      • Day 8: 100 mg eq. (156 mg) in the deltoid muscle.[10]

      • Weeks 5, 9, and 13: Flexible doses administered in the deltoid or gluteal muscle.[10]

    • Randomization: Clinically stable patients were randomized (1:1) to receive either the three-month formulation or continue with the once-monthly formulation.[10]

    • Double-Blind Phase (48 weeks): Patients received their assigned fixed-dose formulation (PP3M: 175, 263, 350, or 525 mg eq.; PP1M: 50, 75, 100, or 150 mg eq.) in the deltoid or gluteal muscle.[10]

    • Primary Efficacy Endpoint: The primary endpoint was the percentage of patients who remained relapse-free at the end of the 48-week double-blind phase.[10]

    • Safety and Tolerability: Assessed through monitoring of treatment-emergent adverse events, injection site reactions, and changes in clinical laboratory values.[10]

Visualizations

The following diagrams illustrate key aspects of this compound palmitate administration and pharmacology.

G cluster_initiation Initiation Phase cluster_maintenance Maintenance Phase Day1 Day 1 234 mg Deltoid Muscle Day8 Day 8 156 mg Deltoid Muscle Day1->Day8 1 Week Later Monthly Monthly Dose 39-234 mg Deltoid or Gluteal Day8->Monthly 4 Weeks Later Monthly->Monthly

Invega Sustenna® Dosing Schedule

G Start Patient Assessed for LAI Tolerability Establish Tolerability with Oral this compound or Risperidone Start->Tolerability InitiateSustenna Initiate Invega Sustenna® (Day 1 & Day 8 Dosing) Tolerability->InitiateSustenna Stabilize Stabilize on Invega Sustenna® (at least 4 months) InitiateSustenna->Stabilize Transition Transition to Invega Trinza® (at next scheduled injection) Stabilize->Transition MaintenanceTrinza Administer Invega Trinza® Every 3 Months Transition->MaintenanceTrinza

Transition Workflow to Invega Trinza®

G cluster_drug_delivery Drug Delivery & Absorption cluster_pharmacodynamics Pharmacodynamics Injection Intramuscular Injection (this compound Palmitate Nanocrystals) Dissolution Slow Dissolution of Palmitate Ester Injection->Dissolution Hydrolysis Hydrolysis to This compound Dissolution->Hydrolysis Absorption Absorption into Systemic Circulation Hydrolysis->Absorption Receptors Antagonism of Dopamine D2 and Serotonin 5-HT2A Receptors Absorption->Receptors Effect Modulation of Neurotransmission Receptors->Effect

This compound Palmitate Mechanism of Action

References

Application Notes: Paliperidone for Recently Diagnosed Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Schizophrenia is a chronic and severe mental disorder characterized by a range of symptoms including hallucinations, delusions, disorganized thinking, and negative symptoms such as social withdrawal and lack of motivation. Early and effective treatment following a recent diagnosis is crucial for improving long-term outcomes and overall quality of life. Paliperidone, an atypical antipsychotic, is a significant therapeutic option for this patient population. It is the major active metabolite of risperidone and is available in both oral extended-release (ER) and long-acting injectable (LAI) formulations, the latter of which can improve medication adherence.[1][2][3] This document provides an overview of the application of this compound in recently diagnosed schizophrenia, its mechanism of action, clinical efficacy, and safety profile, along with detailed experimental protocols for researchers.

Mechanism of Action

The therapeutic effects of this compound in schizophrenia are believed to be mediated through a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][4][5] By blocking D2 receptors in the mesolimbic pathway, this compound is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[5] The antagonism of 5-HT2A receptors is hypothesized to contribute to its efficacy in treating negative symptoms and to a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[4][5][6] this compound also exhibits antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may account for some of its other effects and side effects, such as orthostatic hypotension and sedation.[2][4][7] It has no significant affinity for cholinergic M1 or β-adrenergic receptors.[7]

Paliperidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds This compound This compound This compound->D2_Receptor Antagonizes This compound->HT2A_Receptor Antagonizes Therapeutic_Effect Alleviation of Psychotic Symptoms D2_Receptor->Therapeutic_Effect Modulates Dopaminergic Activity HT2A_Receptor->Therapeutic_Effect Modulates Serotonergic Activity

This compound's proposed mechanism of action.

Clinical Efficacy in Recently Diagnosed Schizophrenia

Table 1: Efficacy of this compound ER in First-Episode Psychosis (8-Week Study)

Efficacy MeasureBaseline (Mean ± SD)Week 8 (Mean ± SD)Mean Changep-value
PANSS Total Score 86.1 ± 14.553.6 ± 17.0-32.5<0.001
SANS Total Score 50.5 ± 18.032.2 ± 16.5-18.3<0.001
CAI Total Score 10.8 ± 3.46.2 ± 3.8-4.6<0.001
GAF Score 33.6 ± 8.155.4 ± 13.0+21.8<0.001
Data adapted from an 8-week, open-label, multicenter trial.[14]
PANSS: Positive and Negative Syndrome Scale; SANS: Scale for the Assessment of Negative Symptoms; CAI: Cognitive Assessment Interview; GAF: Global Assessment of Functioning.

Table 2: Efficacy of this compound Palmitate (PP1M) vs. Oral Antipsychotics (OAPs) in Recently Diagnosed Patients (0-3 Years Illness Duration)

OutcomeThis compound Palmitate (PP)Oral Antipsychotics (OAP)
Treatment Failure Rate 17.7%25.3%
Time to First Treatment Failure Significantly longer with PP-
Data from an integrated post hoc analysis of three studies.[13]

Safety and Tolerability

This compound is generally well-tolerated in recently diagnosed schizophrenia patients; however, this population may be more sensitive to certain adverse effects.[8][14] Common side effects are consistent with other atypical antipsychotics and stem from its receptor-binding profile.[7]

Table 3: Common Treatment-Emergent Adverse Events in Recently Diagnosed Patients

Adverse EventThis compound ER (%)This compound Palmitate LAI (%)
Akathisia >5%≥5%
Somnolence/Sedation >5%≥5%
Extrapyramidal Disorder >5%≥5%
Headache -≥5%
Insomnia -≥5%
Weight Gain Modest Increases NotedCommon
Anxiety >5%-
Injection-Site Reactions N/A≥5%
Hyperprolactinemia Substantial Increases NotedCommon
Data compiled from multiple studies.[8][14][15][16]
Incidence reported as ≥5% and at least twice the rate of placebo in pivotal trials.

Serious but less common adverse events include neuroleptic malignant syndrome (NMS), tardive dyskinesia, QT prolongation, and metabolic changes such as hyperglycemia.[7][17] Monitoring for these side effects is a critical component of patient management.

Protocols for Preclinical and Clinical Research

Experimental Protocol 1: Assessing Efficacy and Tolerability of Oral this compound ER in First-Episode Psychosis

This protocol is based on an 8-week, open-label, multicenter trial design.[14]

1. Objective: To evaluate the efficacy and tolerability of flexible-dose this compound extended-release (ER) in patients with first-episode psychosis.

2. Study Population:

  • Inclusion Criteria:

    • Age 18–59 years.

    • Diagnosis of schizophrenia, schizophreniform disorder, or schizoaffective disorder according to DSM-IV criteria.

    • Experiencing the first episode of psychosis.

    • Acutely ill (requiring inpatient care).

    • PANSS total score between 70 and 120.[3]

  • Exclusion Criteria:

    • Previous treatment with antipsychotic medication for more than 2 weeks.

    • History of substance dependence (excluding nicotine) within the last 6 months.

    • Significant or unstable medical conditions.

3. Treatment Regimen:

  • Initial Dose: this compound ER 3–6 mg/day, administered once daily in the morning.[17]

  • Titration: The dose may be flexibly titrated up to a maximum of 12 mg/day within the first 2 weeks, based on clinical response and tolerability.

  • Concomitant Medication: Lorazepam injection may be used for behavioral control as needed. Other psychotropic medications are not permitted.

4. Efficacy and Safety Assessments:

  • Primary Efficacy Measure: Change from baseline in PANSS total score at weeks 1, 2, 3, 4, and 8.

  • Secondary Efficacy Measures:

    • Scale for the Assessment of Negative Symptoms (SANS).[14]

    • Cognitive Assessment Interview (CAI).[14]

    • Global Assessment of Functioning (GAF) scale.[14]

  • Safety and Tolerability Measures:

    • Monitoring of treatment-emergent adverse events (TEAEs).

    • Extrapyramidal Symptom Rating Scale (ESRS).

    • Body weight, vital signs, and laboratory tests (including prolactin and lipid profiles) at baseline and endpoint.

5. Statistical Analysis:

  • Efficacy analyses will be performed on the intent-to-treat (ITT) population.

  • Changes from baseline in efficacy scores will be analyzed using a mixed-effects model for repeated measures (MMRM).

  • Safety data will be summarized using descriptive statistics.

Protocol_1_Workflow Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (PANSS, SANS, CAI, GAF, Safety Labs) Screening->Baseline Treatment 8-Week Treatment Phase This compound ER (3-12 mg/day) Flexible Dosing Baseline->Treatment Weekly Weekly Assessments (Weeks 1, 2, 3, 4) PANSS, Tolerability Treatment->Weekly Endpoint Endpoint Assessment (Week 8) Primary & Secondary Measures Final Safety Labs Treatment->Endpoint Weekly->Treatment Analysis Data Analysis (ITT Population, MMRM) Endpoint->Analysis

Workflow for assessing oral this compound efficacy.
Experimental Protocol 2: Relapse Prevention in Recently Diagnosed Schizophrenia with this compound Palmitate LAI

This protocol is modeled after relapse prevention study designs for long-acting injectables.[18][19]

1. Objective: To evaluate the efficacy of this compound palmitate once-monthly (PP1M) compared to placebo in delaying time to relapse in recently diagnosed, clinically stable schizophrenia patients.

2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study consisting of three phases.

3. Study Population:

  • Inclusion Criteria:

    • Age 18-65 years.

    • Diagnosis of schizophrenia (DSM-5) within the last 3 years.

    • Demonstrated tolerability to oral this compound or risperidone.

  • Exclusion Criteria:

    • History of non-response to this compound or risperidone.

    • Received a long-acting antipsychotic within the previous two injection cycles.

    • Significant risk of suicidal or violent behavior.

4. Study Phases:

  • Phase 1: Open-Label Stabilization (17 weeks):

    • All patients receive open-label PP1M.

    • Initiation: 234 mg on Day 1 (deltoid muscle), followed by 156 mg on Day 8 (deltoid muscle).[18]

    • Maintenance: Monthly flexible doses (78 mg, 117 mg, or 156 mg) administered in the deltoid or gluteal muscle.

    • Goal: Achieve clinical stability, defined as a PANSS total score <70 and specific PANSS item scores ≤4 for at least 4 weeks.[20]

  • Phase 2: Double-Blind Treatment (Variable Duration):

    • Clinically stable patients are randomized (1:1) to receive either their established dose of PP1M or a matching placebo injection, monthly.

    • This phase continues until the patient experiences a relapse or the study concludes.

  • Phase 3: Optional Open-Label Extension:

    • Patients who complete or relapse during the double-blind phase may be offered open-label PP1M.

5. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Time to first relapse. Relapse is defined as psychiatric hospitalization, significant worsening of PANSS scores, deliberate self-injury, or need for intervention to prevent harm.

  • Secondary Endpoints:

    • Proportion of patients who relapse.

    • Change in PANSS, CGI-S, and PSP scores.

  • Safety Monitoring:

    • Adverse events, injection site reactions, vital signs, weight, and laboratory parameters (including prolactin) are monitored throughout all phases.

6. Statistical Analysis:

  • The primary analysis of time to relapse will be conducted using a Kaplan-Meier survival analysis and a log-rank test to compare the two treatment groups.

  • A Cox proportional hazards model will be used to estimate the hazard ratio.

Protocol_2_Workflow Screening Screening & Oral Tolerability Testing Stabilization Phase 1: Open-Label Stabilization (17 Weeks, PP1M) Achieve Clinical Stability Screening->Stabilization Randomization Randomization (1:1) Stabilization->Randomization DB_this compound Double-Blind Treatment This compound Palmitate (PP1M) Randomization->DB_this compound DB_Placebo Double-Blind Treatment Placebo Randomization->DB_Placebo FollowUp Follow-Up Until Relapse or Study End DB_this compound->FollowUp DB_Placebo->FollowUp Analysis Data Analysis (Kaplan-Meier, Log-Rank Test) FollowUp->Analysis

References

Application Notes and Protocols: Long-Term Safety and Efficacy of the Paliperidone Palmitate 6-Month (PP6M) Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term safety and efficacy profile of the 6-month formulation of paliperidone palmitate (PP6M), a long-acting injectable (LAI) atypical antipsychotic. The data is primarily derived from a pivotal Phase 3, randomized, double-blind, non-inferiority study and its subsequent long-term, open-label extension (OLE) studies designed to evaluate the prevention of relapse in adults with schizophrenia.[1][2][3]

Application Notes

Introduction

This compound palmitate is an atypical antipsychotic indicated for the treatment of schizophrenia in adults.[4] Long-acting injectable formulations are designed to improve medication adherence, a significant challenge in the management of schizophrenia that often leads to relapse.[2][5] The 6-month formulation of this compound palmitate (PP6M) is the first and currently only LAI antipsychotic with a twice-yearly dosing interval.[2][6] It is intended for patients who have been adequately stabilized on shorter-acting this compound palmitate formulations, such as the 1-month (PP1M) or 3-month (PP3M) products.[1][7] This extended dosing interval has the potential to further reduce the treatment burden for patients and caregivers.[2]

Putative Mechanism of Action

The therapeutic effect of this compound in schizophrenia is believed to be mediated through a combination of central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[1] As an atypical antipsychotic, this compound exhibits a higher affinity for 5-HT2A receptors compared to D2 receptors, which is thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics. This compound also acts as an antagonist at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, which may account for some of its other effects and side effects, such as orthostatic hypotension and sedation.[2]

Paliperidone_MOA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds This compound This compound This compound->D2R Antagonism This compound->HT2AR Antagonism Signal_D2 Dopaminergic Signaling D2R->Signal_D2 Leads to Signal_5HT2A Serotonergic Signaling HT2AR->Signal_5HT2A Leads to Effect Modulation of Neurotransmission (Therapeutic Effect) Signal_D2->Effect Signal_5HT2A->Effect

Caption: Putative mechanism of action of this compound.
Long-Term Efficacy Data

Long-term efficacy was primarily assessed by the rate of relapse and sustained symptom control as measured by standard clinical scales. Data from a 2-year OLE study and a subsequent 3-year analysis demonstrate a consistently low relapse rate and stable clinical and functional scores over time.[1][2]

Table 1: Long-Term Relapse Rates with PP6M

Study Duration Number of Participants (n) Relapse Rate (%) Key Finding Citation
2-Year OLE 178 3.9% A low relapse rate was observed over the 2-year open-label extension period. [1][4]

| 3-Year Follow-up | 121 | 4.1% | Favorable long-term outcomes were supported, with 95.9% of patients remaining relapse-free. |[2] |

Table 2: Mean Change in Clinical and Functional Scores from Baseline

Study Duration Assessment Scale Baseline (Mean ± SD) Endpoint (Mean ± SD) Mean Change (± SD) Citation
2-Year OLE PANSS Total Score 51.1 (9.98) 51.8 (12.21) 0.7 (8.22) [1]
CGI-S Score 3.2 (0.64) 3.2 (0.74) 0.0 (0.51) [1]
PSP Scale Score 72.8 (12.38) 73.3 (13.34) 0.5 (7.47) [1]
3-Year Follow-up PANSS Total Score Not explicitly stated Not explicitly stated -2.6 (9.96) [2][6]
CGI-S Score Not explicitly stated Not explicitly stated -0.2 (0.57) [2][6]
PSP Total Score Not explicitly stated Not explicitly stated 3.1 (9.14) [2][6]

Baseline for the OLE study is the start of the OLE. Baseline for the 3-year follow-up is the start of the preceding double-blind trial. PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impression-Severity; PSP: Personal and Social Performance.

Long-Term Safety and Tolerability

The long-term safety profile of PP6M is consistent with the known safety profile of other this compound palmitate formulations.[1][2] No new safety concerns were identified in long-term studies.[1][2][6]

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)

Study Duration Participants with ≥1 TEAE (%) Most Common TEAEs (>5%) Serious TEAEs (%) Discontinuation due to TEAEs (%) Citation
2-Year OLE (n=178) 62.4% Headache (13.5%), Increased Blood Prolactin/Hyperprolactinemia (18.0%) 4.5% 3.4% [1][4]

| 3-Year Follow-up (n=121) | 80.2% | Headache (18.2%), Weight Increased (12.4%), Blood Prolactin Increased (11.6%), Nasopharyngitis (10.7%), Injection Site Pain (10.7%) | Not specified, but 5.0% had TEAEs leading to drug withdrawal, including psychiatric events. | 5.0% |[2] |

Table 4: Injection Site Reactions (Double-Blind Phase Comparison)

Reaction Type PP6M Group (%) PP3M Group (%) Citation
Induration, Redness, Swelling 13% 9%

| Tenderness (Investigator-evaluated) | 31% | 19% | |

Experimental Protocols

The following protocols are based on the methodology of the Phase 3, randomized, double-blind, active-controlled, non-inferiority study (NCT03345342) and its subsequent open-label extension (OLE) study (NCT04072575).[1][3]

Study Objective

The primary objective of the initial double-blind study was to demonstrate that PP6M is non-inferior to PP3M in preventing relapse in adults with schizophrenia who were previously stabilized on PP1M or PP3M.[7] The OLE study aimed to assess the long-term safety and efficacy of PP6M.[1][4]

Study Design and Workflow

The study consisted of four main phases: Screening, an optional Transition Phase, a Maintenance Phase, and a 12-month Double-Blind (DB) Phase, which was followed by a 2-year Open-Label Extension (OLE).[1]

G cluster_main Phase 3 Non-Inferiority Study (NCT03345342) cluster_ole Open-Label Extension Study (NCT04072575) Screen Screening Phase (Up to 28 days) - Diagnosis Confirmed - PANSS < 70 Transition Transition Phase (Optional) (Up to 4 months) - For patients not yet stable on PP1M/PP3M Screen->Transition If unstable Maintenance Maintenance Phase (1 or 3 months) - Receive 1 injection of PP1M or PP3M - Confirm clinical stability Screen->Maintenance If stable Transition->Maintenance Random Randomization (2:1 ratio) Maintenance->Random DB_PP6M Double-Blind Phase (12 Months) PP6M Group (700 or 1000 mg eq.) + Placebo injections Random->DB_PP6M PP6M DB_PP3M Double-Blind Phase (12 Months) PP3M Group (350 or 525 mg eq.) Random->DB_PP3M PP3M OLE_Entry OLE Entry - Completed DB phase - Remained relapse-free DB_PP6M->OLE_Entry DB_PP3M->OLE_Entry OLE_Treat OLE Treatment Phase (2 Years) - All patients receive PP6M - Injections at Baseline, 6, 12, 18 months OLE_Entry->OLE_Treat OLE_End End of Study OLE_Treat->OLE_End

Caption: Workflow of the pivotal PP6M clinical trial and its OLE phase.
Participant Selection Criteria

  • Inclusion Criteria:

    • Adults aged 18–70 years.[1]

    • Diagnosis of schizophrenia per DSM-5 criteria for at least 6 months prior to screening.[1]

    • Positive and Negative Syndrome Scale (PANSS) total score <70 at screening.[1]

    • Participants must have been clinically stabilized on PP1M or PP3M before randomization.[7]

  • Exclusion Criteria:

    • Known hypersensitivity to this compound or risperidone.

    • Significant or unstable medical conditions.

    • Pregnant or breastfeeding women.

Intervention and Dosing
  • Double-Blind Phase:

    • PP6M Group: Received gluteal injections of PP6M (700 mg eq. or 1000 mg eq.) on Day 1 and at Month 6. Placebo injections were given at Months 3 and 9 to maintain the blind.[1][3]

    • PP3M Group: Received gluteal injections of PP3M (350 mg eq. or 525 mg eq.) at Day 1 and Months 3, 6, and 9.[1][3]

    • Dose equivalence was established based on prior stabilized doses of PP1M or PP3M.[1]

  • Open-Label Extension Phase:

    • All participants received gluteal injections of PP6M (700 mg eq. or 1000 mg eq.).[1]

    • Injections were administered at the start of the OLE (baseline) and at 6, 12, and 18 months.[1][4]

    • Follow-up visits occurred every 3 months for up to 2 years.[1][4]

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint:

    • Time to first relapse during the double-blind phase. Relapse was defined by criteria such as psychiatric hospitalization, significant increase in PANSS scores, deliberate self-injury, or suicidal/homicidal ideation.[2][7]

  • Secondary Efficacy Endpoints:

    • Change from baseline in PANSS total and subscale scores.[1][5]

    • Change from baseline in Clinical Global Impression-Severity (CGI-S) scale score.[1][5]

    • Change from baseline in Personal and Social Performance (PSP) scale score.[1][5]

  • Safety Assessments:

    • Monitoring and recording of all treatment-emergent adverse events (TEAEs).[1][5]

    • Regular physical examinations, vital signs, and body weight measurements.[1]

    • Clinical laboratory tests (hematology, chemistry, urinalysis).[1]

    • Assessment of extrapyramidal symptoms (EPS) using scales such as the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS).[5]

    • Local injection-site evaluations.

Statistical Analysis
  • Non-Inferiority Analysis: The primary efficacy analysis used a Kaplan-Meier cumulative survival estimate to determine the percentage of relapse-free patients at 12 months. Non-inferiority of PP6M to PP3M was concluded if the lower limit of the 95% confidence interval for the difference in relapse-free rates was greater than the pre-specified margin of -10%.[3][7]

  • Secondary Analyses: Changes in PANSS, CGI-S, and PSP scores were analyzed using an Analysis of Covariance (ANCOVA) model.[7]

  • Safety Analysis: Safety data were summarized descriptively.

References

Application Notes and Protocols for Switching Schizophrenia Patients from Oral Antipsychotics to Paliperidone Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols and data relevant to switching schizophrenia patients from oral antipsychotics to the long-acting injectable, paliperidone palmitate. The information is intended to guide research, clinical trial design, and drug development in this therapeutic area.

Introduction

This compound palmitate is a second-generation long-acting injectable (LAI) antipsychotic approved for the treatment of schizophrenia. Its use is often considered to improve treatment adherence and, consequently, reduce relapse rates compared to oral medications. The transition from an oral antipsychotic to this compound palmitate requires a carefully planned protocol to ensure patient safety, tolerability, and therapeutic efficacy. This document outlines the key considerations, protocols, and supporting data for this transition.

This compound, the active metabolite of risperidone, exerts its therapeutic effects primarily through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2] This dual blockade is believed to be responsible for its efficacy in treating both the positive and negative symptoms of schizophrenia.[2]

Data Presentation

Pharmacokinetic Profiles

A critical aspect of switching antipsychotics is understanding the pharmacokinetic profiles of both the discontinued oral medication and the newly initiated this compound palmitate to ensure continuous therapeutic plasma concentrations.

Table 1: Pharmacokinetic Parameters of this compound Palmitate (Single Intramuscular Injection)

Dose (mg of this compound Palmitate)Equivalent Dose (mg eq. of this compound)Injection SiteCmax (ng/mL)Tmax (days)AUC₀₋∞ (ng·h/mL)
39 mg25 mg eq.Deltoid~7.5~13~3,800
78 mg50 mg eq.Deltoid~15~13~7,600
117 mg75 mg eq.Deltoid~22.5~13~11,400
156 mg100 mg eq.Deltoid~30~13~15,200
234 mg150 mg eq.Deltoid~45~13~22,800
156 mg100 mg eq.Gluteal~27~13~15,200

Note: Data are approximate and can vary based on individual patient factors. Cmax and AUC are generally dose-proportional.[3][4] Deltoid administration can result in a higher Cmax compared to gluteal administration.[3][5]

Table 2: Pharmacokinetic Parameters of Common Oral Antipsychotics

Oral AntipsychoticDose (mg)Cmax (ng/mL)Tmax (hours)
Risperidone2~12 (active moiety)1-2
Olanzapine10~15-255-8
Aripiprazole10~1303-5

Note: These values are for single oral doses and can vary. They are provided for a general comparison of the time to reach peak plasma concentrations.[6][7][8]

Dose Equivalence

When switching from an oral antipsychotic, particularly oral risperidone, to this compound palmitate, establishing an equivalent maintenance dose is crucial for long-term efficacy.

Table 3: Dose Conversion from Oral Risperidone to this compound Palmitate Maintenance Dose

Oral Risperidone Daily Dose (mg)Corresponding this compound Palmitate Monthly Maintenance Dose (mg)
139
278
3117
4156
6234

Source: Based on pharmacokinetic modeling to achieve similar steady-state plasma concentrations of the active moiety.[9]

Clinical Efficacy: this compound Palmitate vs. Oral Antipsychotics

Clinical trials have demonstrated the efficacy of this compound palmitate in delaying relapse compared to oral antipsychotics.

Table 4: Comparative Efficacy in Relapse Prevention

Study OutcomeThis compound PalmitateOral Antipsychoticsp-value
Median Time to Relapse416 days226 days0.011
Relapse Rate (15 months)39.8%53.7%0.011
Relapse Rate (long-term)12%--
Hospitalization Rate (long-term)18%--

Sources:[10][11][12]

Table 5: Improvement in PANSS Total Score from Baseline

Follow-up DurationMean Change in PANSS Total Score
Short-term (≤ 13 weeks)-21.69
Medium-term (14–26 weeks)-14.98
Long-term (≥ 27 weeks)-17.88

Source: Meta-analysis of studies switching from oral antipsychotics to this compound palmitate.[12]

Experimental Protocols

Patient Selection and Baseline Assessment

Inclusion Criteria:

  • Adult patients (typically 18-65 years) with a confirmed diagnosis of schizophrenia according to DSM-5 criteria.

  • Patients currently treated with a stable dose of an oral antipsychotic (e.g., risperidone, olanzapine, aripiprazole).

  • Patients for whom a switch to a long-acting injectable is deemed clinically appropriate, often due to a history of non-adherence to oral medication.

Exclusion Criteria:

  • Known hypersensitivity to this compound, risperidone, or any components of the formulation.

  • Severe renal impairment.

  • History of neuroleptic malignant syndrome (NMS) or tardive dyskinesia (TD).[5]

  • Concomitant use of other antipsychotic medications is generally excluded in clinical trial settings.[13]

Baseline Assessments:

  • Comprehensive psychiatric evaluation, including detailed history of illness and prior treatments.

  • Physical examination and vital signs.

  • Clinical rating scales: Positive and Negative Syndrome Scale (PANSS), Clinical Global Impression-Severity (CGI-S).

  • Laboratory tests: complete blood count, liver function tests, renal function tests, fasting glucose, and lipid panel.

  • Electrocardiogram (ECG) to assess for any pre-existing cardiac abnormalities.

Switching Protocol from Oral Antipsychotics

The standard initiation regimen for this compound palmitate is designed to rapidly achieve therapeutic plasma concentrations without the need for oral supplementation in most patients.[14][15]

Initiation Phase:

  • Day 1: Administer 234 mg of this compound palmitate via intramuscular injection into the deltoid muscle.[14]

  • Day 8 (± 4 days): Administer 156 mg of this compound palmitate via intramuscular injection into the deltoid muscle.[5]

Tapering of Previous Oral Antipsychotic:

  • For patients on oral risperidone (<4 mg/day) or oral this compound: The oral antipsychotic can often be discontinued the day after the first this compound palmitate injection.[16]

  • For patients on higher doses of oral risperidone (≥4 mg/day): A bridging period where the oral risperidone is continued for at least 7 days after the first this compound palmitate injection may be beneficial to reduce the risk of subtherapeutic plasma concentrations and has been associated with a reduction in hospitalization days.[17][18]

  • For patients on sedating oral antipsychotics (e.g., olanzapine, quetiapine): A gradual taper over 2-4 weeks is recommended to minimize withdrawal and rebound symptoms.[19] The oral antipsychotic can be gradually reduced after the initiation of this compound palmitate.

  • For patients on oral aripiprazole: Due to its long half-life, aripiprazole can be discontinued more rapidly, often within a week of initiating this compound palmitate.[19]

Maintenance Phase:

  • One month after the second initiation dose, begin monthly maintenance injections. The recommended maintenance dose is 117 mg, but can be adjusted within the range of 39 mg to 234 mg based on individual patient tolerability and efficacy.[14]

  • Maintenance injections can be administered in either the deltoid or gluteal muscle.

Monitoring and Assessment During the Switch

Efficacy Monitoring:

  • Administer the PANSS and CGI-S at baseline, week 1, week 4, and then at regular intervals (e.g., every 4-8 weeks) to assess changes in clinical symptoms.

Safety and Tolerability Monitoring:

  • Monitor for adverse events at each visit, with particular attention to:

    • Injection site reactions: Pain, swelling, and redness are common but usually transient.[10][20]

    • Extrapyramidal symptoms (EPS): Use scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS) at baseline and regular intervals.

    • Metabolic changes: Monitor weight, fasting glucose, and lipids at baseline and periodically throughout treatment.

    • Prolactin-related adverse events: Monitor for signs and symptoms such as gynecomastia, galactorrhea, and amenorrhea. Prolactin levels can be measured at baseline and as clinically indicated.[10]

  • Record vital signs at each visit.

  • Repeat laboratory tests and ECG as clinically indicated.

Mandatory Visualizations

Signaling Pathways

The therapeutic action of this compound is mediated through its interaction with dopamine D2 and serotonin 5-HT2A receptors.

Paliperidone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates G_protein_i Gi/o D2R->G_protein_i Activates G_protein_q Gq/11 HT2AR->G_protein_q Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression_D2 Altered Gene Expression CREB->Gene_Expression_D2 Regulates PLC PLC G_protein_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates ERK ERK PKC->ERK Activates Gene_Expression_HT2A Altered Gene Expression ERK->Gene_Expression_HT2A Regulates This compound This compound This compound->D2R Antagonizes This compound->HT2AR Antagonizes

Caption: this compound's antagonistic action on D2 and 5-HT2A receptors.

Experimental Workflow

Switching_Protocol_Workflow start Patient on Stable Oral Antipsychotic screening Screening & Baseline Assessments (PANSS, CGI-S, Labs, ECG) start->screening initiation_day1 Day 1: Administer This compound Palmitate 234 mg (Deltoid) screening->initiation_day1 taper_decision Initiate Taper of Oral Antipsychotic initiation_day1->taper_decision initiation_day8 Day 8: Administer This compound Palmitate 156 mg (Deltoid) taper_decision->initiation_day8 maintenance Initiate Monthly Maintenance Dosing (39-234 mg) initiation_day8->maintenance monitoring Ongoing Monitoring: Efficacy (PANSS, CGI-S) Safety (AEs, Labs, Weight) maintenance->monitoring end Long-Term Maintenance Therapy monitoring->end

Caption: Workflow for switching to this compound palmitate.

Logical Relationships

Dosing_Decision_Tree start Patient to be Switched to This compound Palmitate oral_type Type of Oral Antipsychotic? start->oral_type risperidone Oral Risperidone oral_type->risperidone Risperidone sedating_ap Sedating AP (e.g., Olanzapine, Quetiapine) oral_type->sedating_ap Sedating other_ap Other AP (e.g., Aripiprazole) oral_type->other_ap Other risperidone_dose Dose of Risperidone? risperidone->risperidone_dose gradual_taper Gradual Taper of Oral AP over 2-4 Weeks sedating_ap->gradual_taper rapid_taper Rapid Taper of Oral AP over ~1 Week other_ap->rapid_taper low_dose < 4 mg/day risperidone_dose->low_dose Low high_dose ≥ 4 mg/day risperidone_dose->high_dose High discontinue_rapidly Discontinue Oral AP 1 Day After 1st Injection low_dose->discontinue_rapidly bridge Continue Oral Risperidone for ≥ 7 Days Post-Injection high_dose->bridge

Caption: Decision tree for tapering oral antipsychotics.

References

Application Notes and Protocols for Assessing the Real-World Effectiveness of Paliperidone Palmitate in Preventing Relapse

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone palmitate is a long-acting injectable (LAI) atypical antipsychotic medication widely used for the treatment of schizophrenia. Its primary mechanism of action involves the antagonism of central dopamine Type 2 (D2) and serotonin Type 2A (5-HT2A) receptors.[1][2][3][4][5] This document provides a comprehensive overview of the real-world effectiveness of this compound palmitate in preventing relapse, along with detailed protocols for key experimental designs used to evaluate its efficacy.

The available formulations of this compound palmitate, including the once-monthly (PP1M), three-month (PP3M), and six-month (PP6M) injections, offer different dosing frequencies to improve treatment adherence, which is a significant challenge in the management of schizophrenia.[6][7] Non-adherence to oral antipsychotics is a major contributor to relapse and hospitalization.[8] Long-acting injectables like this compound palmitate aim to mitigate this by ensuring consistent medication delivery.[6]

Quantitative Data on Relapse Prevention

The following tables summarize quantitative data from various real-world and comparative studies on the effectiveness of this compound palmitate in preventing relapse.

Table 1: Relapse Rates of Different this compound Palmitate Formulations

FormulationStudy DurationPatient PopulationRelapse RateKey Findings
PP1M 12 months123 adults with schizophrenia in a mirror-image studyHospitalized relapse decreased from 46.3% to 35.0% after switching to PP1M.Adherence significantly improved from 23.6% to 89.4%.[7]
PP3M 36 months97 patients with schizophrenia5% experienced a relapse.No relapses occurred between 18 and 36 months of treatment.[9]
PP3M 12 months178 patients with schizophrenia switched from PP1M18.5%Comorbid personality and substance use disorders were associated with a higher risk of relapse.[8]
PP6M 24 months178 patients in a clinical trial setting3.9%Significantly lower relapse rate compared to real-world data for PP3M (20.2%) and PP1M (29.8%) over the same period.[6]

Table 2: Comparative Effectiveness of this compound Palmitate vs. Oral Antipsychotics and Placebo

Comparison GroupStudy DurationPatient PopulationThis compound Palmitate Relapse/Treatment Failure RateComparator Relapse/Treatment Failure RateKey Findings
Oral Antipsychotics 15 months444 patients with schizophrenia at risk for relapse39.8% (Treatment Failure)53.7% (Treatment Failure)This compound palmitate significantly delayed the time to first treatment failure.[10]
Oral Antipsychotics Post hoc analysisPatients with schizophrenia (0-3 years and >3 years illness duration)17.7% (0-3 yrs), 32.3% (>3 yrs) (Treatment Failure)25.3% (0-3 yrs), 42.4% (>3 yrs) (Treatment Failure)This compound palmitate showed a significant benefit in reducing treatment failure regardless of illness duration.[11]
Placebo (after stabilization) Not specifiedPatients with schizophrenia9% (PP3M), 18% (PP1M), 22% (this compound ER)29% (PP3M), 48% (PP1M), 52% (this compound ER)Longer-acting formulations were associated with lower relapse rates both during active treatment and after discontinuation.[12]
Placebo (after stabilization) Double-blind phasePatients with schizophreniaNot specifiedMedian time to relapse: 395 daysThree-month this compound palmitate was superior to placebo in delaying time to relapse.[13]

Experimental Protocols

Below are detailed methodologies for common study designs used to assess the real-world effectiveness of this compound palmitate.

Protocol 1: Retrospective Mirror-Image Study

This design is used to compare outcomes before and after the initiation of a specific treatment in the same patient group.

Objective: To evaluate the impact of initiating this compound palmitate on relapse rates and treatment adherence.

Methodology:

  • Patient Selection:

    • Identify a cohort of patients with a confirmed diagnosis of schizophrenia (e.g., using ICD-10 or DSM-5 criteria) who were initiated on this compound palmitate (e.g., PP1M).

    • Define a pre-initiation "mirror" period of a specific duration (e.g., 12 months) where patients were on previous antipsychotic treatment (typically oral).

    • Define a post-initiation period of the same duration (e.g., 12 months) where patients are receiving this compound palmitate.

  • Data Collection:

    • Retrospectively collect data from electronic health records or patient charts for both the pre- and post-initiation periods.

    • Primary Outcome Measures:

      • Relapse: Define relapse events. This can be a composite measure including psychiatric hospitalizations, emergency room visits for psychosis, or a significant increase in psychiatric services.[9]

      • Adherence: Measure medication adherence in the pre-initiation phase using methods like the Medication Possession Ratio (MPR). For the post-initiation phase with LAIs, adherence is generally considered high if injections are administered as scheduled.

  • Statistical Analysis:

    • Use paired statistical tests (e.g., McNemar's test for dichotomous outcomes like relapse occurrence, or paired t-test/Wilcoxon signed-rank test for continuous outcomes) to compare the pre- and post-initiation periods.

    • Calculate relative risk (RR) or odds ratios (OR) to quantify the change in relapse risk.

Protocol 2: Prospective, Open-Label, Single-Arm Study

This design follows a group of patients starting a new treatment to assess its effectiveness and safety in a real-world setting.

Objective: To assess the long-term effectiveness, safety, and tolerability of this compound palmitate in patients with schizophrenia.

Methodology:

  • Patient Recruitment:

    • Recruit patients with a diagnosis of schizophrenia who are clinically indicated for treatment with this compound palmitate.

    • Obtain informed consent.

    • Establish baseline characteristics, including demographics, illness severity (using scales like the Positive and Negative Syndrome Scale - PANSS), and treatment history.[14][15][16]

  • Intervention:

    • Initiate treatment with this compound palmitate according to the approved dosing regimen. Dosing may be flexible based on clinical judgment.[17]

    • Follow patients for a pre-determined period (e.g., 1 to 3 years).

  • Data Collection and Outcome Measures:

    • Conduct regular follow-up assessments (e.g., every 3 months).

    • Primary Outcome: Time to relapse. Relapse can be defined as the first occurrence of at least one of the following:

      • Psychiatric hospitalization.

      • Significant worsening of symptoms as measured by a >25% increase in PANSS total score.

      • Deliberate self-injury or violent behavior.

    • Secondary Outcomes:

      • Change in PANSS scores from baseline.

      • Patient-reported outcomes on functioning and quality of life.

      • Incidence of treatment-emergent adverse events.

  • Statistical Analysis:

    • Use survival analysis techniques (e.g., Kaplan-Meier curves) to analyze the time to relapse.

    • Analyze changes in continuous outcome measures (e.g., PANSS scores) using mixed-effects models for repeated measures.

Visualizations

Signaling Pathway of this compound

The therapeutic effects of this compound in schizophrenia are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][3][4]

Paliperidone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Effect Downstream Signaling (Reduced Psychotic Symptoms) D2R->Effect Modulates HT2AR->Effect Modulates This compound This compound This compound->D2R Blocks This compound->HT2AR Blocks

Caption: Antagonistic action of this compound on D2 and 5-HT2A receptors.

Experimental Workflow for a Comparative Study

This workflow illustrates the design of a randomized, open-label study comparing this compound palmitate to oral antipsychotics.

Comparative_Study_Workflow Start Patient Screening (Schizophrenia Diagnosis) Randomization Randomization Start->Randomization GroupA Treatment Arm A: This compound Palmitate (LAI) Randomization->GroupA GroupB Treatment Arm B: Oral Antipsychotics (OAP) Randomization->GroupB FollowUp Follow-up Period (e.g., 15 months) GroupA->FollowUp GroupB->FollowUp Outcome Primary Outcome Assessment: Time to Treatment Failure/Relapse FollowUp->Outcome Analysis Comparative Statistical Analysis (e.g., Hazard Ratio) Outcome->Analysis

Caption: Workflow of a randomized trial comparing LAI to oral antipsychotics.

Logical Relationship of this compound Formulations and Relapse Risk

This diagram illustrates the inverse relationship between the dosing interval of this compound palmitate formulations and the observed relapse rates in studies.

Relapse_Risk_Logic PP1M PP1M (Once-Monthly) HighRisk Higher Relapse Rate (e.g., 29.8% at 2 years) PP1M->HighRisk Associated with PP3M PP3M (3-Monthly) MidRisk Moderate Relapse Rate (e.g., 20.2% at 2 years) PP3M->MidRisk Associated with PP6M PP6M (6-Monthly) LowRisk Lower Relapse Rate (e.g., 3.9% at 2 years) PP6M->LowRisk Associated with

Caption: Inverse correlation between dosing interval and relapse rates.

References

Cost-Effectiveness of Paliperidone Formulations: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting and interpreting cost-effectiveness analyses of different paliperidone formulations for the treatment of schizophrenia. The following sections summarize key quantitative data from published studies, outline the experimental methodologies used in these analyses, and provide visual representations of the analytical frameworks.

Data Presentation: Comparative Cost-Effectiveness

The following tables summarize the quantitative data from key cost-effectiveness analyses of oral this compound extended-release (ER) and this compound palmitate long-acting injectable (LAI) formulations: once-monthly (PP1M), three-monthly (PP3M), and six-monthly (PP6M).

Table 1: Cost-Effectiveness of Switching from this compound ER to LAI Formulations (5-Year Horizon) from a US Health Care System Perspective [1][2]

ComparisonIncremental Cost (2022 USD)Incremental QALYs GainedIncremental Net Monetary Benefit (at $50,000/QALY WTP)
PP1M vs. ER$49,4330.05-$46,804
PP3M vs. ER$26,6980.14-$19,508
PP6M vs. ER$26,1470.15-$18,886

WTP: Willingness-to-Pay, QALY: Quality-Adjusted Life Year. A negative incremental net monetary benefit suggests that the intervention is not cost-effective at the given WTP threshold.

Table 2: Cost and QALYs of Different this compound LAI Formulations (5-Year Horizon) [1][2][3]

FormulationTotal Cost (2022 USD)Total QALYs
PP1M$86,5633.638
PP3M$63,8283.729
PP6M$63,2773.731

Table 3: Cost-Effectiveness Probabilities of LAI Formulations vs. This compound ER (at $50,000/QALY WTP) [1][2][3]

FormulationProbability of Being Cost-Effective
PP1M0.4%
PP3M10.2%
PP6M9.8%

Table 4: Cost-Effectiveness Probabilities Among LAI Formulations (at $50,000/QALY WTP) [1][2][3]

ComparisonProbability of the First Formulation Being Cost-Effective
PP6M vs. PP1M92.6%
PP6M vs. PP3M55.2%
PP3M vs. PP1M91.1%

Table 5: Cost-Utility Analysis of this compound Formulations in China (20-Year Horizon) [4][5]

ComparisonIncremental Cost (USD)Incremental QALYs GainedICER ($/QALY)
PP1M vs. ER$6,954.690.85$8,247.46
PP3M vs. ER$768.810.88$873.13

ICER: Incremental Cost-Effectiveness Ratio. The Willingness-to-Pay (WTP) threshold in this study was $12,756.55/QALY.

Experimental Protocols

The predominant methodology for assessing the cost-effectiveness of different this compound formulations is the use of economic models, most commonly Markov models. These models simulate the progression of a cohort of patients with schizophrenia over a defined period, transitioning through various health states.

Protocol 1: Markov Model for Cost-Effectiveness Analysis of this compound Formulations

This protocol outlines the typical structure of a Markov model used to compare oral and long-acting injectable this compound formulations.

1. Model Structure:

  • Health States: The model typically includes several mutually exclusive health states that a patient can occupy. A common structure includes:
  • Stable Disease - Medication Adherent
  • Stable Disease - Medication Non-adherent
  • Relapse with Hospitalization
  • Relapse with Ambulatory Care
  • Death[1][2]
  • Time Horizon: The simulation is run for a specified period, often 5 years or longer, to capture the long-term consequences of treatment.[1][2][6][7]
  • Cycle Length: The model progresses in discrete time intervals, known as cycles. A 3-month cycle length is frequently used.[1][2]
  • Perspective: The analysis is typically conducted from a healthcare system or payer perspective, considering direct medical costs.[1][2][8]

2. Model Inputs:

  • Patient Cohort: The model simulates a hypothetical cohort of adults with schizophrenia, often with a specified starting age (e.g., 40 years).[2]
  • Transition Probabilities: The likelihood of moving from one health state to another within a cycle is determined by transition probabilities. These are derived from:
  • Relapse rates from randomized clinical trials.[2]
  • Data on medication adherence from observational studies.
  • Costs: Costs are assigned to each health state and treatment. These include:
  • Drug acquisition costs, often based on sources like the Veterans Affairs Federal Supply Schedule.[2]
  • Costs of treating complications and managing relapses (e.g., hospitalization, ambulatory care), estimated from published literature.[2]
  • All costs are standardized to a specific year (e.g., 2022 USD) using a consumer price index.[2]
  • Utilities (for Cost-Utility Analysis): Health-related quality of life scores (utilities) are assigned to each health state to calculate Quality-Adjusted Life Years (QALYs). These are typically sourced from observational studies.[2][9]
  • Discounting: Future costs and QALYs are discounted at a standard rate (e.g., 3% or 5%) to reflect their present value.[2][5]

3. Analysis and Outcomes:

  • Primary Outcomes: The model calculates the total costs and total QALYs for each this compound formulation over the time horizon.
  • Incremental Analysis: The incremental cost-effectiveness ratio (ICER) is calculated as the difference in total costs between two alternatives divided by the difference in their total QALYs.
  • Sensitivity Analyses: To account for uncertainty in the model parameters, one-way deterministic and probabilistic sensitivity analyses are performed.[2][3] This helps to assess the robustness of the model's conclusions.

Mandatory Visualizations

The following diagrams illustrate the conceptual frameworks described in the protocols.

Markov_Model_Structure cluster_stable Stable Disease cluster_relapse Relapse Adherent Medication Adherent NonAdherent Medication Non-adherent Adherent->NonAdherent Becomes Non-adherent Hospitalized Relapse with Hospitalization Adherent->Hospitalized Relapse Ambulatory Relapse with Ambulatory Care Adherent->Ambulatory Relapse Death Death Adherent->Death Mortality NonAdherent->Adherent Becomes Adherent NonAdherent->Hospitalized Higher Relapse Probability NonAdherent->Ambulatory Higher Relapse Probability NonAdherent->Death Mortality Hospitalized->Adherent Remission Hospitalized->Death Mortality Ambulatory->Adherent Remission Ambulatory->Death Mortality

Caption: A diagram of the Markov model health states for schizophrenia treatment.

CEA_Workflow cluster_inputs Model Inputs cluster_model Economic Model cluster_outputs Model Outputs cluster_analysis Analysis Clinical_Data Clinical Trial Data (Relapse Rates) Markov_Model Markov Model Simulation Clinical_Data->Markov_Model Observational_Data Observational Studies (Adherence, Utilities) Observational_Data->Markov_Model Cost_Data Economic Data (Drug & Treatment Costs) Cost_Data->Markov_Model Total_Costs Total Costs Markov_Model->Total_Costs Total_QALYs Total QALYs Markov_Model->Total_QALYs ICER Incremental Cost- Effectiveness Ratio (ICER) Total_Costs->ICER Total_QALYs->ICER Sensitivity_Analysis Sensitivity Analyses ICER->Sensitivity_Analysis

Caption: A workflow diagram for a cost-effectiveness analysis.

References

Application Notes and Protocols for Switching to Paliperidone Long-Acting Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of patient outcomes following a switch to paliperidone long-acting injectable (LAI) therapy. The information is compiled from a range of clinical studies and is intended to guide research and development efforts in this area.

Introduction

This compound, the active metabolite of risperidone, is an atypical antipsychotic approved for the treatment of schizophrenia and schizoaffective disorder.[1][2][3] Its long-acting injectable formulations (this compound palmitate; PP) are designed to improve medication adherence and, consequently, patient outcomes by providing sustained therapeutic plasma concentrations.[4][5] Available formulations include once-monthly (PP1M), once-every-three-months (PP3M), and once-every-six-months (PP6M) injections.[1][6] This document summarizes the key clinical outcomes, experimental protocols for switching, and the underlying mechanism of action of this compound.

Mechanism of Action

This compound's therapeutic effects are primarily mediated through its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][2][7][8] This dual blockade is characteristic of atypical antipsychotics and is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[8] this compound also exhibits antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may account for some of its side effects, such as orthostatic hypotension and sedation.[1][2][8] It has no affinity for cholinergic muscarinic receptors.[3][8]

Paliperidone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Therapeutic Effect\n(Positive Symptoms) Therapeutic Effect (Positive Symptoms) D2_Receptor->Therapeutic Effect\n(Positive Symptoms) Therapeutic Effect\n(Negative Symptoms,\nReduced EPS) Therapeutic Effect (Negative Symptoms, Reduced EPS) HT2A_Receptor->Therapeutic Effect\n(Negative Symptoms,\nReduced EPS) Alpha1_Receptor α1 Adrenergic Receptor Side Effect\n(Orthostatic Hypotension) Side Effect (Orthostatic Hypotension) Alpha1_Receptor->Side Effect\n(Orthostatic Hypotension) H1_Receptor H1 Receptor Side Effect\n(Sedation) Side Effect (Sedation) H1_Receptor->Side Effect\n(Sedation) This compound This compound This compound->D2_Receptor Antagonizes This compound->HT2A_Receptor Antagonizes This compound->Alpha1_Receptor Antagonizes This compound->H1_Receptor Antagonizes

This compound's primary mechanism of action.

Patient Outcomes on Switching to this compound LAI

Switching from oral antipsychotics or other LAIs to this compound LAI has demonstrated significant improvements in clinical and functional outcomes, particularly in patients with a history of medication non-adherence.

Efficacy

Studies consistently show that this compound LAI is effective in reducing relapse rates and improving symptom scores in patients with schizophrenia.

Outcome MeasureStudy PopulationKey Findings
Relapse Rate Schizophrenia patients stabilized on PP1M, then randomized to PP3M or placebo.Significantly delayed time to relapse in the PP3M group compared to placebo.[9]
Schizophrenia patients stabilized on PP1M, then randomized to continue PP1M or switch to PP3M.Similar low relapse rates between the PP1M (9%) and PP3M (8%) groups, demonstrating non-inferiority.[9]
Long-term (3-year) open-label extension study of PP6M.95.9% of patients remained relapse-free over the 3-year period.[10]
PANSS Total Score Patients with schizophrenia recently treated with oral risperidone or other oral antipsychotics.Statistically significant improvements from baseline to endpoint were observed in both this compound palmitate and risperidone LAI groups, regardless of previous oral antipsychotic treatment.[11]
Long-term (3-year) open-label extension study of PP6M.Patients remained clinically stable with a mean change from baseline of -2.6 in PANSS total score.[6][10]
CGI-S Score Patients with schizophrenia with varying durations of illness.Significant improvements in CGI-S scores were observed after switching to this compound LAI, with the greatest improvement seen in patients with a shorter duration of illness (<3 years).[12][13]
Long-term (3-year) open-label extension study of PP6M.Patients remained clinically stable with a mean change from baseline of -0.2 in CGI-S score.[6][10]
PSP Score Patients with schizophrenia with varying durations of illness.All patient groups showed significantly improved Personal and Social Performance (PSP) scores after switching to this compound LAI.[12][13]
Long-term (3-year) open-label extension study of PP6M.Patients showed sustained functional improvement with a mean change from baseline of 3.1 in PSP total score.[6][10]
Safety and Tolerability

This compound LAI is generally well-tolerated, with a safety profile comparable to oral this compound.[1]

Adverse EventIncidence/Observation
Injection Site Reactions Among the most common side effects.[1] Generally mild.[5]
Extrapyramidal Symptoms (EPS) Incidence of parkinsonism and akathisia may be higher with 78 mg and 156 mg doses compared to placebo.[1] Generally, no significant difference was observed between this compound LAI and placebo groups.[4]
Weight Gain Observed in some studies, with a mean increase of 1.9 kg in one maintenance therapy trial.[4] A common treatment-emergent adverse event, reported by 21% of patients in both PP1M and PP3M groups in one study.[4]
Hyperprolactinemia A known side effect, with a dose-responsive relationship.[2]
Other Common Adverse Events Somnolence/sedation, dizziness, headache, and nasopharyngitis have been reported.[1][4]
Patient-Reported Outcomes and Preferences

Patients generally report high satisfaction and preference for less frequent dosing schedules.

OutcomeKey Findings
Patient Satisfaction A vast majority of patients reported feeling satisfied (89.2%) and safer (93.5%) after switching from PP1M to PP3M.[14]
Reasons for Preference For LAI over oral: Feeling healthier (57%), ability to resume activities (56%), and not having to remember to take medication (54%).[15] For PP3M over PP1M: Convenience (93.5%), improved quality of life (58.7%), and decreased stigma (39.1%).[14]
Dosing Frequency Preference 50% of patients preferred 3-monthly injections over 1-monthly (38%) or daily oral medication (3%).[15]

Experimental Protocols for Switching to this compound LAI

The following protocols are synthesized from various clinical trials and provide a general framework for switching patients to this compound LAI.

Patient Selection Criteria
  • Inclusion: Adults diagnosed with schizophrenia or schizoaffective disorder according to DSM criteria. Patients may be switched from oral antipsychotics due to suboptimal response, non-adherence, or patient/clinician preference. Patients can also be switched from other LAI antipsychotics.

  • Exclusion: Patients with known hypersensitivity to this compound or risperidone. Patients with severe renal impairment.

  • Tolerability: For patients who have never taken oral this compound or risperidone, it is recommended to establish tolerability with either of these oral medications before initiating this compound LAI.[1]

Switching from Oral Antipsychotics to PP1M

This protocol involves an initiation phase to rapidly attain therapeutic plasma concentrations, followed by monthly maintenance dosing. No oral supplementation is required.[16]

Switching_from_Oral_to_PP1M Start Patient on Oral Antipsychotic Discontinue_Oral Discontinue Oral Antipsychotic Start->Discontinue_Oral Decision to Switch Day1_Dose Day 1: Administer 234 mg This compound Palmitate (Deltoid Muscle) Discontinue_Oral->Day1_Dose Initiate PP1M Day8_Dose Day 8 (± 2 days): Administer 156 mg This compound Palmitate (Deltoid Muscle) Day1_Dose->Day8_Dose Maintenance_Dose Monthly Maintenance (± 7 days): 39-234 mg (Deltoid or Gluteal) Day8_Dose->Maintenance_Dose 5 weeks after Day 1 dose End Continued Maintenance Therapy Maintenance_Dose->End

Workflow for switching from oral antipsychotics to PP1M.
  • Discontinuation of Previous Antipsychotic: The previous oral antipsychotic can be discontinued at the time of PP1M initiation.[16][17]

  • Initiation Dosing:

    • Day 1: Administer 234 mg of this compound palmitate via intramuscular injection into the deltoid muscle.

    • Day 8 (± 2 days): Administer 156 mg of this compound palmitate into the deltoid muscle.[16]

  • Maintenance Dosing:

    • One month after the second initiation dose (Day 8 injection), begin monthly maintenance injections.

    • The recommended monthly maintenance dose is 117 mg, with a range of 39 mg to 234 mg based on individual patient tolerability and efficacy.[16][18]

    • Maintenance injections can be administered in either the deltoid or gluteal muscle.[16]

Switching from PP1M to PP3M

To switch to the 3-monthly formulation, patients should first be adequately treated with PP1M for at least four months.[9]

  • Timing of Switch: The first dose of PP3M should be administered at the time of the next scheduled PP1M dose.[4]

  • Dose Conversion: The PP3M dose should be 3.5 times the preceding PP1M dose.

  • Maintenance Dosing: Following the initial injection, PP3M is administered once every three months.

Switching from Other LAI Antipsychotics

When switching from another LAI antipsychotic (e.g., risperidone LAI), initiate this compound palmitate at the time the next injection of the previous LAI would have been due. Continue with the appropriate monthly (or less frequent) dosing schedule for this compound palmitate thereafter.[16][17]

Conclusion

The transition to this compound long-acting therapy offers a valuable treatment strategy for individuals with schizophrenia and schizoaffective disorder. The available data strongly suggest that this approach can lead to improved clinical stability, reduced relapse rates, and enhanced patient satisfaction and quality of life. The detailed protocols for switching provide a clear pathway for clinicians and researchers to effectively manage this transition. Further research should continue to explore long-term outcomes and the comparative effectiveness of the different long-acting formulations in diverse patient populations.

References

Safety Operating Guide

Navigating the Safe Disposal of Paliperidone in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of paliperidone, an atypical antipsychotic, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to prevent environmental contamination and ensure compliance with federal and local regulations. This guide provides a procedural framework for the safe and effective disposal of this compound waste in a laboratory setting.

Understanding this compound and its Environmental Considerations

This compound is the active metabolite of risperidone and functions as a serotonin and dopamine receptor antagonist.[1][2] While specific environmental impact studies on this compound are not extensively detailed in the provided search results, the improper disposal of pharmaceuticals in general is known to pose risks to ecosystems.[3][4][5][6] Traces of various medications have been detected in water systems, potentially affecting aquatic life and public health.[4][6][7] Therefore, a cautious and systematic approach to the disposal of this compound is essential.

Procedural Guidance for this compound Disposal

The following steps outline the recommended procedure for disposing of this compound in a research or laboratory setting. This guidance is based on general best practices for pharmaceutical waste management and regulations for controlled substances where applicable.

Step 1: Waste Identification and Segregation

Properly identify and segregate all this compound-containing waste at the point of generation. This includes:

  • Unused or Expired this compound: Pure drug substance, tablets, or solutions.

  • Contaminated Materials: Personal protective equipment (PPE), labware (e.g., beakers, pipettes, vials), and other materials that have come into direct contact with this compound.[8]

  • Empty Containers: Bottles, vials, and packaging that previously held this compound.

Segregate these materials from general laboratory waste to prevent cross-contamination and ensure they are handled according to their specific requirements.[9]

Step 2: Determine if this compound is a Controlled Substance in Your Jurisdiction

While this compound itself is not federally scheduled as a controlled substance in the United States by the Drug Enforcement Administration (DEA), it is crucial to verify its status under state and local regulations, as these may vary.[10] If it is considered a controlled substance in your location, you must follow the stringent disposal requirements set forth by the DEA and your state's pharmacy board.

Step 3: On-Site Neutralization (When Permissible and Feasible)

For non-controlled this compound waste, on-site chemical degradation may be an option, provided your institution has the appropriate facilities and protocols. Studies have shown that this compound can be degraded through methods such as photolysis and oxidation.[11][12] However, these processes must be conducted by trained personnel in a controlled environment to ensure complete degradation and to manage any potentially hazardous byproducts.

Experimental Protocols for Degradation (for informational purposes):

  • Photolysis: Exposure of a this compound solution to ultraviolet (UV) light has been shown to be a strong degradation factor.[11][12] The specific wavelength, intensity, and duration of UV exposure would need to be optimized and validated for the particular waste stream.

  • Oxidation: Treatment with a strong oxidizing agent, such as hydrogen peroxide (H₂O₂), can lead to the decomposition of this compound.[11][12] The concentration of the oxidizing agent and the reaction time are critical parameters to control.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before attempting any on-site chemical degradation of pharmaceutical waste.

Step 4: Packaging and Labeling for Off-Site Disposal

For waste that cannot be neutralized on-site, or if on-site treatment is not permitted, prepare it for collection by a licensed hazardous waste contractor.

  • Packaging: Use leak-proof, puncture-resistant containers specifically designed for chemical or pharmaceutical waste.[9]

  • Labeling: Clearly label each container with its contents (e.g., "this compound Waste," "Trace Chemotherapy Waste," if applicable), the date, and any relevant hazard warnings.[9]

Step 5: Arrange for Licensed Waste Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.[13] They will work with a licensed and reputable waste management vendor specializing in pharmaceutical or chemical waste. These vendors typically use high-temperature incineration to ensure the complete destruction of the active pharmaceutical ingredient.[13][14]

Step 6: Maintain Meticulous Records

Document every step of the disposal process, including:

  • The amount of this compound waste generated.

  • The date of generation and disposal.

  • The method of disposal (on-site neutralization or off-site incineration).

  • Copies of all waste manifests and certificates of destruction provided by the disposal vendor.[13]

These records are essential for regulatory compliance and internal safety audits.

Quantitative Data on this compound Degradation

The following table summarizes data from a study on the degradation of this compound under forced conditions. This information is provided for context regarding the compound's stability and potential degradation pathways.

Stress ConditionDrug Content RemainingTime of ExposureReference
Photolysis24.64%24 hours[11][12]
Oxidation (H₂O₂ 18%)83.49%72 hours[11][12]

This data highlights that while degradation is possible, achieving complete destruction requires specific and controlled conditions.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PaliperidoneDisposalWorkflow A This compound Waste Generation B Identify & Segregate Waste A->B C Is this compound a Controlled Substance in this Jurisdiction? B->C D Follow DEA & State Regulations for Controlled Substance Disposal C->D Yes E Consult with EHS for On-site Neutralization Protocol C->E No J Maintain Detailed Disposal Records D->J F Is On-site Neutralization Feasible & Permitted? E->F G Perform Validated On-site Neutralization F->G Yes H Package & Label for Off-site Disposal F->H No G->J I Arrange for Licensed Hazardous Waste Contractor H->I I->J

Caption: Decision workflow for this compound disposal.

By following these procedures, research professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Paliperidone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Paliperidone. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. This compound is classified as toxic if swallowed, necessitating stringent handling practices.[1][2]

Operational Plan: From Receipt to Disposal

The lifecycle of this compound in a research setting demands careful management at every stage.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage.

  • Store this compound in a tightly closed, original container in a dry, cool, and well-ventilated area.[3]

  • The storage area should be locked or accessible only to authorized personnel.[2]

2. Handling and Preparation:

  • All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[2][3]

  • Avoid the formation of dust and aerosols.[3]

  • Use dedicated, properly calibrated equipment for weighing and transferring.

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][2]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[3]

  • Wear appropriate PPE, including respiratory protection, and contain the spill.

  • For dry spills, carefully collect the powder without creating dust. A vacuum cleaner with a HEPA filter or moistening the dust with water before sweeping are recommended methods.[4]

  • Place spilled material into a sealed, labeled container for disposal.[3]

  • Clean the spill area thoroughly with a suitable detergent or solvent.[5]

4. Disposal Plan:

  • Dispose of all waste materials, including contaminated PPE and empty containers, as hazardous waste in accordance with local, state, and federal regulations.

  • Do not mix this compound waste with other waste streams.

  • Ensure waste containers are clearly labeled and stored securely prior to disposal.

Quantitative Exposure and Safety Data

The following table summarizes key quantitative data for the safe handling of this compound. It is important to note that there are conflicting data regarding Occupational Exposure Limits (OELs), with some sources providing a specific limit and others stating none have been established. Therefore, it is recommended to handle this compound with the assumption of high potency and to minimize exposure.

ParameterValueSource(s)
GHS Classification Acute Toxicity, Oral (Category 3)[1][2]
Signal Word Danger[1][2][3]
Hazard Statement H301: Toxic if swallowed[1][2]
Occupational Exposure Limit (TWA) 0.006 mg/m³[5]
Oral LD50 (Rat) 65 mg/kg[5]

Experimental Protocols: Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the final and critical barrier to exposure.

Hand Protection:
  • Requirement: Impervious gloves must be worn at all times when handling this compound.

  • Glove Type: While one safety data sheet noted a lack of specific glove material recommendations[1], for handling hazardous drugs, nitrile, polyurethane, or neoprene gloves are generally recommended.[6] Nitrile gloves are often preferred due to their chemical resistance and tendency to show punctures.[7] Vinyl gloves are not recommended.[6]

  • Procedure: For tasks with a higher risk of exposure, such as handling bulk powder or managing a spill, double gloving is required.[8][9] The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[8] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated, torn, or punctured.[10]

Eye and Face Protection:
  • Requirement: Safety glasses with side shields or tightly fitting safety goggles are mandatory to protect against splashes and dust.[2][3]

  • Procedure: In situations with a higher potential for splashing, a face shield should be worn in addition to safety glasses or goggles.

Body Protection:
  • Requirement: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs must be worn.[8] Some sources recommend impervious or fire/flame-resistant clothing.[2][3]

  • Procedure: Gowns should be changed immediately if contaminated.

Respiratory Protection:
  • Requirement: Under conditions of adequate ventilation, respiratory protection is not typically required.[1]

  • Procedure: If there is a risk of inhaling dust, or if engineering controls are not sufficient to maintain exposure below the OEL, a NIOSH-approved respirator (e.g., N-95 or a full-face respirator) must be used.[3][10]

Visual Guidance: Workflow and PPE Selection

The following diagrams illustrate the standard workflow for handling this compound and the decision-making process for selecting the appropriate level of PPE.

Paliperidone_Handling_Workflow A Receiving and Storage (Inspect, Store Securely) B Preparation in Ventilated Enclosure (Fume Hood) A->B C Weighing and Handling B->C D Experiment/Procedure C->D E Decontamination of Surfaces and Equipment D->E H Removal and Disposal of PPE (as Hazardous Waste) D->H F Waste Segregation (Contaminated vs. Non-Contaminated) E->F E->H G Hazardous Waste Disposal (Sealed, Labeled Containers) F->G F->H

Caption: Workflow for handling this compound from receipt to disposal.

PPE_Selection_Decision_Tree cluster_gloves Hand Protection cluster_respiratory Respiratory Protection cluster_body Body and Eye Protection start Task Assessment gloves_q Risk of Splash or Direct Contact? start->gloves_q resp_q Potential for Aerosol/Dust Generation? start->resp_q body_q Handling Powder or Risk of Splash? start->body_q single_gloves Single Pair Nitrile Gloves gloves_q->single_gloves Low Risk double_gloves Double Pair Nitrile Gloves gloves_q->double_gloves High Risk no_resp No Respirator Required (in Fume Hood) resp_q->no_resp No n95 N95 Respirator or Higher resp_q->n95 Yes lab_coat Lab Coat & Safety Glasses gown Disposable Gown & Goggles/Face Shield body_q->lab_coat Low Risk (Dilute Solutions) body_q->gown High Risk

Caption: Decision tree for selecting appropriate PPE for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paliperidone
Reactant of Route 2
Paliperidone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.